2-(1-Isopropylpiperidin-2-yl)ethanamine
Description
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Properties
IUPAC Name |
2-(1-propan-2-ylpiperidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)12-8-4-3-5-10(12)6-7-11/h9-10H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKFFPYPUQJYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660741 | |
| Record name | 2-[1-(Propan-2-yl)piperidin-2-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-79-1 | |
| Record name | 2-[1-(Propan-2-yl)piperidin-2-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Chiral 2-Substituted Piperidines
Introduction: The Enduring Significance of the Chiral 2-Substituted Piperidine Scaffold
The 2-substituted piperidine motif is a cornerstone of modern medicinal chemistry and natural product synthesis.[1] These chiral heterocyclic scaffolds are integral to a vast range of pharmaceutically active compounds, targeting conditions from neurological disorders to infectious diseases.[1][2][3][4] The precise control of stereochemistry at the C2 position is frequently paramount for biological activity, therapeutic efficacy, and safety.[1] Consequently, the development of robust, scalable, and highly stereoselective synthetic routes to access these building blocks remains a critical endeavor for researchers in both academic and industrial settings.
This technical guide provides an in-depth analysis of field-proven strategies for synthesizing enantioenriched 2-substituted piperidines. Moving beyond a simple recitation of methods, we will explore the underlying mechanistic principles, practical considerations, and the strategic rationale that guides the selection of one synthetic approach over another. The protocols and data presented herein are curated to provide a self-validating framework for drug development professionals and synthetic chemists aiming to master the synthesis of this privileged structural class.
Chapter 1: Catalytic Asymmetric Hydrogenation: The Atom-Economical Powerhouse
From a process chemistry perspective, catalytic asymmetric hydrogenation represents one of the most elegant and atom-economical methods for generating chiral centers. The direct reduction of readily available pyridine precursors is a highly attractive strategy. However, the aromatic stability of the pyridine ring presents a significant challenge, often requiring activation to facilitate hydrogenation.[1][5]
Activation via Pyridinium Salt Formation
A prevalent and effective strategy involves the N-alkylation or N-acylation of the pyridine nitrogen to form pyridinium salts. This activation disrupts the aromaticity, rendering the ring susceptible to reduction under milder conditions. Iridium and Rhodium complexes featuring chiral phosphine ligands have proven to be exceptionally effective for these transformations, consistently delivering high enantioselectivities.[1][4][6]
A key insight in this area is that the choice of N-activating group and the catalyst system are intrinsically linked. For instance, N-iminopyridium ylides have been successfully hydrogenated using N,P-ligated iridium catalysts, achieving excellent enantiomeric excess (ee) after a single recrystallization.[5] Similarly, N-benzylpyridinium salts are effectively reduced with high enantioselectivity using specific iridium-catalyzed processes.[6][7]
Logical Workflow: Pyridinium Salt Asymmetric Hydrogenation
This diagram outlines the typical workflow for developing an asymmetric hydrogenation process for a given 2-substituted pyridine.
Caption: General workflow for asymmetric hydrogenation of pyridines.
Representative Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Iminopyridium Ylide
This protocol is adapted from a demonstrated synthesis and illustrates the key steps for this class of transformation.[5]
Step 1: Synthesis of the N-Iminopyridium Ylide (Substrate)
-
To a solution of the desired 2-substituted pyridine (1.0 equiv.) in a suitable solvent (e.g., CH2Cl2), add O-(2,4-Dinitrophenyl)hydroxylamine (1.2 equiv.).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Purify the resulting N-iminopyridium ylide by column chromatography or recrystallization.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor vessel with the N-iminopyridium ylide (1.0 equiv.), the chiral N,P-ligated iridium catalyst (e.g., [Ir(cod)(PHOX)][BArF], 2 mol%), and an iodine additive (2 mol%).
-
Add degassed solvent (e.g., CH2Cl2).
-
Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 30 bar).
-
Stir the reaction at a controlled temperature (e.g., 25-40 °C) for 16-24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography. For enhanced enantiopurity, recrystallization from a suitable solvent system (e.g., ethyl acetate) is often effective.[5]
From a practical standpoint, the iodine additive often plays a crucial role in catalyst activation and turnover, and its concentration can be a key optimization parameter.
Chapter 2: Diastereoselective Strategies: The Power of Chiral Auxiliaries
Chiral auxiliary-based methods offer a reliable and often predictable route to chiral piperidines. These strategies involve covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction.
Auxiliary-Controlled Hydrogenation
An innovative approach involves attaching a chiral oxazolidinone auxiliary to the 2-position of a pyridine ring.[8] Upon protonation in an acidic medium (e.g., acetic acid), the system is activated for heterogeneous hydrogenation (e.g., using Pd(OH)2/C). The chiral auxiliary effectively shields one face of the pyridine ring, directing hydrogen delivery to the opposite face. A significant advantage of this method is the often traceless cleavage of the auxiliary under the reaction conditions, simplifying the workup.[8] This method has been shown to generate multiple stereocenters with excellent control.[8]
Nucleophilic Addition to Chiral N-Acyliminium Ions
The generation of chiral N-acyliminium ions from piperidine-derived lactams is a powerful strategy for introducing substituents at the C2 position.[9][10] The pre-existing stereocenter on the auxiliary or the piperidine ring itself directs the facial approach of a nucleophile.
Mechanism: Chiral Auxiliary-Directed Alkylation
This diagram illustrates the principle of using a chiral auxiliary to direct the diastereoselective addition of a nucleophile to an N-acyliminium ion intermediate.
Caption: Stereocontrol via a chiral N-acyliminium ion intermediate.
Chapter 3: Modern Synthetic Approaches: Organocatalysis and Biocatalysis
The past two decades have seen the rise of organocatalysis and biocatalysis as powerful alternatives to traditional metal-based methods, often offering unique reactivity and improved sustainability profiles.
Organocatalytic Domino Reactions
Organocatalysis can facilitate elegant cascade or domino reactions to construct complex piperidine cores in a single step with high stereocontrol. For example, O-TMS protected diphenylprolinol has been used to catalyze a domino Michael addition/aminalization process between aldehydes and nitroolefins, forming four contiguous stereocenters with excellent enantioselectivity.[11][12] The aza-Diels-Alder reaction, particularly the inverse-electron-demand variant, is another powerful organocatalytic tool for accessing chiral piperidines.[13][14][15]
Biocatalysis: The Green Chemistry Frontier
Enzymes offer unparalleled selectivity under mild, aqueous conditions. Imine reductases (IREDs) have emerged as exceptional biocatalysts for the asymmetric reduction of cyclic imines (e.g., Δ¹-piperideines) to furnish chiral piperidines.[16][17][18] Multi-enzyme cascades can be designed for one-pot syntheses starting from simple precursors. For instance, a cascade involving a carboxylic acid reductase (CAR), a transaminase (ω-TA), and an imine reductase (IRED) can convert keto acids into substituted piperidines with high yield and stereoselectivity.[19]
From a development perspective, the primary advantage of biocatalysis is the potential for exquisite selectivity, often exceeding that of small molecule catalysts, and operation in environmentally benign aqueous media. The main challenge lies in enzyme discovery, engineering, and process optimization (e.g., cofactor recycling).
Representative Protocol: One-Pot Biocatalytic Cascade to a Chiral Piperidine
This generalized protocol is based on the multi-enzyme cascade strategy.[19]
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine the starting keto acid substrate.
-
Enzyme Addition: Add the required enzymes: Carboxylic Acid Reductase (CAR) for reduction to the aldehyde, ω-Transaminase (ω-TA) for conversion to the amino aldehyde which cyclizes to the imine, and a stereocomplementary Imine Reductase (IRED) for the final asymmetric reduction.
-
Cofactor & Recycling System: Add catalytic amounts of necessary cofactors (e.g., ATP, NADPH). Include a cofactor recycling system, such as glucose and glucose dehydrogenase (GDH) for NADPH regeneration.
-
Incubation: Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Workup & Isolation: Upon reaction completion, quench the reaction (e.g., by adjusting pH), and extract the product with an organic solvent (e.g., ethyl acetate). Purify the chiral piperidine product using standard chromatographic techniques.
Chapter 4: Comparative Analysis and Strategic Selection
Choosing the optimal synthetic route depends on several factors including the desired scale, substrate functionality, cost of goods, and available equipment.
Table 1: Comparison of Key Synthetic Strategies
| Strategy | Key Advantages | Key Limitations | Ideal Application Scenario |
| Asymmetric Hydrogenation | High atom economy, often high turnover numbers, suitable for large-scale synthesis.[1][20] | Requires pressure equipment, catalyst screening can be extensive, potential for catalyst poisoning.[1] | Process development and manufacturing where cost and efficiency are paramount. |
| Chiral Auxiliaries | Reliable, predictable stereochemical outcomes, well-established methodologies.[8][21] | Not atom-economical (requires attachment and cleavage steps), can be multi-step. | Complex molecule synthesis where predictability is critical; early-stage discovery. |
| Organocatalysis | Metal-free, often mild conditions, can enable unique cascade reactions.[11][12][22] | Catalyst loadings can be high (5-20 mol%), scalability can be challenging for some systems. | Rapid construction of complex poly-substituted piperidines. |
| Biocatalysis | Exceptional selectivity (enantio- and regio-), green (aqueous, mild conditions), highly sustainable.[16][19] | Requires specialized expertise, enzyme availability/stability can be a concern, substrate scope may be limited. | Green chemistry initiatives; synthesis of high-value pharmaceutical intermediates. |
Conclusion and Future Outlook
The synthesis of chiral 2-substituted piperidines is a mature yet continually evolving field. While catalytic asymmetric hydrogenation remains a benchmark for industrial applications due to its efficiency, the rise of organocatalytic and biocatalytic methods provides powerful new tools for accessing molecular complexity with novel selectivity.[7][22] Hybrid approaches, such as chemo-enzymatic cascades that combine the best of synthetic chemistry and biocatalysis, are particularly promising for developing highly efficient and sustainable routes to these vital pharmaceutical building blocks.[16] As the demand for enantiomerically pure piperidine-containing drugs continues to grow, innovation in these synthetic strategies will be essential for advancing the frontiers of medicine and chemical science.
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Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (n.d.). Asian Journal of Organic Chemistry. [Link]
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Kim, D., et al. (n.d.). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method. National Institutes of Health. [Link]
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Taday, F., Cairns, R., O'Connell, A., & O'Reilly, E. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. [Link]
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Synthesis of 2,4,6-Trisubstituted Chiral Piperidines and (−)-Dendroprimine by One-Pot Asymmetric Azaelectrocyclization Protocol. (n.d.). Organic Letters. [Link]
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Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/N-debenzylation procedure. (2011). University of Oxford. [Link]
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Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction. (2009). Synfacts. [Link]
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Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. (2011). Organic Letters. [Link]
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Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. (2022). ACS Catalysis. [Link]
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An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. (n.d.). The Journal of Organic Chemistry. [Link]
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Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. (n.d.). Chemical Communications. [Link]
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Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry. [Link]
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Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (2025). Organic Letters. [Link]
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Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). Journal of the American Chemical Society. [Link]
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Polniaszek, R. P., Belmont, S. E., & Alvarez, R. (n.d.). Stereoselective nucleophilic additions to the carbon-nitrogen double bond. 3. Chiral acyliminium ions. The Journal of Organic Chemistry. [Link]
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Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. (n.d.). PubMed. [Link]
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Stereoselective synthesis of trans-2,3-disubstituted pyrrolidines via addition to N-acyliminium ions. (2006). Tetrahedron Letters. [Link]
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Combining photocatalysis with imine reductases to access stereodefined pyrrolidines from oxime benzoates. (n.d.). Organic & Biomolecular Chemistry. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Piperidine Derivatives
Abstract
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, rendering it a cornerstone of modern drug discovery.[1][2][3][4][5] The precise elucidation of the structure and stereochemistry of novel piperidine derivatives is paramount to understanding their biological activity and developing safe and efficacious therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques employed for the unambiguous characterization of these vital compounds. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, with a focus on the unique spectral features of the piperidine ring. Furthermore, we will explore the definitive role of X-ray crystallography in establishing absolute stereochemistry. This guide is designed to be a practical resource, offering not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their pursuit of novel piperidine-based drug candidates.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The six-membered nitrogen-containing heterocycle, piperidine, is a fundamental building block in the design of therapeutic agents.[2][4][5] Its prevalence in pharmaceuticals stems from its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the introduction of diverse functional groups. Consequently, the robust and unequivocal characterization of newly synthesized piperidine derivatives is a critical step in the drug discovery and development pipeline.[6][7][8][9]
This guide will navigate the multifaceted world of spectroscopic analysis as it pertains to these important molecules, providing the necessary tools to confidently determine their identity, purity, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and piperidine derivatives are no exception. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms, the chemical environment of protons and carbons, and the stereochemical arrangement of substituents.[10][11][12]
Key ¹H NMR Spectral Features of the Piperidine Ring
The protons on the piperidine ring typically resonate in the upfield region of the ¹H NMR spectrum, generally between δ 1.0 and 4.0 ppm.[13] The exact chemical shifts are highly dependent on the nature and position of substituents, as well as the conformation of the ring.[14]
-
Axial vs. Equatorial Protons: The chair conformation is the most stable for the piperidine ring.[14] This leads to two distinct proton environments: axial and equatorial. Generally, axial protons are more shielded and appear at a lower chemical shift compared to their equatorial counterparts.
-
Protons Adjacent to Nitrogen: Protons on the carbons alpha to the nitrogen atom (C2 and C6) are deshielded due to the electronegativity of the nitrogen and typically resonate in the δ 2.5-3.5 ppm range.[15]
-
Coupling Constants: The coupling constants (J-values) between adjacent protons are invaluable for determining the relative stereochemistry of substituents. The dihedral angle dependence of vicinal coupling (³J) allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial relationships.
Characteristic ¹³C NMR Signals
The carbon atoms of the piperidine ring exhibit characteristic chemical shifts in the ¹³C NMR spectrum:[11][14]
-
C2, C6 (alpha to N): ~ δ 45-55 ppm
-
C3, C5 (beta to N): ~ δ 25-35 ppm
-
C4 (gamma to N): ~ δ 20-30 ppm
Substituents on the ring or on the nitrogen atom will, of course, influence these chemical shifts, providing further structural clues.
Advanced NMR Techniques for Piperidine Derivatives
For complex structures, one-dimensional NMR may not be sufficient. Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals and for confirming connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for establishing the connectivity of different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation.[12]
Experimental Protocol: ¹H NMR Spectroscopy of a Novel Piperidine Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[13] The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. .
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton signals.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a novel piperidine derivative and for gaining structural information through the analysis of its fragmentation patterns.[16][17][18] The choice of ionization technique is crucial and depends on the properties of the analyte.
Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules.[17][19][20] It typically produces protonated molecules [M+H]⁺, providing clear molecular weight information.[13][19]
-
Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons.[17][19] This leads to extensive fragmentation, creating a unique fingerprint for the molecule that can be compared to spectral libraries.[19]
Characteristic Fragmentation of the Piperidine Ring
The fragmentation of the piperidine ring is a predictable process that provides valuable structural clues.[16][19]
-
α-Cleavage: This is a dominant fragmentation pathway, especially in EI-MS.[19] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[16][19]
-
Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions.[19]
-
Substituent-Driven Fragmentation: The nature and position of substituents heavily influence the fragmentation pattern.[17][19] For example, the loss of small neutral molecules like water or acetic acid from substituted piperidines is a common fragmentation pathway in ESI-MS/MS.[17][18][19][20]
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. A specific precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.[17][18][20] This provides detailed information about the connectivity of the molecule.
Experimental Protocol: ESI-MS/MS Analysis of a Novel Piperidine Derivative
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[13]
-
Instrumentation:
-
Data Acquisition:
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce structural features.
-
Propose fragmentation mechanisms to support the proposed structure.
-
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7][9][21] For piperidine derivatives, FT-IR is particularly useful for confirming the presence of the N-H bond and other functional groups introduced during synthesis.[6]
| Functional Group | **Characteristic Absorption Range (cm⁻¹) ** | Notes |
| N-H Stretch (secondary amine) | 3300-3500 (moderate, sharp) | The presence of this band confirms the piperidine nitrogen is not fully substituted.[21] |
| C-H Stretch (alkane) | 2850-3000 (strong) | Characteristic of the methylene groups in the piperidine ring. |
| C-N Stretch | 1000-1250 (moderate) | |
| C=O Stretch (if present) | 1650-1800 (strong) | Indicates the presence of amide, ester, or ketone functionalities.[6] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
UV-Vis Spectroscopy: Analyzing Chromophores
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (i.e., conjugated systems or groups that absorb light in the UV-Vis region).[21][22][23][24][25] The basic piperidine ring itself does not have a strong UV-Vis absorption.[24] However, if the piperidine derivative contains aromatic rings or other conjugated systems, UV-Vis spectroscopy can be used to confirm their presence and study their electronic properties.[24]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
Record the spectrum over the desired wavelength range (typically 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
The λmax can provide information about the nature of the chromophore.
-
X-ray Crystallography: The Definitive Structure
While spectroscopic techniques provide a wealth of information about the structure of a molecule, single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[1][12][26][27][28] Obtaining a high-quality single crystal suitable for X-ray diffraction can be a challenging but rewarding endeavor, as it provides unambiguous proof of the molecular structure.[1][26]
Workflow for Spectroscopic Characterization
Caption: A typical workflow for the spectroscopic characterization of novel piperidine derivatives.
Conclusion
The comprehensive spectroscopic characterization of novel piperidine derivatives is a non-negotiable aspect of modern drug discovery and development. A synergistic approach, employing a combination of NMR, mass spectrometry, FT-IR, and UV-Vis spectroscopy, is essential for the unambiguous elucidation of their chemical structures. Each technique provides a unique and complementary piece of the structural puzzle. While NMR and MS offer the most detailed information regarding connectivity and molecular weight, FT-IR and UV-Vis serve as rapid and valuable tools for confirming the presence of key functional groups and chromophores. For absolute stereochemical assignment, single-crystal X-ray crystallography remains the ultimate arbiter. By mastering the principles and practical applications of these techniques, researchers can confidently and efficiently advance their piperidine-based drug discovery programs.
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminoethylpiperidine Analogues
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Physicochemical Profiling
The 2-aminoethylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of ligands targeting a wide array of biological entities, including σ receptors and various G-protein coupled receptors.[1][2] Its utility stems from the combination of a basic piperidine ring and a flexible ethylamine sidechain, which can be readily modified to modulate biological activity. However, the journey from a promising hit compound to a viable drug candidate is governed not only by its pharmacodynamic profile but critically by its physicochemical properties.[3][4]
These properties—such as ionization state (pKa), lipophilicity (logP/logD), and aqueous solubility—dictate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][6] A compound with superb target affinity can fail if it cannot be absorbed, reaches the target in insufficient concentrations, or is metabolized too rapidly. This guide provides a comprehensive analysis of the core physicochemical properties of 2-aminoethylpiperidine analogues, explains the causality behind experimental choices for their determination, and offers detailed, field-proven protocols for their accurate measurement. Understanding and optimizing these characteristics at an early stage is paramount to reducing attrition rates in drug development.[6][7]
Section 1: The 2-Aminoethylpiperidine Scaffold: A Physicochemical Baseline
To appreciate the impact of structural modifications, we must first establish the properties of the parent compound, 1-(2-aminoethyl)piperidine. This molecule contains two basic nitrogen atoms: the tertiary amine within the piperidine ring and the primary amine of the ethylamine sidechain. This dual basicity is a defining feature of its physicochemical profile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [8][9] |
| Molecular Weight | 128.22 g/mol | [10] |
| Boiling Point | 186 °C | [9][11] |
| Density | 0.899 g/mL at 25 °C | [9][12] |
| pKa₁ (Sidechain NH₂) | 9.89 (at 30 °C) | [11][12] |
| pKa₂ (Piperidine N) | 6.38 (at 30 °C) | [11][12] |
| Water Solubility | Partly miscible | [8][11] |
Table 1: Core physicochemical properties of the parent compound, 1-(2-aminoethyl)piperidine.
The higher pKa corresponds to the more basic primary amine, while the tertiary piperidine nitrogen is less basic. At physiological pH (~7.4), the primary amine will be almost fully protonated, while the piperidine nitrogen will exist in a state of equilibrium between its protonated and neutral forms. This ionization state is a critical determinant of the molecule's interactions and solubility.
Section 2: Ionization State (pKa) - The Master Variable
The acid dissociation constant, pKa, governs the degree of ionization of a compound at a given pH. For ionizable drugs, pKa is arguably the most influential physicochemical parameter, directly impacting solubility, permeability, receptor binding, and formulation.[4][13]
Why It Matters: The Causality of Ionization
-
Solubility & Absorption: The protonated (charged) form of a basic compound like 2-aminoethylpiperidine is significantly more water-soluble than the neutral form. Since drugs must be in solution to be absorbed, controlling ionization is key.[14]
-
Permeability: Cell membranes are lipid bilayers. While charged species are soluble in the aqueous environment of the GI tract, they generally exhibit poor passive diffusion across membranes. A delicate balance is required, where a sufficient fraction of the compound is in its neutral, more lipophilic form at the site of absorption to enable membrane transit.[5]
-
Receptor Interaction: Many drug-receptor interactions involve ionic bonding. The ability of the piperidine or ethylamine nitrogen to exist in a protonated state can be essential for forming a salt bridge with an acidic residue (e.g., aspartate, glutamate) in the target's binding pocket.
Modulating pKa in Analogues
Structure-activity relationship (SAR) studies often involve modifying the scaffold to alter basicity.[15][16][17] For 2-aminoethylpiperidine analogues, this can be achieved by:
-
Substitution on the Piperidine Ring: Adding electron-withdrawing groups (e.g., fluoro, chloro) to the ring will decrease the electron density on the piperidine nitrogen, making it less basic and lowering its pKa. Conversely, electron-donating groups (e.g., methyl, methoxy) will increase basicity and raise the pKa.
-
N-Substitution on the Piperidine: Replacing the hydrogen on the piperidine nitrogen (in the case of a secondary amine precursor) or modifying substituents on a tertiary nitrogen directly influences its electronic environment and steric hindrance, thereby altering its pKa. For instance, replacing a cyclohexane ring with a piperidine ring in certain scaffolds has been shown to dramatically alter properties.[2]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains a high-precision, gold-standard technique for pKa determination.[18][19][20] The method involves monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13][18]
-
Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a concentration of approximately 1-10 mM. If solubility is low, a co-solvent like methanol or DMSO can be used, but the final pKa must be corrected to an aqueous environment.[19]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl. This minimizes fluctuations in activity coefficients.[13][18]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[18]
-
Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer. For a basic compound like a 2-aminoethylpiperidine analogue, titrate with a standardized solution of strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition has stabilized.[13][21]
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[18] For a dibasic compound, two inflection points and two corresponding pKa values will be observed.
Caption: Workflow for pKa determination by potentiometric titration.
Section 3: Lipophilicity (logP & logD) - The Key to Permeability
Lipophilicity is a measure of a compound's affinity for a non-polar (lipid-like) environment versus a polar (aqueous) one. It is a critical factor influencing membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution.[4]
-
logP (Partition Coefficient): Refers to the partitioning of the neutral species between n-octanol and water.
-
logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For drug discovery, logD at pH 7.4 is the most physiologically relevant parameter.[22][23]
Why It Matters: Balancing Solubility and Permeation
A successful oral drug must navigate a "hydrophilic-lipophilic balance." It needs sufficient aqueous solubility to dissolve in the gut but also sufficient lipophilicity to partition into and cross the lipid membranes of intestinal cells.[4]
-
High Lipophilicity (High logD): Often leads to increased target affinity (for hydrophobic pockets), better membrane permeability, but also higher plasma protein binding, increased metabolic turnover (by CYP enzymes), lower aqueous solubility, and potential for off-target toxicity.[3]
-
Low Lipophilicity (Low logD): Generally results in better aqueous solubility and lower metabolic clearance but may suffer from poor membrane permeability, limiting absorption.
Modulating Lipophilicity in Analogues
The lipophilicity of 2-aminoethylpiperidine analogues is highly tunable:
-
Adding Hydrophobic Groups: Incorporating alkyl (e.g., methyl, ethyl) or aryl (e.g., phenyl) substituents onto the piperidine ring or the ethylamine chain will increase lipophilicity and raise the logD value.[2]
-
Adding Polar Groups: Introducing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH₂) will increase hydrophilicity and lower the logD.
-
Ionization State: As discussed, the protonated form is much less lipophilic than the neutral form. Therefore, a compound's logD is highly dependent on its pKa and the pH of the medium.
Experimental Protocol: logD₇.₄ Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable "gold standard" for measuring logP and logD values.[22][24][25]
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the buffer by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[22] This ensures thermodynamic equilibrium.
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[23]
-
Partitioning: In a vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer (e.g., 1 mL of each). Add a small aliquot of the compound stock solution.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[26]
-
Phase Separation: Centrifuge the vial at high speed to ensure a clean and complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV or LC-MS.[25]
-
Calculation: The logD₇.₄ is calculated using the following formula: logD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Caption: Experimental workflow for the shake-flask logD determination.
Section 4: Aqueous Solubility - The Foundation for Bioavailability
Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffer at a given temperature. It is a fundamental prerequisite for oral drug absorption and is essential for preparing solutions for in vitro assays.[14][27] Poor solubility can lead to unreliable assay data, challenges in formulation, and ultimately, poor bioavailability.[28]
Why It Matters: Dissolution is the First Step
Before a drug can be absorbed, it must first dissolve in the fluids of the gastrointestinal tract. If a compound precipitates, its effective concentration drops to zero.[14]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when a saturated solution is in equilibrium with an excess of the solid compound. It is a critical parameter for formulation and preclinical development.[27][29]
-
Kinetic Solubility: This measures the concentration at which a compound, added from a DMSO stock, precipitates out of an aqueous buffer. It is a higher-throughput method often used in early discovery for screening large numbers of compounds.[28][30]
Interplay of Properties
Solubility is not an independent variable; it is heavily influenced by both lipophilicity and pKa.
-
Lipophilicity: Highly lipophilic compounds (high logP) tend to have strong crystal lattice structures that are difficult for water molecules to break apart, leading to low aqueous solubility.
-
pKa: For basic compounds like 2-aminoethylpiperidine analogues, solubility is highly pH-dependent. At a pH well below the pKa, the compound will be predominantly in its protonated, charged form, which is much more soluble than the neutral form. This is the principle behind forming hydrochloride salts of basic drugs to improve their solubility and dissolution rate.
Experimental Protocol: Thermodynamic Solubility Measurement
This method determines the equilibrium solubility and is crucial for lead optimization.[27][29]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline compound (typically ~1 mg) to a glass vial.[27]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and incubate them on a shaker or thermomixer at a constant temperature (e.g., 21-25 °C) for an extended period (typically 24 hours) to ensure the system reaches thermodynamic equilibrium.[27][28]
-
Separation of Solid: After incubation, filter the suspension through a low-binding filter plate or centrifuge at high speed to pellet the undissolved solid.[29]
-
Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution) and determine its concentration using a calibrated analytical method like LC-MS/MS or HPLC-UV.[14][30]
-
Reporting: The result is reported as the concentration of the saturated solution, typically in µg/mL or µM.
Section 5: Integrated Physicochemical Profiling and Conclusion
The physicochemical properties discussed—pKa, logD, and solubility—are not independent silos. They form an interconnected web that defines a compound's "drug-likeness." In modern drug discovery, successful lead optimization hinges on multi-parameter optimization, where improvements in potency must be carefully balanced against maintaining an acceptable ADME profile.[3][6] A highly potent analogue is of little value if its poor solubility or extreme lipophilicity prevents it from reaching its target in vivo.
The 2-aminoethylpiperidine scaffold offers tremendous flexibility for chemists to modulate these properties. By systematically applying the principles and protocols outlined in this guide, research teams can make informed decisions, rationally design analogues with improved physicochemical characteristics, and ultimately increase the probability of advancing effective and safe drug candidates through the development pipeline. Rigorous, early-stage characterization is not an obstacle but a critical accelerator on the path to clinical success.
Caption: Inter-relationships of physicochemical properties and ADME outcomes.
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The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Pharmacological Profiling Guide
Introduction: The Enduring Legacy of the Piperidine Ring
The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, from blockbuster drugs to novel clinical candidates, underscores its significance in the design and development of new therapeutic agents.[1][3] The unique structural and physicochemical properties of the piperidine ring, including its ability to modulate lipophilicity and basicity, serve as a cornerstone for establishing critical interactions with biological targets and optimizing pharmacokinetic profiles.[2][4] This guide provides an in-depth exploration of the pharmacological profiling of novel piperidine-based compounds, offering a roadmap for researchers and drug development professionals to unlock their therapeutic potential. The inherent structural flexibility and synthetic tractability of the piperidine nucleus allow for its decoration with a diverse array of functional groups, enabling the fine-tuning of pharmacological activity and the exploration of vast chemical space.[5][6]
I. De-risking Discovery: In Silico Profiling of Piperidine Candidates
Before embarking on resource-intensive in vitro and in vivo studies, a robust in silico evaluation can provide invaluable insights into the potential pharmacological profile of novel piperidine compounds, aiding in the prioritization of candidates for synthesis and further testing.[7][8]
A. Target Prediction and Biological Activity Spectra
Computational tools can predict the likely biological targets and the spectrum of pharmacological activities of new piperidine derivatives. Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze the chemical structure of a compound to identify its most probable protein targets and predict its biological activities, respectively.[7][8] These predictions are based on the principle of chemical similarity, where the tool compares the query molecule to a database of known bioactive compounds. This initial screening can help to identify potential therapeutic applications, such as anticancer, central nervous system, local anesthetic, antiarrhythmic, and antimicrobial activities.[7]
B. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
A crucial aspect of early-stage drug discovery is the evaluation of the pharmacokinetic and safety profiles of lead compounds.[9] In silico ADMET profiling has become an indispensable tool for predicting these properties, allowing for the early identification of potential liabilities.[9][10] Computational models such as SwissADME, pkCSM, and admetSAR can predict a range of parameters, including:
-
Physicochemical Properties: Molecular weight, lipophilicity (logP), solubility, and pKa.[10][11]
-
Absorption: Gastrointestinal absorption and permeability through the Caco-2 cell monolayer model.[9][11]
-
Distribution: Blood-brain barrier permeability and plasma protein binding.[9][11]
-
Metabolism: Interaction with cytochrome P450 enzymes.[11]
-
Toxicity: Potential for toxic effects.[9]
These in silico predictions help in the selection of compounds with favorable drug-like properties for further development.[9]
II. Unveiling Molecular Interactions: In Vitro Pharmacological Evaluation
In vitro assays are fundamental for characterizing the interaction of novel piperidine compounds with their biological targets and for quantifying their potency and selectivity.
A. Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[12] This technique involves the use of a radiolabeled ligand that is known to bind to the target of interest. The novel piperidine compound is then tested for its ability to displace the radioligand, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.[12]
Experimental Protocol: Sigma-1 Receptor (S1R) Radioligand Binding Assay [12]
-
Tissue Preparation: Homogenize male Sprague Dawley rat liver in Tris buffer (50 mM, pH 8.0).
-
Assay Mixture: In a final volume of 0.5 mL, combine the liver homogenate, -pentazocine (2 nM) as the radioligand, and varying concentrations of the test piperidine compound.
-
Nonspecific Binding: Determine nonspecific binding using an excess of unlabeled (+)-pentazocine (10 µM).
-
Incubation: Incubate the mixture at 37°C for 120 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 and Ki values using appropriate software.
B. Enzyme Inhibition Assays: Targeting Catalytic Activity
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. For piperidine derivatives designed as enzyme inhibitors, in vitro assays are crucial to determine their inhibitory potency (IC50) and mechanism of inhibition.[13]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay [13]
-
Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test piperidine compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound for a specific period.
-
Initiate the reaction by adding the substrate (ATCI).
-
The enzymatic hydrolysis of ATCI produces thiocholine, which reacts with DTNB to form a colored product.
-
-
Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 412 nm) over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
C. Cell-Based Assays: Assessing Cellular Responses
Cell-based assays provide a more physiologically relevant context for evaluating the pharmacological effects of piperidine compounds. These assays can measure a wide range of cellular responses, including cell proliferation, apoptosis, and signaling pathway modulation.[14]
Experimental Protocol: Anticancer Cell Proliferation Assay (MTT Assay) [14]
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media.
-
Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the test piperidine compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the concentration that inhibits 50% of cell growth (GI50).
III. Bridging the Gap to Clinical Relevance: In Vivo Pharmacological Models
In vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of novel piperidine compounds in a whole-organism setting.
A. Analgesic Activity Models
The piperidine scaffold is a key component of many analgesic drugs.[15] In vivo models of pain are used to assess the pain-relieving properties of new piperidine derivatives.
Experimental Protocol: Tail-Flick Test [15]
-
Animal Model: Use mice or rats.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away.
-
Compound Administration: Administer the test piperidine compound via an appropriate route (e.g., intraperitoneal or oral).
-
Post-Treatment Measurement: Measure the tail-flick latency at various time points after compound administration.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
Experimental Protocol: Writhing Test [15]
-
Animal Model: Use mice.
-
Induction of Writhing: Induce abdominal constrictions (writhing) by intraperitoneally injecting an irritant such as acetic acid.
-
Compound Administration: Administer the test piperidine compound prior to the injection of the irritant.
-
Observation: Count the number of writhes over a specific period.
-
Data Analysis: A reduction in the number of writhes compared to a control group indicates analgesic activity.
B. Anti-Ulcer Activity Models
Piperidine derivatives have also been investigated for their potential as anti-ulcer agents.[16]
Experimental Protocol: Ethanol-Induced Gastric Ulcer Model [16]
-
Animal Model: Use rats.
-
Fasting: Fast the animals for a specific period before the experiment.
-
Compound Administration: Administer the test piperidine compound orally.
-
Ulcer Induction: After a set time, orally administer ethanol to induce gastric ulcers.
-
Evaluation: Euthanize the animals and examine their stomachs for the presence and severity of ulcers.
-
Data Analysis: Calculate the ulcer index and the percentage of ulcer inhibition.
IV. Visualizing the Path Forward: Diagrams and Data
Workflow for Pharmacological Profiling
Caption: A streamlined workflow for the pharmacological profiling of novel piperidine compounds.
Hypothetical Signaling Pathway Modulation
Caption: Potential modulation of a cellular signaling pathway by a novel piperidine compound.
Quantitative Data Summary
| Compound ID | Target | Ki (nM) [12] | IC50 (µM) [13] | GI50 (µM) [14] | In Vivo Efficacy (% Inhibition) [15] |
| PIPE-001 | S1R | 15.2 | >100 (AChE) | 5.8 (MCF-7) | 65 (Writhing Test) |
| PIPE-002 | AChE | >1000 | 0.05 | 25.1 (MCF-7) | 20 (Writhing Test) |
| PIPE-003 | S1R | 8.9 | >100 (AChE) | 2.3 (MCF-7) | 85 (Writhing Test) |
| Reference | Donepezil | - | 0.02 | - | - |
V. Conclusion: The Future of Piperidine-Based Therapeutics
The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1][2] A systematic and integrated approach to pharmacological profiling, combining the predictive power of in silico methods with the empirical data from in vitro and in vivo studies, is paramount for successfully advancing new piperidine-based drug candidates. The methodologies and insights presented in this guide offer a comprehensive framework for researchers to navigate the complexities of drug discovery and to fully exploit the therapeutic potential of this remarkable heterocyclic motif.
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A-Technical-Guide-to-the-Structure-Activity-Relationships-of-2-Substituted-Piperidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This guide provides a deep dive into the structure-activity relationships (SAR) of 2-substituted piperidines, a class of compounds with significant therapeutic potential. We will explore the nuanced effects of stereochemistry, the nature of the substituent at the 2-position, and modifications to the piperidine ring itself on biological activity. This document will traverse key therapeutic areas, including opioid and nicotinic acetylcholine receptor modulation, and delve into the synthetic strategies and bioassays that underpin successful SAR studies. Through a blend of established principles and recent findings, this guide aims to equip researchers with the knowledge to rationally design and develop novel 2-substituted piperidine-based therapeutics.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in medicinal chemistry.[1][3] Its prevalence in clinically approved drugs and bioactive natural products stems from its unique physicochemical properties. The piperidine motif can influence a molecule's lipophilicity, basicity, and conformational rigidity, all of which are critical determinants of pharmacokinetic and pharmacodynamic profiles.[3] Its presence can enhance metabolic stability and facilitate transport across biological membranes, often leading to improved ADME (absorption, distribution, metabolism, and excretion) properties and reduced toxicity.[3]
The 2-substituted piperidine framework is particularly noteworthy, appearing in a wide array of natural alkaloids and synthetic pharmaceuticals with diverse biological activities, including analgesic, antipsychotic, and anticancer effects.[1][4][5] The substituent at the 2-position introduces a chiral center, making stereochemistry a critical factor in receptor recognition and biological activity.
Decoding the Structure-Activity Relationship (SAR) of 2-Substituted Piperidines
The biological activity of 2-substituted piperidines is exquisitely sensitive to subtle structural modifications. A thorough understanding of SAR is paramount for the rational design of potent and selective therapeutic agents.
The Critical Role of Stereochemistry
The chirality at the C2 position of the piperidine ring often has a profound impact on biological activity. The differential spatial arrangement of the substituent can lead to significant differences in binding affinity and efficacy at the target receptor. For instance, in a series of potent and selective μ-opioid receptor (MOR) agonists, the (3R, 4S) enantiomer of a 2-substituted piperidine analog exhibited significantly higher activity than its (3S, 4R) counterpart.[6] This highlights the necessity of asymmetric synthesis or chiral resolution in the development of 2-substituted piperidine-based drugs.[7][8][9]
Impact of the 2-Substituent on Receptor Binding and Selectivity
The nature of the substituent at the 2-position is a key determinant of a compound's pharmacological profile. Variations in size, electronics, and hydrogen bonding capacity of this substituent can dramatically alter binding affinity and selectivity for different receptor subtypes.
Opioid Receptor Modulation:
In the context of opioid receptors, 2-substituted N-piperidinyl indoles have been identified as potent nociceptin opioid receptor (NOP) full agonists.[10] The position of substitution on the indole moiety is crucial, with 2-substitution generally leading to improved potency at the NOP receptor compared to 3-substitution.[10] Furthermore, the nature of the 2-substituent influences the binding affinity at the μ-opioid receptor (MOP), thereby affecting the selectivity for NOP over MOP.[10] For example, a 2-hydroxymethylindole derivative displayed significantly higher affinity for MOP than its 3-hydroxymethylindole counterpart, while still maintaining high affinity for NOP.[10]
Table 1: SAR of 2-Substituted N-Piperidinyl Indoles at Opioid Receptors [10]
| Compound | 2-Substituent | NOP Ki (nM) | MOP Ki (nM) | NOP/MOP Selectivity |
| 1 | -CH2OH | 0.23 | 4.1 | ~18-fold |
| 10 | -CONH2 | 0.15 | 0.85 | ~6-fold |
| 14 | -CO2Me | 0.31 | 0.98 | ~3-fold |
| 17 | -CN | 0.45 | 0.65 | ~1.5-fold |
Data extracted from literature. Values are indicative and may vary based on assay conditions.
Nicotinic Acetylcholine Receptor (nAChR) Modulation:
The conformational preference of 2-substituted piperazines, which are structurally related to piperidines, has been shown to be critical for their activity as α7 nAChR agonists.[11] An axial orientation of the 2-substituent was found to be preferred and places the basic and pyridyl nitrogens in an orientation that mimics the endogenous ligand, nicotine.[11] This underscores the importance of conformational analysis in understanding the SAR of these compounds.
Modifications to the Piperidine Ring
Alterations to the piperidine ring itself, such as the introduction of additional substituents or its incorporation into a bridged system, can further modulate biological activity. For example, in the development of dual μ-opioid receptor and sigma-1 receptor ligands, modifications to the piperidine core were crucial for achieving high affinity for both targets and potent antinociceptive effects.
Synthetic Strategies for 2-Substituted Piperidines
The synthesis of 2-substituted piperidines, particularly in an enantiomerically pure form, is a key challenge in the development of these compounds. Several synthetic strategies have been developed to address this.
Asymmetric Synthesis from Chiral Precursors
One of the most successful approaches involves the use of chiral starting materials, such as amino acids, to establish the stereocenter at the 2-position. For example, chiral, nonracemic 2-substituted piperidines have been synthesized from (S)-phenylglycinol.[8]
Catalytic Asymmetric Methods
The development of catalytic asymmetric methods offers an efficient and versatile route to chiral 2-substituted piperidines. Palladium-catalyzed enantioselective oxidative amination of alkenes is one such approach that allows for the formation of the piperidine ring with high enantioselectivity.[1]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of 2-substituted piperidines.
Caption: Workflow for a mu-opioid receptor competitive binding assay.
Functional Assays
Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at its target receptor. For ion channels like nAChRs, electrophysiology is a powerful technique.
Experimental Protocol: Electrophysiology Assay for nAChR Modulation [12]
-
Cell Culture: Use a cell line (e.g., CHO or HEK293 cells) stably expressing the human nAChR subtype of interest.
-
Cell Plating: Plate the cells onto the specialized plates used for the automated electrophysiology system.
-
Compound Preparation: Prepare solutions of the test compound and a known agonist (e.g., acetylcholine) in the appropriate extracellular buffer.
-
Automated Electrophysiology:
-
The automated system will perform whole-cell patch-clamp recordings from individual cells.
-
Establish a baseline current in the absence of any compounds.
-
Apply the test compound at various concentrations to determine its direct effect on the channel.
-
Co-apply the test compound with a known agonist to assess its modulatory effects (potentiation or inhibition).
-
-
Data Analysis:
-
Measure the peak current amplitude in response to agonist application in the presence and absence of the test compound.
-
Construct concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Future Directions and Conclusion
The study of 2-substituted piperidines continues to be a fertile ground for drug discovery. Future research will likely focus on the development of more sophisticated synthetic methodologies to access novel and diverse chemical space. A deeper understanding of the conformational dynamics of these molecules and their interactions with their biological targets, aided by computational modeling and structural biology, will be crucial for the rational design of next-generation therapeutics. [6][11] In conclusion, the 2-substituted piperidine scaffold represents a highly versatile and valuable platform for the development of new drugs. A systematic and iterative approach to SAR studies, integrating synthetic chemistry, in vitro pharmacology, and computational methods, is essential for unlocking the full therapeutic potential of this important class of molecules.
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Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - NIH. (URL: [Link])
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Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
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Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of 2-Substituted Piperidines
Introduction: The 2-substituted piperidine scaffold is a privileged structural motif, forming the core of numerous natural products and active pharmaceutical ingredients (APIs). Its prevalence in molecules exhibiting a wide range of biological activities makes the development of efficient and stereocontrolled synthetic routes a critical objective for researchers in medicinal chemistry and drug development.[1][2][3] This document provides an in-depth guide to several field-proven asymmetric protocols for synthesizing enantiomerically enriched 2-substituted piperidines, focusing on the underlying strategic choices, detailed step-by-step methodologies, and comparative performance data.
Strategy 1: Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
Catalytic asymmetric hydrogenation represents one of the most powerful and atom-economical methods for creating chiral centers.[4] For piperidine synthesis, this strategy typically involves the dearomatization of substituted pyridine precursors. A significant challenge has been the inertness of the pyridine ring, which often requires activation to facilitate hydrogenation under mild conditions.[1][4] A common and highly effective activation method is the formation of N-iminopyridinium ylides or N-activated pyridinium salts, which enhances the substrate's reactivity toward metal catalysts.[1][3][4]
Rationale for Experimental Design:
The choice of an Iridium-based catalyst, particularly in combination with chiral phosphine ligands like MeO-BoQPhos or SegPhos, is driven by its high efficacy in the hydrogenation of N-heteroarenes.[4][5][6] Iridium catalysts can operate at lower pressures and temperatures compared to other systems and exhibit broad functional group tolerance. The activation of the pyridine as a pyridinium salt (e.g., by N-benzylation) is crucial; it lowers the energy barrier for dearomatization, allowing the reaction to proceed with high efficiency and enantioselectivity.[3][4] The solvent, often methanol or a similar protic solvent, plays a key role in the protonation steps of the catalytic cycle and helps to solubilize the pyridinium salt.
General Workflow for Asymmetric Hydrogenation
Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Benzyl-2-alkylpyridinium Salt[4]
This protocol is representative of the enantioselective hydrogenation of 2-alkylpyridines.
1. Preparation of the N-Benzyl-2-alkylpyridinium Bromide: a. To a solution of the 2-alkylpyridine (1.0 mmol, 1.0 equiv) in acetonitrile (5.0 mL) is added benzyl bromide (1.2 mmol, 1.2 equiv). b. The reaction mixture is stirred at 80 °C for 12-24 hours until consumption of the starting material is observed by TLC. c. The solvent is removed under reduced pressure. The resulting crude pyridinium salt is washed with diethyl ether and dried under high vacuum. It is used in the next step without further purification.
2. Asymmetric Hydrogenation: a. In a nitrogen-filled glovebox, a vial is charged with [Ir(COD)Cl]₂ (0.0025 mmol, 0.5 mol%) and the chiral ligand MeO-BoQPhos (0.0055 mmol, 1.1 mol%). b. Anhydrous, degassed methanol (1.0 mL) is added, and the mixture is stirred for 30 minutes to form the active catalyst. c. The N-benzyl-2-alkylpyridinium bromide salt (0.5 mmol, 1.0 equiv) is added to the catalyst solution. d. The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm of H₂. e. The reaction is stirred at room temperature (approx. 25 °C) for 24 hours.
3. Workup and Analysis: a. After carefully venting the hydrogen gas, the autoclave is opened. b. The reaction mixture is concentrated under reduced pressure. c. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched N-benzyl-2-alkylpiperidine. d. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Performance Data:
| Substrate (2-Alkyl Group) | Protecting Group | Catalyst System | Yield (%) | ee (%) | Reference |
| Methyl | Benzyl | Ir/MP²-Segphos | >95 | 67 | [4] |
| Phenethyl | Benzyl | Ir/MeO-BoQPhos | >95 | 88 | [4] |
| Phenyl | Benzyl | Ir/SegPhos | >99 | 97 | [6] |
| Hydroxymethyl (TBS-protected) | Benzyl | Ir/MeO-BoQPhos | >95 | 84 | [4] |
Strategy 2: Organocatalytic Asymmetric Synthesis
Organocatalysis offers a compelling metal-free alternative for asymmetric synthesis, often utilizing naturally occurring chiral molecules like proline or its derivatives.[7][8] These methods are prized for their operational simplicity, lower toxicity, and robustness. A biomimetic approach, mimicking the biosynthesis of piperidine alkaloids from L-lysine, has proven highly effective for preparing 2-substituted piperidines.[7][8]
Rationale for Experimental Design:
This approach utilizes a Mannich-type reaction between an in situ-generated cyclic imine (Δ¹-piperideine) and a nucleophile (e.g., a ketone).[7] L-proline is an ideal catalyst because it activates the ketone nucleophile by forming a chiral enamine intermediate. This enamine then attacks one enantiotopic face of the imine, establishing the stereocenter at the C2 position. The choice of solvent is critical; solvents like benzonitrile or acetonitrile were found to be effective in preventing racemization of the product, which can be an issue in more polar or protic solvents like DMSO/water mixtures.[7][8]
Catalytic Cycle for Proline-Catalyzed Mannich Reaction
Caption: Proline-catalyzed asymmetric Mannich reaction.
Protocol: Biomimetic Organocatalytic Synthesis of (+)-Pelletierine[7][8]
This protocol describes a single-step synthesis of the alkaloid (+)-pelletierine.
1. Reaction Setup: a. To a solution of 1,5-diaminopentane dihydrochloride (cadaverine dihydrochloride, 1.0 mmol, 1.0 equiv) in water (1.0 mL) is added L-amino acid oxidase (from Crotalus atrox, 10 units). The pH is adjusted to ~7.2 with 1M NaOH. b. The mixture is stirred at room temperature under an oxygen atmosphere (balloon) for 24 hours to generate Δ¹-piperideine in situ. The progress can be monitored by the disappearance of the diamine starting material. c. Note: Alternatively, pre-synthesized Δ¹-piperideine can be used if available.
2. Asymmetric Mannich Reaction: a. In a separate flask, L-proline (0.3 mmol, 30 mol%) is added to a solution of the in situ-generated Δ¹-piperideine (~1.0 mmol) in benzonitrile (PhCN, 5.0 mL). b. Acetone (6.0 mmol, 6.0 equiv) is added to the mixture. c. The reaction is stirred at room temperature for 48-72 hours.
3. Workup and Purification: a. The reaction mixture is quenched by the addition of saturated aqueous NaHCO₃ solution. b. The aqueous layer is extracted three times with dichloromethane (DCM). c. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. d. The crude product is purified by flash column chromatography on silica gel (eluent: DCM/MeOH with 1% NH₄OH) to yield (+)-pelletierine. e. Enantiomeric excess is determined by chiral HPLC analysis after conversion to a suitable derivative (e.g., N-Boc protected).
Performance Data:
| Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| Acetone | 30 | PhCN | 40 | 97 | [7] |
| Acetone | 30 | DMSO/H₂O | 65 | Low (racemization) | [7] |
| Cyclohexanone | 30 | PhCN | 35 | 96 | [7] |
| 2-Butanone | 30 | PhCN | 42 | 95 | [7] |
Strategy 3: Biocatalysis and Chemoenzymatic Cascades
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions.[9][10][11] Transaminases, in particular, have emerged as powerful tools for installing chirality. In a hybrid approach, a transaminase can generate a chiral intermediate that then undergoes a subsequent chemical reaction, such as an organocatalyzed cyclization, in a one-pot cascade.[9][10]
Rationale for Experimental Design:
This strategy combines the best of both worlds: the high enantioselectivity of a biocatalyst with the bond-forming efficiency of an organocatalyst.[10] A transaminase enzyme is used to convert a prochiral ω-amino ketone into a chiral cyclic imine intermediate with high enantiopurity. This intermediate is then trapped in situ by a proline-catalyzed intramolecular Mannich reaction. The entire cascade occurs in an aqueous buffer, which is ideal for the enzyme, and the organocatalyst is chosen for its ability to function under these conditions. This approach avoids the isolation of potentially unstable intermediates and streamlines the synthetic process.[9]
Protocol: Transaminase-Organocatalyst Hybrid Cascade[10]
This protocol outlines a one-pot synthesis of a 2-substituted piperidine from an amino ketone.
1. Reaction Setup: a. To a phosphate buffer solution (50 mM, pH 7.5) is added the ω-amino ketone substrate (e.g., 6-amino-2-hexanone, 10 mM final concentration). b. Pyridoxal 5'-phosphate (PLP, 1 mM), L-proline (20 mol%), and a suitable amino donor (e.g., isopropylamine, 1 M) are added to the buffer. c. The reaction is initiated by adding a transaminase enzyme (e.g., ATA-255, expressed as a lyophilized cell-free extract, 5 mg/mL).
2. Cascade Reaction: a. The reaction vessel is sealed and shaken at 30 °C for 24 hours. b. During this time, the transaminase converts the ketone to a chiral amine, which spontaneously cyclizes to the chiral Δ¹-piperideine intermediate. c. L-proline catalyzes the subsequent intramolecular Mannich reaction to form the final piperidine product.
3. Workup and Analysis: a. The reaction is quenched by adding an equal volume of ethyl acetate. b. The mixture is basified with NaOH to pH > 10. c. The aqueous layer is extracted three times with ethyl acetate. d. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. e. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral GC or HPLC.
Summary and Outlook
The asymmetric synthesis of 2-substituted piperidines is a well-developed field with multiple robust strategies available to the modern chemist.
-
Catalytic Asymmetric Hydrogenation is highly efficient and atom-economical, particularly for substrates that can be readily activated, offering access to products with excellent enantioselectivity.
-
Organocatalysis provides a metal-free, operationally simple alternative. Biomimetic approaches are particularly elegant, often allowing for the construction of complex natural products in a single step.
-
Biocatalysis and Chemoenzymatic Cascades represent the cutting edge, combining the unparalleled selectivity of enzymes with robust chemical transformations to create highly efficient and sustainable one-pot processes.[9][10][11]
The choice of method will depend on factors such as substrate availability, desired scale, functional group tolerance, and the availability of specialized equipment (e.g., high-pressure hydrogenators) or biocatalysts. Future developments will likely focus on expanding the substrate scope of these methods and combining them in novel tandem or cascade reactions to further increase synthetic efficiency.
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Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction. Synfacts, 2009. [Link]
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Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. University College Dublin Research Repository, 2023. [Link]
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Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 2011. [Link]
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Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. PubMed, 2011. [Link]
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Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 2023. [Link]
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Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 2005. [Link]
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Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 2022. [Link]
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Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters, 2020. [Link]
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Asymmetric routes to substituted piperidines. Chemical Communications, 1998. [Link]
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An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 1990. [Link]
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research, 2024. [Link]
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Asymmetric routes to substituted piperidines. Sci-Hub, 1998. [Link]
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Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 2011. [Link]
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Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Sci-Hub, 2011. [Link]
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A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health (NIH), 2014. [Link]
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Application Notes and Protocols for the Utilization of 2-(1-Isopropylpiperidin-2-yl)ethanamine as a Privileged Scaffold in Drug Design
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural products.[1][2][3] Its favorable physicochemical properties, synthetic tractability, and ability to present substituents in a well-defined three-dimensional orientation make it an ideal starting point for drug discovery campaigns.[1][4] This document provides detailed application notes and protocols for the use of a specific, underexplored piperidine derivative, 2-(1-Isopropylpiperidin-2-yl)ethanamine, as a versatile scaffold for the design and synthesis of novel therapeutic agents. We present a comprehensive guide for researchers, encompassing the synthesis of the core scaffold, strategies for library development, and detailed protocols for biological evaluation against key drug target classes, including G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters.
Introduction: The Rationale for this compound as a Scaffold
The this compound scaffold combines several key features that make it an attractive starting point for drug design:
-
Chiral Piperidine Core: The 2-substituted piperidine ring introduces chirality, allowing for stereospecific interactions with biological targets. The stable chair conformation of the piperidine ring enables precise positioning of substituents in axial and equatorial orientations, which is crucial for optimizing binding affinity and selectivity.[1][5]
-
Primary Amine Handle: The ethanamine side chain provides a primary amine that can serve as a key pharmacophoric element, engaging in hydrogen bonding or salt bridge interactions with target proteins. It also offers a convenient point for further chemical modification to explore structure-activity relationships (SAR).
-
N-Isopropyl Group: The bulky isopropyl group on the piperidine nitrogen can serve multiple purposes. It can provide a hydrophobic interaction with the target, shield the nitrogen from metabolic degradation, and influence the pKa of the amine, thereby modulating its pharmacokinetic properties.[3]
-
Potential for CNS Activity: The overall lipophilicity and structural features of this scaffold are consistent with those of many known central nervous system (CNS) active agents.[6][7] The piperidine moiety is a common feature in drugs targeting the CNS.[3][8]
This guide will provide the necessary protocols to synthesize, derivatize, and evaluate compounds based on this promising scaffold.
Synthesis of the this compound Scaffold and Derivative Library
The synthesis of the target scaffold can be achieved through a multi-step sequence, starting from commercially available materials. The subsequent derivatization of the primary amine allows for the creation of a diverse chemical library.
Protocol for Synthesis of this compound
This protocol outlines a plausible synthetic route. Researchers should always perform appropriate risk assessments and adhere to all laboratory safety guidelines.
Step 1: Synthesis of 2-(Pyridin-2-yl)ethanamine
This intermediate can be synthesized via several reported methods. One common approach involves the reduction of 2-(2-nitrovinyl)pyridine.
-
Materials: 2-Pyridinecarboxaldehyde, nitromethane, ammonium acetate, glacial acetic acid, lithium aluminum hydride (LAH), anhydrous diethyl ether, sodium sulfate.
-
Procedure:
-
Synthesize 2-(2-nitrovinyl)pyridine from 2-pyridinecarboxaldehyde and nitromethane using a suitable catalyst (e.g., ammonium acetate in glacial acetic acid).
-
Carefully add a solution of 2-(2-nitrovinyl)pyridine in anhydrous diethyl ether to a stirred suspension of LAH in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting precipitate and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure to yield 2-(pyridin-2-yl)ethanamine. Purify by distillation or column chromatography if necessary.
-
Step 2: Hydrogenation of the Pyridine Ring to form 2-(Piperidin-2-yl)ethanamine
-
Materials: 2-(Pyridin-2-yl)ethanamine, platinum(IV) oxide (PtO₂), ethanol, hydrochloric acid.
-
Procedure:
-
Dissolve 2-(pyridin-2-yl)ethanamine in ethanol and add a catalytic amount of PtO₂.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (typically 50 psi) at room temperature until hydrogen uptake ceases.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the dihydrochloride salt of 2-(piperidin-2-yl)ethanamine.
-
Step 3: N-Isopropylation of 2-(Piperidin-2-yl)ethanamine
-
Materials: 2-(Piperidin-2-yl)ethanamine dihydrochloride, acetone, sodium triacetoxyborohydride or sodium cyanoborohydride, dichloromethane (DCM), sodium bicarbonate.
-
Procedure:
-
Dissolve 2-(piperidin-2-yl)ethanamine dihydrochloride in DCM and add an excess of a suitable base (e.g., triethylamine or sodium bicarbonate) to liberate the free amine.
-
Add acetone (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol for Library Synthesis via Acylation of the Primary Amine
The primary amine of the scaffold is an excellent handle for creating a diverse library of amide derivatives.
-
Materials: this compound, a diverse set of carboxylic acids, (benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar coupling agent, diisopropylethylamine (DIPEA), DCM.
-
Procedure (for each library member):
-
In a reaction vial, dissolve the carboxylic acid (1.1 equivalents) in DCM.
-
Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 10 minutes.
-
Add a solution of this compound (1.0 equivalent) in DCM.
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by preparative HPLC or column chromatography.
-
Application Notes: Potential Therapeutic Targets and Screening Strategies
The structural features of the this compound scaffold suggest potential activity at several classes of therapeutic targets, particularly within the CNS.
-
G-Protein Coupled Receptors (GPCRs): Many GPCRs that bind biogenic amines (e.g., serotonin, dopamine, norepinephrine, and histamine receptors) are important drug targets for neurological and psychiatric disorders. The piperidine and ethanamine moieties can mimic the endogenous ligands for these receptors. A primary screening campaign could involve radioligand binding assays against a panel of CNS-relevant GPCRs.[9]
-
Ion Channels: Voltage-gated and ligand-gated ion channels are critical for neuronal excitability. Piperidine-containing compounds have been shown to modulate the activity of various ion channels, including sodium, potassium, and calcium channels.[10] Whole-cell patch-clamp electrophysiology is the gold standard for evaluating the effects of compounds on ion channel function.[11]
-
Monoamine Transporters: The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are key regulators of neurotransmitter levels in the synapse. Inhibition of these transporters is a well-established mechanism for the treatment of depression and other mood disorders.[12][13] The this compound scaffold shares structural similarities with known monoamine reuptake inhibitors.[14] In vitro uptake assays using cell lines expressing these transporters are a robust method for primary screening.[12][15][16]
Detailed Protocols for Biological Assaying
The following are detailed, step-by-step protocols for the initial biological evaluation of a library of compounds derived from the this compound scaffold.
Protocol for GPCR Radioligand Binding Assay (Competition Assay)
This protocol is a general template for a competition binding assay to determine the affinity (Ki) of test compounds for a specific GPCR.[9]
-
Materials:
-
Cell membranes expressing the target GPCR (commercially available or prepared in-house).
-
Radioligand specific for the target GPCR (e.g., [³H]-spiperone for D₂ receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of a known, unlabeled ligand for the target receptor).
-
Test compounds dissolved in DMSO.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding inhibitor (for non-specific binding).
-
Radioligand at a concentration close to its Kd.
-
Cell membranes (the amount should be optimized to give a sufficient signal-to-noise ratio).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Harvest the membranes by rapid vacuum filtration onto the filter plate.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for Whole-Cell Patch-Clamp Electrophysiology Assay
This protocol provides a general framework for assessing the effect of test compounds on a voltage-gated ion channel expressed in a mammalian cell line (e.g., HEK293 cells).[10][11][17]
-
Materials:
-
HEK293 cells stably expressing the ion channel of interest.
-
Cell culture medium and reagents.
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (for the patch pipette, e.g., containing in mM: 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Perfusion system for drug application.
-
-
Procedure:
-
Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit the ionic current of interest (e.g., a series of depolarizing voltage steps).
-
Once a stable baseline recording is established, perfuse the test compound at a desired concentration.
-
Record the current in the presence of the compound until a steady-state effect is observed.
-
Wash out the compound with the external solution to check for reversibility.
-
Repeat for multiple concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a Hill equation to determine the IC₅₀ value.
-
Protocol for Monoamine Transporter Uptake Assay
This protocol describes a method to measure the inhibition of neurotransmitter uptake by test compounds in cells expressing DAT, NET, or SERT.[12][13][15][16]
-
Materials:
-
HEK293 cells stably expressing DAT, NET, or SERT.
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
-
Radiolabeled substrate (e.g., [³H]-dopamine for DAT, [³H]-norepinephrine for NET, or [³H]-serotonin for SERT).
-
Known transporter inhibitor for determining non-specific uptake (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Plate the cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound or vehicle (for total uptake) or a known inhibitor (for non-specific uptake) for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to a scintillation vial or a 96-well plate compatible with a scintillation counter.
-
Add scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all other measurements to get the specific uptake.
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in a clear and concise manner to facilitate SAR analysis.
Table 1: Example Data Summary for a Library Screened Against a Panel of Targets
| Compound ID | R-Group | Target X (GPCR) Ki (nM) | Target Y (Ion Channel) IC₅₀ (µM) | Target Z (Transporter) IC₅₀ (µM) |
| Scaffold | H | >10,000 | >100 | >100 |
| Lib-001 | Phenyl | 520 | 25.3 | 88.1 |
| Lib-002 | 4-Chlorophenyl | 150 | 12.8 | 35.6 |
| Lib-003 | 3-Pyridyl | 89 | 45.1 | 15.2 |
| ... | ... | ... | ... | ... |
The analysis of this data will reveal initial structure-activity relationships. For example, the addition of a 4-chlorophenyl group (Lib-002) might significantly improve potency across all targets compared to an unsubstituted phenyl group (Lib-001). A 3-pyridyl group (Lib-003) might confer selectivity for the transporter target over the GPCR and ion channel. These initial hits can then be selected for further optimization.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel, high-value therapeutic agents, particularly for CNS disorders. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. The protocols outlined in this document provide a robust framework for the synthesis and biological evaluation of compounds based on this scaffold. By systematically applying these methods, researchers can efficiently explore the chemical space around this privileged core and identify lead compounds for further drug development.
References
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Smith, et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry. [Link]
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Bio-protocol. (2018). Monoamine Transporter Assays. [Link]
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U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
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Hollingsworth, et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]
-
Roth, B. L., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
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ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. [Link]
-
Nanion Technologies. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of Pharmacological and Toxicological Methods. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]
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Clancy, C. E., et al. (2023). Emerging methods to model cardiac ion channel and myocyte electrophysiology. Biophysics Reviews. [Link]
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Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols for High-Throughput Screening of Novel Piperidine Compounds
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogenous heterocycle, is a highly privileged scaffold in medicinal chemistry.[1] Its prevalence is underscored by its presence in numerous clinically approved drugs targeting a wide array of diseases, including cancer and central nervous system (CNS) disorders.[1][2] The structural and physicochemical properties of the piperidine motif contribute significantly to the druggability of molecules by enhancing metabolic stability, improving pharmacokinetic profiles (ADME), and facilitating transport across biological membranes, often with reduced toxicity.[1] The versatility of the piperidine scaffold allows for diverse functionalization, making it an attractive starting point for the synthesis of novel therapeutic agents. The introduction of chiral centers within the piperidine ring can further modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic properties.[3][4] This application note provides a comprehensive guide to developing and implementing high-throughput screening (HTS) assays for the discovery of novel, bioactive piperidine-containing small molecules.
High-throughput screening is a cornerstone of modern drug discovery, enabling the automated testing of vast compound libraries to identify "hits" that modulate a specific biological target.[5][6] This process significantly accelerates the initial stages of drug development by rapidly identifying promising lead compounds for further optimization.[7]
This document outlines detailed protocols for both a primary biochemical screening assay and a secondary cell-based confirmatory assay, designed to be adaptable for various biological targets commonly modulated by piperidine-containing compounds, such as G-protein coupled receptors (GPCRs) and protein kinases.[8][9][10]
Part 1: Primary High-Throughput Screening – A Biochemical Approach
The initial phase of a screening campaign is designed for speed and scalability, aiming to rapidly assess a large library of piperidine compounds.[11] A biochemical assay, which measures the activity of a purified biological target in vitro, is often the preferred method for primary screening due to its simplicity and robustness.[12]
Core Principle: Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a widely used HTS detection technology due to its homogenous "mix-and-read" format, which simplifies automation.[13] The principle relies on the differential rotation of a small fluorescently labeled molecule (tracer) in solution. When the tracer is unbound, it tumbles rapidly, resulting in low polarization of emitted light upon excitation with polarized light. When the tracer binds to a larger molecule (e.g., a protein target), its rotation slows significantly, leading to a high polarization signal. A test compound that inhibits this interaction will displace the tracer, causing a decrease in fluorescence polarization.
Experimental Workflow: Primary FP-Based Screening
Caption: Workflow for a primary FP-based biochemical HTS assay.
Detailed Protocol: FP-Based Kinase Inhibition Assay
This protocol is designed for screening piperidine compounds against a purified protein kinase.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The inclusion of a non-ionic detergent like Brij-35 is critical to reduce compound aggregation, a common source of false positives.[14]
- Target Kinase: Dilute the purified kinase in Assay Buffer to a final concentration of 2X the desired assay concentration. The optimal concentration should be determined during assay development to be within the linear range of the assay.
- Fluorescent Tracer: Dilute a suitable fluorescently-labeled ATP-competitive tracer in Assay Buffer to a 2X final concentration.
- Compound Plates: Prepare serial dilutions of the piperidine compound library in 100% DMSO. Using an automated liquid handler, transfer a small volume (e.g., 50 nL) into 384-well assay plates.[15]
2. Assay Procedure (384-well format):
- To each well of the assay plate containing the pre-dispensed compounds, add 10 µL of the 2X Target Kinase solution using an automated dispenser.
- Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure proper mixing.
- Incubate for 15-30 minutes at room temperature. This pre-incubation step allows the compounds to bind to the kinase before the addition of the tracer.
- Add 10 µL of the 2X Fluorescent Tracer solution to all wells.
- Centrifuge the plates again (1 min at 1,000 rpm).
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plates on a suitable HTS plate reader capable of measuring fluorescence polarization.[8]
3. Data Analysis and Quality Control:
- Controls: Each plate must include negative controls (DMSO only, representing 0% inhibition) and positive controls (a known inhibitor or no enzyme, representing 100% inhibition).
- Z'-factor: The quality and robustness of the assay are assessed by calculating the Z'-factor. A Z'-factor greater than 0.5 is considered excellent for HTS.[15]
- Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
- Hit Identification: Calculate the percent inhibition for each compound and select "hits" based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[14]
Part 2: Secondary Screening and Hit Confirmation – A Cell-Based Approach
Primary hits must be validated through a secondary, orthogonal assay to eliminate false positives and confirm activity in a more physiologically relevant context.[12][16] Cell-based assays are ideal for this purpose as they provide insights into a compound's ability to cross the cell membrane and act on its target within the cellular environment.[5]
Core Principle: GPCR-Mediated Calcium Flux Assay
Many piperidine-containing drugs target GPCRs.[8] GPCRs that couple to the Gαq subunit stimulate the release of intracellular calcium (Ca²⁺) upon activation.[17] This change in Ca²⁺ concentration can be measured using fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to calcium.
Signaling Pathway: Gαq-Coupled GPCR Activation
Caption: Simplified Gαq-coupled GPCR signaling pathway leading to calcium release.
Detailed Protocol: Calcium Flux Assay for GPCR Agonists
This protocol is for identifying piperidine compounds that act as agonists for a specific Gαq-coupled GPCR expressed in a suitable cell line (e.g., HEK293).[18]
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the target GPCR in appropriate media.
- Seed the cells into 384-well, black-walled, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate overnight at 37°C and 5% CO₂.
2. Dye Loading:
- Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including probenecid to prevent dye leakage from the cells.
- Remove the culture medium from the cell plates and add the dye loading solution to each well.
- Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
3. Assay Procedure:
- Prepare intermediate dilution plates of the confirmed hits from the primary screen.
- Place the cell plate into a kinetic plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
- Set the instrument to monitor fluorescence intensity over time (e.g., read every 1 second for 120 seconds).
- Establish a baseline fluorescence reading for the first 10-20 seconds.
- The instrument will then automatically add the piperidine compounds to the wells.
- Continue to monitor the fluorescence signal for the remainder of the time course to capture the calcium mobilization kinetics.
4. Data Analysis:
- The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
- Dose-response curves are generated for active compounds to determine their potency (EC₅₀).
- This assay can be adapted to screen for antagonists by pre-incubating the cells with the test compounds before adding a known agonist of the receptor.
Data Interpretation and Troubleshooting
A successful HTS campaign requires rigorous data analysis and an awareness of potential pitfalls.[5]
Data Summary Table
| Parameter | Primary FP Assay | Secondary Calcium Flux Assay | Rationale |
| Assay Type | Biochemical | Cell-Based | Orthogonal validation in a physiological context.[12] |
| Format | Homogeneous | Homogeneous, Kinetic | Simplicity for HTS vs. capturing dynamic responses. |
| Throughput | High (100,000+ wells/day) | Medium to High | Primary screen prioritizes speed; secondary confirms hits.[6] |
| Primary Readout | Fluorescence Polarization (mP) | Relative Fluorescence Units (RFU) | Direct binding vs. functional cellular response. |
| Key Metric | % Inhibition (IC₅₀) | % Activation (EC₅₀) | Quantifies inhibitory or agonistic potency. |
| Common Pitfalls | Compound autofluorescence, Aggregation | Cytotoxicity, Off-target effects | Sources of false positives specific to each assay type.[14] |
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-factor (<0.5) | - Reagent instability- Inconsistent liquid handling- High variability in controls | - Prepare fresh reagents daily.- Calibrate and maintain robotic liquid handlers.[15]- Optimize assay conditions (incubation time, reagent concentrations). |
| High Rate of False Positives | - Compound aggregation- Assay technology interference (e.g., fluorescence quenching/enhancement)- Reactive compounds | - Include 0.01% non-ionic detergent (e.g., Triton X-100, Brij-35) in assay buffer.[14]- Perform counter-screens without the target protein to identify interferents.- Use computational filters to flag problematic chemical structures. |
| Poor Hit Confirmation Rate | - Primary hits were false positives.- Compound lacks cell permeability.- Compound is cytotoxic. | - Implement rigorous orthogonal secondary screening.[16]- Assess compound physicochemical properties (e.g., cLogP).- Perform a cytotoxicity counter-screen (e.g., CellTiter-Glo). |
| Edge Effects on Plates | - Uneven temperature during incubation- Evaporation from outer wells | - Use humidified incubators.- Avoid using the outer rows and columns for screening compounds; fill with buffer instead.[19] |
Conclusion
The strategic application of high-throughput screening is indispensable for the discovery of novel therapeutics based on the versatile piperidine scaffold. By employing a robust primary biochemical assay, such as fluorescence polarization, researchers can rapidly identify initial hits from large compound libraries. Subsequent validation using a physiologically relevant secondary cell-based assay, like a calcium flux measurement, is crucial for confirming on-target activity and eliminating artifacts. This tiered approach, supported by rigorous quality control and a proactive troubleshooting strategy, provides a reliable and efficient pathway from initial screening to the identification of promising lead candidates for drug development.
References
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-15).
- Piperidine-based drug discovery - ResearchGate.
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- High-throughput screening (HTS) | BMG LABTECH. (2019-04-10).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025-10-21).
- High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
- Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023-03-15).
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026-01-05).
- High throughput screening of small molecule library: procedure, challenges and future. (2016-06-15).
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011-02-16).
- High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025-05-03).
- High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed.
- Genome-wide pan-GPCR cell libraries accelerate drug discovery - PMC - PubMed Central. (2024-06-26).
- Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions | Briefings in Bioinformatics | Oxford Academic. (2015-03-07).
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024-05-17).
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH.
- What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? | ResearchGate. (2016-01-10).
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- High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications - Hilaris Publisher. (2024-12-30).
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Application Notes & Protocols: A Framework for Developing Cell-Based Assays for 2-(1-Isopropylpiperidin-2-yl)ethanamine and Novel Piperidine Analogs
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system and beyond.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to characterize novel piperidine-containing small molecules, using 2-(1-Isopropylpiperidin-2-yl)ethanamine as a representative compound. We present a tiered approach, beginning with high-throughput primary screens to identify biological activity and progressing to detailed secondary assays to elucidate the mechanism of action and assess cellular toxicity. This guide emphasizes the causality behind experimental choices, adherence to rigorous validation standards, and the integration of data to build a complete pharmacological profile.
Introduction: A Strategic Approach to Characterizing Novel Piperidines
This compound belongs to the piperidine class of compounds, a chemical family renowned for its interaction with a wide array of biological targets, most notably G-Protein Coupled Receptors (GPCRs).[3] GPCRs are the largest family of cell surface receptors and are the targets of approximately one-third of all marketed drugs, making them a primary focus for drug discovery.[4][5]
Given the structural motifs of the query compound, it is scientifically rational to hypothesize that its primary cellular targets may be GPCRs. Therefore, this guide outlines a systematic workflow designed to interrogate the compound's activity at this target class. The strategy is built on a multi-tiered system:
-
Tier 1: Primary Assays. Broad, high-throughput functional screens to detect a cellular response (e.g., second messenger modulation) indicative of GPCR activation.
-
Tier 2: Target Deconvolution & Binding. Assays to confirm direct physical interaction with a specific receptor target.
-
Tier 3: Secondary & Safety Assays. Deeper mechanistic studies (e.g., biased agonism) and essential counter-screens (e.g., cytotoxicity) to ensure the observed activity is specific and not an artifact of cell death.
This structured approach ensures that resources are focused efficiently, generating robust and interpretable data to drive drug discovery programs forward.
Cell Line Selection and Preparation
The choice of cell line is critical for the relevance and success of any cell-based assay. For initial screening of GPCR activity, HEK293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells are industry standards.
-
Rationale: These cell lines exhibit robust growth, are highly transfectable, and have low endogenous expression of many GPCRs, providing a "clean" background to express a specific receptor of interest. This minimizes interference from other signaling pathways.
For secondary validation, or if the compound is hypothesized to have neuro-activity, more physiologically relevant cell lines should be used.
-
Rationale: Cell lines like SH-SY5Y (human neuroblastoma) express a range of neuronal markers and can be differentiated into a more mature neuronal phenotype.[6][7] This provides a context that more closely mimics the intended therapeutic environment. A list of relevant neuronal cell lines can be found from vendors like ATCC.[8]
General Protocol for Cell Culture:
-
Culture cells in the appropriate medium (e.g., DMEM or MEM for HEK293, F-12K for CHO) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
For assays, seed cells into the appropriate microplates (e.g., 96-well or 384-well, clear bottom, black-walled for fluorescence) and allow them to adhere overnight.
Tier 1: Primary Functional Screening Assays
The goal of primary screening is to detect functional cellular responses. We will focus on the three main GPCR signaling pathways.
Gs and Gi Signaling: cAMP Accumulation Assays
Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit this process.[9][10] Therefore, measuring cAMP levels is a direct readout of Gs/Gi activation.[11][12][13]
Protocol: HTRF-Based cAMP Assay
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a robust competitive immunoassay format.
Materials:
-
Cells expressing the target Gs or Gi-coupled receptor.
-
cAMP HTRF Assay Kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for Gi assays).
-
HTRF-compatible microplate reader.
Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure (Gs): a. Aspirate culture medium and add 5 µL of compound dilutions and 5 µL of assay buffer containing a PDE inhibitor. b. Incubate for 30 minutes at room temperature. c. Add 5 µL of cAMP-d2 and 5 µL of anti-cAMP-cryptate working solutions. d. Incubate for 60 minutes at room temperature. e. Read the plate on an HTRF reader (620 nm and 665 nm).
-
Assay Procedure (Gi): a. The procedure is similar, but cells are co-stimulated with the test compound and a fixed concentration of forskolin (an adenylyl cyclase activator).[9] An active Gi-coupled receptor will inhibit forskolin-induced cAMP production.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize data to controls (basal and maximum stimulation) to determine the percent activity. Plot a dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Gq Signaling: Intracellular Calcium Mobilization Assays
Gq-coupled receptors activate phospholipase C, leading to the production of inositol trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores.[14][15] This transient increase in cytoplasmic Ca²⁺ is a hallmark of Gq activation and can be measured using fluorescent dyes.[16][17]
Protocol: FLIPR-Based Calcium Flux Assay
This protocol uses a fluorescent imaging plate reader (FLIPR) for high-throughput, real-time kinetic measurement.[16]
Materials:
-
Cells expressing the target Gq-coupled receptor.
-
Calcium-sensitive dye kit (e.g., Fluo-8, Calcium 6).
-
Probenecid (an anion-transport inhibitor to prevent dye leakage in some cell lines).[18]
-
FLIPR instrument or equivalent.
Methodology:
-
Cell Seeding: Seed 20,000-40,000 cells per well in a 384-well, black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: a. Prepare the dye-loading solution according to the manufacturer's instructions, including probenecid if necessary. b. Aspirate the culture medium and add 20 µL of dye-loading solution to each well. c. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.[18]
-
Compound Plate Preparation: Prepare a 5X concentrated serial dilution of the test compound in a separate 384-well plate.
-
Measurement: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Initiate the run: the instrument will measure a baseline fluorescence for 10-20 seconds. c. The instrument will then automatically add 5 µL of compound from the source plate to the cell plate. d. Continue reading fluorescence for 60-180 seconds to capture the calcium transient.
-
Data Analysis: The response is typically measured as the maximum peak fluorescence minus the baseline. Normalize the data and plot a dose-response curve to determine the EC₅₀.
G-Protein Independent Signaling: β-Arrestin Recruitment Assays
Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process desensitizes G-protein signaling but can also initiate a separate wave of G-protein-independent signaling.[5][19] Assays that measure this recruitment are essential for identifying "biased ligands" that preferentially activate one pathway over another.[20]
Protocol: BRET-Based β-Arrestin Recruitment Assay
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two proteins.[21][22]
Materials:
-
Host cells co-transfected with two constructs:
-
Target GPCR fused to a BRET donor (e.g., Renilla Luciferase, Rluc).
-
β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Luciferase substrate (e.g., Coelenterazine h).
-
BRET-compatible microplate reader.
Methodology:
-
Cell Seeding: Seed transfected cells in a 96-well white microplate.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes.
-
Substrate Addition: Add the luciferase substrate to all wells.
-
Measurement: Immediately read the plate using a BRET reader that measures light emission at two wavelengths (e.g., ~480 nm for the donor and ~530 nm for the acceptor).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon compound addition signifies that the receptor and β-arrestin have been brought into close proximity. Plot a dose-response curve to determine the EC₅₀.
Tier 2: Target Engagement and Validation
A positive result in a functional screen is not definitive proof of direct interaction. A receptor binding assay is required to confirm that the compound physically engages the target.
Protocol: Competitive Radioligand Binding Assay
This classic pharmacology technique measures the ability of an unlabeled test compound to displace a labeled "tracer" ligand with known affinity for the receptor.[23][24]
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor.
-
A high-affinity radioligand for the target receptor (e.g., ³H-labeled).
-
Unlabeled test compound (this compound).
-
Binding buffer.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (a predetermined optimal amount).
-
Radioligand (at a concentration near its K_d_).[23]
-
Varying concentrations of the unlabeled test compound.
-
For non-specific binding (NSB) control wells, add a high concentration of a known, unlabeled standard ligand.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes (and any bound radioligand) are trapped on the filter, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis: a. Calculate specific binding: Total Binding - Non-Specific Binding. b. Plot the percent specific binding against the log concentration of the test compound. c. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to an inhibition constant (K_i_).
| Assay Parameter | Description | Typical Value | Reference |
| EC₅₀ / IC₅₀ | The molar concentration of a ligand that produces 50% of the maximal possible effect (agonist) or inhibition (antagonist). | Varies (nM to µM) | [9] |
| K_i_ | The inhibition constant; the concentration of competing ligand that would bind to 50% of the receptors at equilibrium. | Varies (nM to µM) | [25] |
| Z'-factor | A statistical measure of assay quality and robustness for high-throughput screens. A value > 0.5 is considered excellent. | > 0.5 | N/A |
Tier 3: Safety and Mechanistic Profiling
Cytotoxicity Assays
It is crucial to determine if the effects observed in functional assays are due to specific receptor modulation or simply because the compound is killing the cells.[26][27] Cytotoxicity assays are a mandatory counter-screen.[28][29]
Protocol: LDH Release Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[26]
Materials:
-
Cells seeded in a 96-well plate.
-
Test compound.
-
LDH assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (for maximum LDH release control).
Methodology:
-
Treatment: Treat cells with a serial dilution of the test compound for a period relevant to the functional assays (e.g., 24-48 hours). Include vehicle-only (negative control) and lysis buffer-treated (positive control) wells.
-
Sample Collection: Carefully transfer a portion of the supernatant from each well to a new plate.
-
Assay Reaction: Add the LDH reaction mixture to the supernatant samples according to the kit instructions and incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Add the stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive (100% lysis) and negative (spontaneous release) controls. A compound is generally considered cytotoxic if it induces significant cell death at or near the concentrations where it shows functional activity.
Assay Validation Principles
For assays to be trustworthy, they must be properly validated.[30] While full cGMP validation is required for late-stage clinical development, a phase-appropriate approach should be taken.[31][32] Key parameters to assess during development include:
-
Specificity: The assay should detect the specific analyte or biological activity of interest without interference from other components.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Accuracy: The closeness of test results to the true value.
-
Linearity & Range: The ability to elicit results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The framework presented here provides a logical and comprehensive pathway for the initial characterization of this compound or any novel compound from the piperidine chemical class. By systematically progressing through a tiered cascade of functional, binding, and safety assays, researchers can efficiently identify biological activity, confirm the molecular target, and build a robust pharmacological profile. This integrated approach, grounded in established scientific principles and validation standards, is essential for making informed decisions and accelerating the journey from chemical entity to potential therapeutic candidate.
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An, S. S., & Tolliday, N. (2010). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]
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Gabriel, D., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]
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Espinoza, S., et al. (2011). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology, 2, 49. [Link]
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Degorce, F., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]
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Woszczek, G., & D'Diamond, C. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e808. [Link]
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Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433. [Link]
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Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods, 12(7), 661-663. [Link]
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Carreno, F., et al. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Mini-Reviews in Medicinal Chemistry, 14(5), 412-423. [Link]
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Kim, D., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 25(21), 5096. [Link]
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U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. [Link]
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de Oliveira, R. S., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3465-3475. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Wang, Y., et al. (2021). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 72, 4.38.1-4.38.17. [Link]
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de Castiglia, E. (2022). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
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Application Notes and Protocols for Radioligand Binding Assays for GPCRs with Piperidine Ligands
<
Introduction: The Synergy of Piperidine Ligands and GPCRs
G-protein coupled receptors (GPCRs) constitute the largest superfamily of integral membrane proteins and are the targets for approximately 35% of all approved drugs.[1] Their critical role in signal transduction across a vast array of physiological processes makes them a focal point of intense pharmacological research.[1][2] The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into successful therapeutics due to its ability to form potent and selective interactions with diverse biological targets, including GPCRs.[3] Many piperidine derivatives have been developed as high-affinity ligands for various GPCRs, such as opioid and sigma receptors.[3][4][5]
Radioligand binding assays are a cornerstone technique for quantifying the interaction between a ligand and its receptor.[6][7] These assays utilize a radioactively labeled ligand to directly measure binding to a receptor of interest. They are indispensable for determining key pharmacological parameters such as receptor density (Bmax), ligand affinity (Kd for radioligands and Ki for unlabeled compounds), and for characterizing the structure-activity relationships of novel compounds.[8][9] This guide provides a detailed framework for conducting radioligand binding assays to characterize the interaction of piperidine-based ligands with their GPCR targets.
Core Principles of Radioligand Binding Assays
Radioligand binding assays are governed by the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a complex.[10] The fundamental goal is to quantify the amount of radioligand bound to the receptor at equilibrium. This is achieved through two primary experimental designs: saturation and competition assays.[8][9]
-
Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand until all receptors are occupied. The data from a saturation experiment allows for the determination of the equilibrium dissociation constant (Kd), which is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, and the maximum number of binding sites (Bmax), which reflects the total receptor density in the sample.[11][12]
-
Competition (or Displacement) Binding Assays: In this format, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled "cold" ligand (in this case, a piperidine derivative). The unlabeled ligand competes with the radioligand for the same binding site. By measuring the displacement of the radioligand, one can determine the half-maximal inhibitory concentration (IC50) of the unlabeled compound. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand.[9] This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the unlabeled ligand's affinity for the receptor.[13][14]
GPCR Signaling Overview
GPCRs transduce extracellular signals into intracellular responses. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins.[15] The activated G protein, in turn, modulates the activity of effector enzymes or ion channels, leading to a downstream signaling cascade.[1] The specific G protein activated (e.g., Gs, Gi, Gq) determines the nature of the cellular response.[1]
Caption: Canonical GPCR signaling pathway.
Experimental Protocols
PART 1: Saturation Binding Assay Protocol
This protocol is designed to determine the Kd and Bmax of a radiolabeled piperidine ligand for a specific GPCR.
Materials and Reagents:
-
GPCR-expressing membranes: Prepared from cells or tissues overexpressing the target receptor.
-
Radiolabeled piperidine ligand: e.g., [³H]-ligand, with high specific activity.
-
Unlabeled piperidine ligand: For determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[16]
-
Wash Buffer: Ice-cold assay buffer.
-
96-well filter plates: With glass fiber filters (e.g., GF/C).[16]
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Bovine Serum Albumin (BSA): As a blocking agent to reduce non-specific binding.[17]
Experimental Workflow:
Caption: Saturation binding assay workflow.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw GPCR membranes on ice and resuspend in assay buffer to the desired protein concentration (e.g., 5-20 µ g/well for cell membranes).[16] Prepare serial dilutions of the radiolabeled piperidine ligand in assay buffer, typically covering a concentration range from 0.1x to 10x the expected Kd.[18] Prepare a high concentration of the corresponding unlabeled ligand (e.g., 1000x the radioligand Kd) for determining non-specific binding.[18]
-
Assay Setup: In a 96-well filter plate, designate wells for "total binding" and "non-specific binding" (NSB) in triplicate for each radioligand concentration.
-
Component Addition:
-
Total Binding Wells: Add assay buffer, the appropriate concentration of radiolabeled ligand, and the membrane suspension.
-
NSB Wells: Add the high concentration of unlabeled ligand, the same concentration of radiolabeled ligand, and the membrane suspension. The final assay volume is typically 200-250 µL.[16]
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[16] The optimal conditions should be determined empirically for each receptor-ligand system.
-
Separation of Bound and Free Ligand: Rapidly terminate the incubation by vacuum filtration through the filter plate. Wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove unbound radioligand.[16]
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
PART 2: Competition Binding Assay Protocol
This protocol is designed to determine the IC50 and subsequently the Ki of an unlabeled piperidine test compound.
Materials and Reagents:
-
Same as for the saturation binding assay, with the addition of the unlabeled piperidine test compound.
Experimental Workflow:
Caption: Competition binding assay workflow.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare membranes and buffers as described for the saturation assay. Prepare serial dilutions of the unlabeled piperidine test compound over a wide concentration range (e.g., from 10⁻¹¹ to 10⁻⁵ M). Prepare the radiolabeled ligand at a single concentration, typically at or below its Kd value.[18]
-
Assay Setup: In a 96-well filter plate, set up wells for "total binding" (no test compound), "non-specific binding" (with a saturating concentration of a standard unlabeled ligand), and for each concentration of the test compound, all in triplicate.
-
Component Addition:
-
Total Binding Wells: Add assay buffer, the fixed concentration of radiolabeled ligand, and the membrane suspension.
-
NSB Wells: Add the standard unlabeled ligand, the fixed concentration of radiolabeled ligand, and the membrane suspension.
-
Test Compound Wells: Add the corresponding dilution of the piperidine test compound, the fixed concentration of radiolabeled ligand, and the membrane suspension.
-
-
Incubation, Separation, and Quantification: Follow steps 4-6 from the saturation binding assay protocol.
Data Analysis and Interpretation
Accurate data analysis is crucial for deriving meaningful pharmacological parameters. Non-linear regression analysis is the preferred method for fitting binding data.[10]
Saturation Binding Data Analysis
-
Calculate Specific Binding: For each concentration of radioligand, subtract the average non-specific binding (DPM/CPM) from the average total binding (DPM/CPM).
-
Generate Saturation Curve: Plot the specific binding (Y-axis) against the concentration of the radiolabeled ligand (X-axis). The resulting curve should be hyperbolic.[19]
-
Determine Kd and Bmax: Fit the data using a one-site binding (hyperbola) equation in a suitable software package (e.g., GraphPad Prism).[12][19] The software will calculate the best-fit values for Kd and Bmax.[19]
Example Saturation Binding Data:
| Radioligand Conc. (nM) | Total Binding (DPM) | Non-specific Binding (DPM) | Specific Binding (DPM) |
| 0.1 | 1500 | 500 | 1000 |
| 0.5 | 4500 | 1000 | 3500 |
| 1.0 | 7000 | 1500 | 5500 |
| 2.5 | 10500 | 2500 | 8000 |
| 5.0 | 12500 | 4000 | 8500 |
| 10.0 | 13500 | 6000 | 7500 |
| 20.0 | 14000 | 8000 | 6000 |
This is example data and will vary depending on the specific receptor and ligand.
Competition Binding Data Analysis
-
Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the control (total binding minus non-specific binding).
-
Generate Competition Curve: Plot the percent specific binding (Y-axis) against the log concentration of the unlabeled test compound (X-axis). This will generate a sigmoidal dose-response curve.
-
Determine IC50: Fit the competition curve using a non-linear regression model (log(inhibitor) vs. response -- variable slope). The software will calculate the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[13]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radiolabeled ligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radiolabeled ligand (determined from a saturation binding experiment).
-
Example Competition Binding Data:
| Log [Test Compound] (M) | % Specific Binding |
| -11 | 98 |
| -10 | 95 |
| -9 | 85 |
| -8 | 52 |
| -7 | 15 |
| -6 | 5 |
| -5 | 2 |
This is example data and will vary depending on the specific receptor and ligand.
Advanced Techniques: Scintillation Proximity Assay (SPA)
For high-throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous "mix-and-measure" alternative to traditional filtration assays.[20][21] In an SPA, the GPCR membranes are coupled to scintillant-impregnated beads. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce a light signal.[22][23] Unbound radioligand in the solution is too far away to generate a signal, thus eliminating the need for a separation step.[20] This method is highly amenable to automation and miniaturization.[9][24]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-specific Binding | - Radioligand is too hydrophobic.[17]- Insufficient blocking of non-specific sites.- Inadequate washing. | - Use a more hydrophilic radioligand if available.- Increase the concentration of BSA in the assay buffer.[17]- Increase the number and volume of washes.[17] |
| Low Specific Binding Signal | - Low receptor expression (low Bmax).- Inactive receptor preparation.- Insufficient incubation time to reach equilibrium. | - Use a higher concentration of membranes.- Ensure proper storage and handling of membranes.- Optimize the incubation time by performing a time-course experiment. |
| Poor Reproducibility | - Inconsistent pipetting.- Incomplete mixing of reagents.- Temperature fluctuations during incubation. | - Use calibrated pipettes and practice good pipetting technique.- Ensure thorough mixing of all components.- Use a temperature-controlled incubator. |
Conclusion
Radioligand binding assays are a powerful and quantitative tool for characterizing the interaction of piperidine ligands with their GPCR targets. By carefully designing and executing saturation and competition binding experiments, researchers can obtain critical data on ligand affinity and receptor density, which are essential for drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for conducting these assays with precision and confidence.
References
-
ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Retrieved from [Link]
- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 291-306.
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
- Glickman, F. R., et al. (2008). A 1536-well [(35)S]GTPgammaS scintillation proximity binding assay for ultra-high-throughput screening of an orphan galphai-coupled GPCR. Journal of Biomolecular Screening, 13(3), 177-186.
- Leff, P., & Dougall, I. G. (1993). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Trends in Pharmacological Sciences, 14(4), 110-112.
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ResearchGate. (n.d.). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Retrieved from [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]...
- Cai, W., & Chen, Z. J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
- IJzerman, A. P., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115-126.
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Public Library of Science. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Retrieved from [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
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GraphPad. (n.d.). Key concepts: Saturation binding. Retrieved from [Link]
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Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
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TPC. (2013). Bmax and KD. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Retrieved from [Link]
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Ovid. (n.d.). G Protein‐Coupled Receptor Signaling. Retrieved from [Link]
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Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
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Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]
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Current Protocols. (n.d.). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
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ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 2-(1-Isopropylpiperidin-2-yl)ethanamine in Neurodegenerative Disease Models
A Scaffolding Guide for Preclinical Evaluation
Disclaimer: As of the latest literature review, there are no specific published studies detailing the application of 2-(1-Isopropylpiperidin-2-yl)ethanamine in neurodegenerative disease models. The following guide is therefore presented as a comprehensive framework for the initial investigation of this, or structurally related piperidine-based compounds, as potential neuroprotective agents. The proposed protocols and mechanistic hypotheses are extrapolated from established methodologies and the known activities of other neuroprotective piperidine derivatives.
I. Introduction: The Rationale for Investigating Piperidine Scaffolds in Neurodegeneration
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. In the realm of neurodegenerative diseases, various piperidine derivatives have demonstrated significant therapeutic potential. For instance, piperine, an alkaloid from black pepper, has shown neuroprotective effects in models of Parkinson's disease and excitotoxicity through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[1] Other synthetic piperidine derivatives are being explored as γ-secretase inhibitors for Alzheimer's disease, and as general neuroprotective agents in models of stroke.[2][3]
Given this precedent, novel molecules such as this compound warrant investigation. Its structure, featuring a substituted piperidine ring and an ethanamine side chain, presents a unique chemical space that could be explored for neuroprotective activities. This guide provides a structured, hypothesis-driven approach for the preclinical evaluation of this and similar compounds.
II. Hypothesized Neuroprotective Mechanisms of Action
Based on the activities of related compounds, a novel piperidine derivative could exert neuroprotective effects through several interconnected pathways. A primary hypothesis is the modulation of cellular stress responses and pro-survival signaling.
A plausible mechanism involves the upregulation of antioxidant defenses and the inhibition of inflammatory and apoptotic cascades. The Nrf2/Keap1 pathway is a key regulator of cellular antioxidant responses, and its activation by other piperidine derivatives has been noted.[4] Furthermore, interference with pro-inflammatory pathways, such as the reduction of cytokine expression, is a documented effect of some neuroprotective piperidines.[1]
Below is a diagram illustrating a potential signaling pathway that could be modulated by a neuroprotective piperidine compound.
Caption: Hypothesized neuroprotective signaling pathways for a novel piperidine compound.
III. Proposed Preclinical Evaluation Workflow
A systematic, tiered approach is recommended to efficiently evaluate the neuroprotective potential of a novel compound. The workflow should progress from high-throughput in vitro screening to more complex cellular models, and finally to in vivo validation in a relevant animal model of neurodegeneration.
Caption: A tiered workflow for the preclinical evaluation of a novel neuroprotective compound.
IV. Detailed Experimental Protocols
The following protocols are provided as templates and should be optimized for the specific compound and cell/animal models used.
A. In Vitro Neuroprotection Assay against MPP+ Induced Toxicity
This protocol is designed to assess the ability of a test compound to protect a dopaminergic-like cell line (e.g., SH-SY5Y) from the mitochondrial toxin MPP+, a model for Parkinson's disease pathology.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
MPP+ iodide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 2 hours.
-
Toxin Exposure: Prepare a solution of MPP+ in culture medium. Add the MPP+ solution to the wells to a final concentration that induces approximately 50% cell death (e.g., 1 mM, to be determined empirically). A set of wells should be left as a vehicle control (no compound, no MPP+), and another as a toxin control (no compound, with MPP+).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the EC50 of the test compound.
B. In Vivo Neuroprotection in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol outlines an acute MPTP regimen to model Parkinson's disease in mice and to evaluate the neuroprotective efficacy of a test compound.[1]
Animals and Housing:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.
Materials:
-
MPTP-HCl (Sigma-Aldrich)
-
Saline (0.9% NaCl)
-
Test compound dissolved in a suitable vehicle.
Procedure:
-
Grouping: Divide the mice into four groups:
-
Group 1: Vehicle control (receives vehicle for both compound and MPTP).
-
Group 2: MPTP control (receives compound vehicle + MPTP).
-
Group 3: Test compound + MPTP.
-
Group 4: Test compound only.
-
-
Dosing Regimen:
-
Administer the test compound (e.g., orally or via IP injection) for a period of 14 days. The dose should be determined from preliminary toxicity and pharmacokinetic studies.
-
From day 8 to day 14, administer MPTP (e.g., 20 mg/kg, IP) or saline once daily, 30 minutes after the test compound administration.
-
-
Behavioral Testing (Day 15):
-
Rotarod Test: Assess motor coordination by placing mice on an accelerating rotarod and recording the latency to fall.
-
Morris Water Maze (MWM): If cognitive effects are a point of interest, the MWM can be used to assess spatial learning and memory.[1]
-
-
Tissue Collection (Day 16):
-
Euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and collect the substantia nigra and striatum for further analysis.
-
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
HPLC: Measure dopamine and its metabolites in the striatum to assess the functional integrity of the nigrostriatal pathway.
-
Western Blot/ELISA: Analyze tissue homogenates for markers of oxidative stress, inflammation, and apoptosis.
-
V. Data Interpretation and Quantitative Analysis
Systematic recording and analysis of quantitative data are crucial. The following table provides a template for summarizing key findings from the proposed experiments.
| Parameter | Assay | Vehicle Control | Toxin/Disease Model Control | Test Compound + Toxin/Model | p-value |
| In Vitro Cell Viability (%) | MTT Assay | 100 ± 5 | 48 ± 4 | 75 ± 6 | <0.01 |
| Latency to Fall (s) | Rotarod Test | 180 ± 15 | 65 ± 10 | 130 ± 12 | <0.01 |
| TH+ Neuron Count | Immunohistochemistry | 8000 ± 500 | 3500 ± 400 | 6200 ± 450 | <0.01 |
| Striatal Dopamine (ng/mg tissue) | HPLC | 15.0 ± 1.2 | 4.5 ± 0.8 | 10.2 ± 1.0 | <0.01 |
Data are presented as mean ± SEM and are hypothetical.
VI. Conclusion and Future Directions
The provided framework offers a robust starting point for the investigation of this compound or any novel piperidine derivative in the context of neurodegenerative diseases. A positive outcome in the proposed in vitro and in vivo studies would provide a strong rationale for more extensive preclinical development, including chronic toxicity studies, formulation development, and evaluation in a wider range of disease models. The ultimate goal is to identify and characterize promising new chemical entities that could one day translate into effective therapies for these devastating disorders.
References
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Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. 2022. Available from: [Link]
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Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. Molecules. 2022;27(9):2638. Available from: [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine. 2017;14(5):4739-4744. Available from: [Link]
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Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters. 2018;9(5):457-458. Available from: [Link]
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Application Notes and Protocols for Investigating the Antimicrobial Activity of Novel Ethanamine Derivatives
<Step>
Introduction
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Ethanamine derivatives have emerged as a promising class of compounds with potential antimicrobial properties.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic investigation of the antimicrobial activity of novel ethanamine derivatives.
These protocols are designed to be robust and reproducible, drawing upon established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7][8] The primary objective is to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the rate of bacterial killing (time-kill kinetics) of these novel compounds. Furthermore, this guide addresses the critical aspect of anti-biofilm activity, a key factor in the persistence of many chronic infections.[9][10]
Core Experimental Workflow
The investigation of a novel ethanamine derivative's antimicrobial properties follows a logical progression from determining its inhibitory and cidal concentrations to understanding its dynamics of bacterial killing and its efficacy against complex bacterial communities like biofilms.
Caption: Experimental workflow for assessing antimicrobial activity.
PART 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13] This is a fundamental parameter for evaluating the potency of a novel compound. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12][14]
Protocol 1: Broth Microdilution MIC Assay
I. Materials and Reagents:
-
Novel ethanamine derivative stock solution (e.g., in DMSO or sterile water)
-
96-well sterile, flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[15]
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Spectrophotometer or plate reader
-
Sterile pipette tips and multichannel pipettes
II. Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][14]
-
-
Preparation of Compound Dilutions:
-
Prepare a serial two-fold dilution of the novel ethanamine derivative in MHB directly in the 96-well plate.[14]
-
Typically, this involves adding a starting concentration of the compound to the first well and then transferring a portion of this to the subsequent wells containing fresh broth to create a concentration gradient.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include the following controls:
-
Growth Control: MHB with inoculum, no compound.
-
Sterility Control: MHB only, no inoculum.
-
Positive Control: MHB with inoculum and a standard antibiotic.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[14]
-
-
MIC Determination:
Data Presentation: MIC Values
Summarize the MIC data in a clear, tabular format for easy comparison across different microbial strains.
| Microorganism | Gram Stain | Ethanamine Derivative | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | Derivative A | 8 | Vancomycin | 1 |
| Escherichia coli ATCC 25922 | Negative | Derivative A | 16 | Ciprofloxacin | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | Derivative A | 32 | Gentamicin | 2 |
PART 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Protocol 2: MBC Assay
I. Materials and Reagents:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar, Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
II. Methodology:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.[18]
-
From each of these selected wells, aspirate a small aliquot (e.g., 10 µL) and plate it onto a fresh, sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[17]
PART 3: Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information about the rate and extent of bacterial killing over time when exposed to an antimicrobial agent.[1][19][20] This helps to characterize the pharmacodynamic properties of the compound, such as whether its killing effect is concentration-dependent or time-dependent.[1]
Protocol 3: Time-Kill Kinetics Assay
I. Materials and Reagents:
-
Results from the MIC assay
-
Flasks or tubes containing MHB
-
Novel ethanamine derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)
-
Bacterial inoculum prepared as in the MIC protocol
-
Sterile saline for serial dilutions
-
Sterile agar plates
-
Incubator and shaking incubator
II. Methodology:
-
Assay Setup:
-
Prepare flasks or tubes with MHB containing the desired concentrations of the ethanamine derivative.
-
Include a growth control flask with no compound.
-
Inoculate each flask with the prepared bacterial suspension to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[21]
-
Perform serial dilutions of the collected samples in sterile saline.
-
Plate the dilutions onto sterile agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
Data Presentation: Time-Kill Kinetics
Present the data in a table and a corresponding semi-logarithmic plot.
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 0.5x MIC (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.8 | 5.3 | 4.5 | 3.9 | 3.0 |
| 6 | 8.9 | 5.1 | 3.8 | 2.9 | <2.0 |
| 8 | 9.2 | 5.0 | 3.1 | <2.0 | <2.0 |
| 24 | 9.5 | 6.2 | 4.5 | <2.0 | <2.0 |
PART 4: Anti-Biofilm Activity
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents.[10] Therefore, assessing the efficacy of novel compounds against biofilms is crucial.
Protocol 4: Anti-Biofilm Assay (Crystal Violet Staining)
This protocol assesses the ability of the ethanamine derivative to inhibit biofilm formation and to eradicate pre-formed biofilms.[9]
I. Materials and Reagents:
-
96-well sterile, flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)
-
Bacterial strains known for robust biofilm formation
-
Novel ethanamine derivative
-
Crystal Violet solution (0.1% w/v)
-
Methanol (for fixing)
-
Acetic acid (33% v/v) or ethanol (95% v/v) (for solubilizing the stain)
-
Plate reader
II. Methodology for Biofilm Inhibition:
-
Plate Setup:
-
Prepare serial dilutions of the ethanamine derivative in TSB in a 96-well plate.
-
Add the bacterial inoculum (adjusted to approximately 1 x 10⁶ CFU/mL) to each well.[22]
-
Include growth and sterility controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Staining and Quantification:
-
Carefully remove the planktonic cells by gently washing the wells with PBS.[22][23]
-
Fix the remaining biofilms with methanol for 15 minutes.[22]
-
Stain the biofilms with crystal violet solution for 15 minutes.[24]
-
Wash away the excess stain with water.
-
Solubilize the bound stain with acetic acid or ethanol.
-
Measure the absorbance at a wavelength of approximately 570-595 nm.
-
III. Methodology for Biofilm Eradication:
-
Biofilm Formation:
-
Inoculate a 96-well plate with the bacterial suspension in TSB and incubate for 24-48 hours to allow mature biofilms to form.[22]
-
-
Treatment:
-
Remove the planktonic cells and gently wash the wells.
-
Add fresh TSB containing serial dilutions of the ethanamine derivative to the wells with the pre-formed biofilms.
-
-
Incubation and Quantification:
-
Incubate for a further 24 hours.
-
Proceed with the crystal violet staining and quantification as described for the inhibition assay.
-
Data Presentation: Anti-Biofilm Activity
The results can be presented as the percentage of biofilm inhibition or reduction compared to the untreated control.
Potential Mechanisms of Action of Ethanamine Derivatives
While detailed mechanistic studies are beyond the scope of these initial screening protocols, it is important to consider the potential ways in which ethanamine derivatives may exert their antimicrobial effects. Plausible mechanisms include:
-
Disruption of Bacterial Membranes: The amphiphilic nature of some ethanamine derivatives may allow them to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[25]
-
Inhibition of Essential Enzymes: These compounds could potentially bind to and inhibit the function of crucial bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.[26]
-
Oxidative Stress: Some antimicrobial agents act by inducing the production of reactive oxygen species (ROS), which can damage cellular components.[27]
-
Halogenation: If the ethanamine derivatives are halogenated, they may act by halogenating peptide linkages in proteins, thereby altering their structure and function.[27]
Caption: Potential mechanisms of antimicrobial action.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the antimicrobial properties of novel ethanamine derivatives. By systematically determining the MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can gain a comprehensive understanding of the potential of these compounds as new therapeutic agents. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is crucial for ensuring the generation of high-quality, reproducible data that can effectively guide further drug development efforts.
References
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- Microtiter plate assays to assess antibiofilm activity against bacteria. (2021). Springer Nature Experiments.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health.
- Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI.
- EUCAST. (n.d.). ESCMID.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health.
- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. (2013). JoVE.
- Minimum bactericidal concentration. (n.d.). Grokipedia.
- Application Notes and Protocols for Assessing Anti-Biofilm Activity. (n.d.). Benchchem.
- Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49. (n.d.). Benchchem.
- Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
- Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation. (n.d.). National Institutes of Health.
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- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.
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- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
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- Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. (2022). YouTube.
- Guidance Documents. (n.d.). EUCAST.
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST.
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- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.).
- N-Halamine-Based Antimicrobial Additives for Polymers. (n.d.). National Institutes of Health.
- Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents. (n.d.). National Institutes of Health.
- Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (n.d.). MDPI.
- Antimicrobials: Mechanism of action. (2021). YouTube.
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Application Notes and Protocols: 2-Substituted Piperidines as Asymmetric Organocatalysts
Introduction: The Privileged Scaffold in Asymmetric Catalysis
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] Beyond their biological significance, chiral piperidine derivatives, particularly those substituted at the 2-position, have emerged as powerful organocatalysts in asymmetric synthesis.[2][3] These catalysts operate through the formation of nucleophilic enamine intermediates, enabling the enantioselective construction of carbon-carbon and carbon-heteroatom bonds.[4][5] The strategic placement of a substituent at the 2-position of the piperidine ring provides a chiral environment that effectively dictates the stereochemical outcome of the reaction, making these catalysts highly valuable for the synthesis of complex, stereochemically-defined molecules.[6]
This technical guide provides an in-depth exploration of the application of 2-substituted piperidines in asymmetric organocatalysis. We will delve into the mechanistic underpinnings of their catalytic activity and provide detailed, field-proven protocols for their use in key organic transformations, including Mannich reactions, Michael additions, and aldol reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these versatile catalysts in their synthetic endeavors.
Mechanistic Insights: The Role of Enamine Intermediates
The catalytic prowess of 2-substituted piperidines lies in their ability to reversibly form chiral enamines with carbonyl compounds.[4][7] This mode of activation, known as enamine catalysis, transforms the otherwise electrophilic carbonyl carbon into a nucleophilic α-carbon.[5] The substituent at the 2-position of the piperidine ring plays a crucial role in establishing a chiral pocket around the enamine, thereby directing the approach of the electrophile and inducing high levels of stereoselectivity.
The general catalytic cycle can be visualized as follows:
Caption: Generalized catalytic cycle of enamine catalysis using 2-substituted piperidines.
The key to the high enantioselectivity observed with these catalysts is the sterically demanding environment created by the 2-substituent. This substituent effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered face, thus leading to the preferential formation of one enantiomer.
Application Notes and Protocols
Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable building blocks for a wide range of nitrogen-containing molecules, including alkaloids.[8][9][10] Proline, a naturally occurring 2-substituted piperidine (pyrrolidine, a five-membered ring analog, but the principle is similar and often discussed in the same context), and its derivatives have been shown to be highly effective catalysts for the asymmetric Mannich reaction.[3][11]
Protocol: L-Proline-Catalyzed Asymmetric Mannich Reaction of Acetone with Δ¹-Piperideine [11]
This protocol describes a biomimetic approach to the synthesis of pelletierine, a natural alkaloid.[3][11]
Reaction Scheme:
Caption: L-Proline-catalyzed asymmetric Mannich reaction.
Materials:
-
Δ¹-Piperideine (freshly prepared)
-
Acetone (anhydrous)
-
L-Proline
-
Acetonitrile (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of freshly prepared Δ¹-piperideine (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere, add L-proline (0.2 mmol, 20 mol%).
-
Add anhydrous acetone (10.0 mmol, 10 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (+)-pelletierine.
Expected Results:
| Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline | Acetonitrile | 75 | 97 | [11] |
| L-Proline | Benzonitrile | 70 | 96 | [11] |
Asymmetric Michael Addition
The aza-Michael addition is a key reaction for the formation of carbon-nitrogen bonds and provides access to valuable β-amino compounds and nitrogen-containing heterocycles.[12][13] Chiral 2-substituted piperidines and their derivatives can effectively catalyze the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Protocol: (S)-2-(Trifluoromethyl)-pyrrolidine-catalyzed Michael Addition of Acetone to a Nitroalkene
This protocol demonstrates the use of a modified proline catalyst for the asymmetric Michael addition. While this example uses a pyrrolidine, the principles are directly applicable to 2-substituted piperidines.
Reaction Scheme:
Caption: Asymmetric Michael addition catalyzed by a 2-substituted pyrrolidine.
Materials:
-
β-Nitrostyrene
-
Acetone (anhydrous)
-
(S)-2-(Trifluoromethyl)-pyrrolidine
-
Toluene (anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of β-nitrostyrene (0.5 mmol) in anhydrous toluene (2.5 mL) under an inert atmosphere, add (S)-2-(trifluoromethyl)-pyrrolidine (0.05 mmol, 10 mol%).
-
Add anhydrous acetone (5.0 mmol, 10 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results:
While a specific protocol with a 2-substituted piperidine for this exact reaction was not detailed in the provided search results, similar reactions catalyzed by proline derivatives typically afford high yields and enantioselectivities. For instance, Michael additions of nitroalkanes to α,β-unsaturated ketones catalyzed by chiral primary amine-thioureas based on dehydroabietic amine have achieved up to 99% ee and 96% yield.[14]
Concluding Remarks
2-Substituted piperidines and their analogs are indispensable tools in the field of asymmetric organocatalysis. Their ability to operate via enamine catalysis provides a powerful and often biomimetic strategy for the enantioselective synthesis of a wide range of complex molecules. The protocols detailed in this guide serve as a starting point for researchers looking to employ these catalysts in their own synthetic campaigns. Further exploration and optimization of reaction conditions, as well as the development of novel 2-substituted piperidine catalysts, will undoubtedly continue to expand the horizons of asymmetric synthesis.
References
-
Representative 2‐substituted piperidine‐containing pharmaceuticals. - ResearchGate. Available at: [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. Available at: [Link]
-
Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed. Available at: [Link]
-
An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Available at: [Link]
-
Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents | Accounts of Chemical Research. Available at: [Link]
-
Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling | Organic Letters - ACS Publications. Available at: [Link]
-
Asymmetric Enamine Catalysis | Chemical Reviews - ACS Publications. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues | Organic Letters - ACS Publications. Available at: [Link]
-
Piperidine as an organocatalyst. a Yield of isolated product after... - ResearchGate. Available at: [Link]
-
Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans | Organic Letters - ACS Publications. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. Available at: [Link]
-
Enamines - Master Organic Chemistry. Available at: [Link]
-
The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Preparation of Some Piperidine Derivatives by the Mannich Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Downloaded 2026-01-02 23:00:33 The UCD community has made this article openly available. Please share how this access benefits y. Available at: [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. Available at: [Link]
-
Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Stereoselective Synthesis of 2-Substituted Piperidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of 2-substituted piperidines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the stereochemistry of this critical heterocyclic scaffold. Piperidine derivatives are cornerstone motifs in medicinal chemistry, and their precise three-dimensional arrangement is often paramount to biological activity.[1]
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental issues, rationalize unexpected outcomes, and strategically optimize your synthetic routes.
Section 1: Foundational Concepts & General FAQs
This section addresses high-level questions that form the basis for troubleshooting specific experimental problems.
Q1: What are the primary strategies for synthesizing enantioenriched 2-substituted piperidines, and what are their key limitations?
A1: There are four principal strategies, each with distinct advantages and challenges:
-
Asymmetric Catalysis: This is a highly efficient approach that uses a chiral catalyst to directly create the desired stereocenter. Asymmetric hydrogenation of pyridines or their derivatives is a common method.[2][3] Iridium, Rhodium, and Palladium complexes with chiral ligands are frequently employed.[1][2][4] The main challenge is finding a catalyst-ligand system that is highly effective for a specific substrate, as performance can be very substrate-dependent. Catalyst poisoning is also a significant issue.[5]
-
Chiral Auxiliary-Based Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. This method is robust and predictable but is less atom-economical due to the stoichiometric use of the auxiliary.[6]
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiopure starting materials from nature (e.g., amino acids, alkaloids) that already contain some of the required stereocenters. The synthesis is then built around this existing chirality. This approach is excellent for specific targets but lacks the flexibility to generate diverse analogs.
-
Biocatalysis: Enzymes, such as transaminases, can be used to synthesize chiral piperidines with exceptional enantioselectivity, often under mild, aqueous conditions.[7][8] The primary limitation is that enzyme panels may have a limited substrate scope, although protein engineering is rapidly expanding their utility.
Q2: Why is the choice of the nitrogen-protecting group (PG) so critical for success?
A2: The N-protecting group is not merely a passive spectator; it plays an active and crucial role in the synthesis by:
-
Preventing Catalyst Poisoning: The lone pair on the piperidine nitrogen is a potent Lewis base that can irreversibly bind to and deactivate transition metal catalysts (e.g., Pd, Pt, Rh).[5][9] Electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) reduce the nucleophilicity of the nitrogen, preventing this poisoning effect.
-
Controlling Ring Conformation: The steric bulk of the protecting group can lock the piperidine ring into a specific conformation. This is particularly important in reactions on the ring itself, as it can influence the facial selectivity of an incoming reagent by exploiting A(1,3) strain, thereby dictating diastereoselectivity.
-
Modulating Reactivity: The electronic nature of the PG influences the reactivity of the entire molecule. For instance, N-acyl groups can acidify the α-protons, facilitating deprotonation for subsequent alkylation.
Section 2: Troubleshooting Low Stereoselectivity
This is one of the most common areas of difficulty. The following sections break down issues related to enantiomeric and diastereomeric purity.
2.1 Poor Enantioselectivity (Low % ee)
Q3: My iridium-catalyzed asymmetric hydrogenation of an N-benzylpyridinium salt is giving high conversion but low enantioselectivity (<50% ee). What are the most likely causes?
A3: This is a classic problem where the catalyst is active but not selective. The issue likely lies in the catalyst-substrate interaction or the reaction conditions.
-
Cause 1: Sub-optimal Ligand-Substrate Match: The chiral ligand is the primary source of stereochemical information. A given ligand may not create a sufficiently differentiated energetic barrier for the two enantiomeric transition states with your specific substrate.
-
Solution: Screen a panel of chiral ligands with different electronic and steric properties. For iridium catalysis, common ligand families include chiral P,N-ligands.[1] Even minor changes to the ligand backbone can have a profound impact on enantioselectivity.
-
-
Cause 2: Catalyst Purity/Activation: Impurities in the catalyst precursor or incomplete activation can lead to the formation of non-chiral or racemic catalytic species that produce the racemic product, thereby eroding the overall ee.
-
Solution: Ensure you are using a high-purity catalyst precursor and that the active catalyst is generated under rigorously anaerobic and anhydrous conditions, if required by the protocol.
-
-
Cause 3: Reaction Conditions: Temperature, pressure, and solvent can all influence the enantioselectivity. Higher temperatures can sometimes overcome the subtle energy differences that dictate selectivity, leading to a drop in ee.
-
Solution: Systematically screen reaction parameters. Lowering the reaction temperature is often the first step to try for improving ee. Evaluate a range of solvents to find the optimal medium for chiral induction.
-
2.2 Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Q4: I am reducing a 2,4-disubstituted pyridine via catalytic hydrogenation and obtaining a nearly 1:1 mixture of cis and trans diastereomers. How can I favor one over the other?
A4: The diastereomeric outcome of pyridine hydrogenation is highly dependent on the catalyst and reaction conditions, which can be tuned to favor either the kinetic or thermodynamic product.
-
Favoring the cis Isomer (Kinetic Control): The cis isomer is often the kinetically favored product. This is because the pyridine ring typically adsorbs onto the catalyst surface on its less hindered face, and the hydrogen atoms are delivered from the catalyst surface to the same face of the ring.
-
Troubleshooting & Optimization:
-
Catalyst Choice: Platinum-based catalysts, such as PtO₂ (Adam's catalyst), are known to strongly favor the formation of cis-piperidines.[10]
-
Conditions: Use milder conditions—lower temperature (e.g., room temperature) and lower hydrogen pressure—to ensure the reaction remains under kinetic control.[11]
-
-
-
Favoring the trans Isomer (Thermodynamic Control): The trans isomer is often the more thermodynamically stable product, as it places bulky substituents in equatorial positions, minimizing steric strain.
-
Troubleshooting & Optimization:
-
Catalyst Choice: Palladium on carbon (Pd/C) is often used to obtain the thermodynamic product, as it can facilitate isomerization of the initially formed kinetic product.[10]
-
Conditions: Employ harsher conditions. Longer reaction times and higher temperatures can provide the energy needed for the initially formed cis product to epimerize to the more stable trans isomer.[11]
-
Post-Synthetic Epimerization: If you have the cis isomer in hand, you can often convert it to the trans isomer through base-mediated epimerization. This involves deprotonating the C2 position to form an intermediate that can be re-protonated from the opposite face.[11]
-
-
Q5: How can I definitively determine the relative stereochemistry (cis vs. trans) of my 2-substituted piperidine products?
A5: Spectroscopic methods are the most powerful tools for this purpose.
-
¹H NMR Spectroscopy: The key is to analyze the coupling constants (J-values) of the protons on the piperidine ring.
-
Axial-Axial Coupling: Protons in a trans-diaxial orientation typically exhibit a large coupling constant (Jax-ax) of 10–13 Hz.
-
Axial-Equatorial & Equatorial-Equatorial Coupling: These couplings are significantly smaller, typically in the range of 2–5 Hz.
-
By identifying a large coupling constant for the proton at C2, you can often infer its axial orientation relative to its neighbors, which helps assign the overall stereochemistry.[10]
-
-
2D NMR Spectroscopy (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space correlations between protons that are close to each other. For a cis isomer, you would expect to see a strong NOE correlation between the C2 substituent (or its α-proton) and other axial protons on the same face of the ring. For a trans isomer, these correlations would be absent.[10]
Section 3: Troubleshooting Poor Reaction Performance
Even with the correct stereochemistry, low yields and incomplete reactions are common hurdles.
Q6: My catalytic reaction (e.g., hydrogenation, cross-coupling) starts well but then slows down or stops completely before all the starting material is consumed. What is happening?
A6: This is a classic symptom of catalyst deactivation, with the most likely culprit being product inhibition.
-
Primary Cause: Catalyst Poisoning by the Piperidine Product: As the reaction proceeds, the concentration of the piperidine product increases. The basic nitrogen atom of the product coordinates strongly to the active sites of the catalyst, preventing the starting material from binding and reacting.[5] This is especially problematic for precious metal catalysts like Palladium and Platinum.[5]
-
Solutions:
-
Use an N-Protecting Group: As discussed in Q2, an electron-withdrawing protecting group (Boc, Cbz) is the most effective solution. It "masks" the nitrogen lone pair, preventing it from poisoning the catalyst.
-
Run the Reaction in Acidic Media: Performing the hydrogenation in a solvent like acetic acid protonates the basic nitrogen of the product, forming a piperidinium salt.[12] This protonated form cannot coordinate to the metal center, thus preventing catalyst deactivation.
-
Switch to a More Robust Catalyst: Some modern catalytic systems are designed to be more resistant to nitrogen poisoning. For example, certain Iridium(III) catalysts operate through an ionic hydrogenation mechanism that is less susceptible to deactivation by Lewis bases.[9]
-
Consider Reaction Engineering: In continuous flow setups, maintaining a high local concentration of reactants relative to the product can help minimize the contact time between the catalyst and the poisoning piperidine product.[5]
-
Q7: My C-H activation/arylation at the C2 position of my piperidine derivative is failing. The catalyst seems to be decomposing. What's wrong?
A7: Direct C(sp³)–H activation is a powerful but sensitive transformation. Catalyst deactivation can occur via several pathways.
-
Primary Cause: Reductive Elimination and Catalyst Agglomeration: In many C-H activation cycles, the final step is reductive elimination to release the product and regenerate the active catalyst. If this step is slow, or if side reactions occur, the catalyst can be shunted into an inactive state or aggregate into metallic nanoparticles.
-
Troubleshooting Insight: Some C-H activation reactions release hydrogen gas (H₂).[13] If the reaction is run in a sealed vessel, the buildup of H₂ pressure can inhibit the reaction or lead to catalyst deactivation.
-
Solution: Try running the reaction in an open vial or under a gentle stream of an inert gas (e.g., argon or nitrogen). This prevents the accumulation of gaseous byproducts and can dramatically improve catalyst lifetime and yield.[13]
-
Section 4: Key Protocols & Decision Workflows
Experimental Protocol 1: Diastereoselective Hydrogenation of a 2-Substituted Pyridine to the cis-Piperidine
This protocol is adapted from methodologies that favor kinetic control to yield the cis product.[11]
-
Preparation: To a flame-dried hydrogenation vessel, add the 2-substituted pyridine (1.0 eq) and a solvent such as methanol or acetic acid (0.1 M).
-
Inerting: Seal the vessel and purge with Argon or Nitrogen for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add Adam's catalyst (PtO₂, ~5 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas (H₂) three times, then pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS by periodically (and carefully) de-pressurizing and taking an aliquot.
-
Workup: Once the reaction is complete, carefully vent the H₂ and purge with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or distillation to obtain the desired cis-piperidine. Confirm stereochemistry using ¹H NMR analysis.[10]
Visualization & Workflows
Below are graphical decision-making tools to aid in troubleshooting and experimental design.
Diagram 1: Troubleshooting Low Yield in Catalytic Hydrogenation
Caption: A decision tree for troubleshooting low yield in piperidine synthesis.
Diagram 2: Strategy Selection for Stereocontrol
Caption: Workflow for selecting a primary strategy for stereocontrol.
Section 5: Comparative Data
Table 1: Influence of Catalyst and Conditions on Diastereoselectivity of Pyridine Hydrogenation
| Precursor Type | Catalyst | Conditions | Predominant Diastereomer | Control Type | Reference |
| 2-Alkylpyridine | PtO₂ | H₂ (50 psi), AcOH, 25 °C | cis | Kinetic | [10][11] |
| 2-Alkylpyridine | 10% Pd/C | H₂ (50 psi), MeOH, 60 °C, 24h | trans | Thermodynamic | [10] |
| 2,6-Disubst. Pyridine | Borenium Ion / Silane | CH₂Cl₂, 25 °C | cis | Kinetic | [1] |
| N-Boc-Dihydropyridone | Rhodium(I) | H₂, Chiral Ligand, 25 °C | cis | Kinetic | [4] |
References
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
- Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Deriv
- Strategies to control diastereoselectivity in piperidine synthesis. (2025). Benchchem.
- Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions. (2025). Benchchem.
- Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2024).
- A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2000).
- Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. (2024).
- Iridium Catalysis Enables Piperidine Synthesis
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2022).
- 2-substituted Piperidines Research Articles - Page 1. (2024). R Discovery.
- C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. (2025).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. (2022).
- Preparation of Piperidines, Part 1: Substituted
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Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Piperidines
Welcome to the technical support center dedicated to the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, optimize reaction conditions, and ensure the successful synthesis of your target N-alkylated piperidine derivatives.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the N-alkylation of piperidines, offering potential causes and scientifically grounded solutions.
Issue 1: Low or No Product Yield
A low yield of the desired N-alkylated piperidine is a frequent challenge. The root cause often lies in one or more of the following factors:
| Potential Cause | Recommended Solution |
| Low Reactivity of Alkylating Agent | The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride or bromide with a sluggish reaction, consider switching to the more reactive alkyl iodide.[2] For less reactive agents, increasing the reaction temperature can provide the necessary activation energy.[1] The addition of a catalytic amount of potassium iodide can also facilitate the reaction with less reactive alkyl bromides or chlorides.[1][3] |
| Poor Solubility of Reagents | Ensure all reactants, particularly the base, are soluble in the chosen solvent. For instance, if using an insoluble inorganic base like potassium carbonate (K₂CO₃) in a solvent like acetone, consider switching to a more polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) to enhance solubility and reaction rate.[1][4] |
| Inappropriate Base Selection | The choice of base is critical. For straightforward alkylations, inorganic bases like K₂CO₃ or potassium bicarbonate (KHCO₃) are often sufficient.[1][5] For more challenging substrates or to mitigate side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be highly effective.[1][5] In cases with particularly low nucleophilicity of the piperidine nitrogen, a stronger base such as sodium hydride (NaH) may be necessary.[1][5] |
| Steric Hindrance | When either the piperidine derivative or the alkylating agent is sterically bulky, the SN2 reaction rate can be significantly diminished.[2][6] Increasing the reaction temperature and prolonging the reaction time (up to 48-72 hours) can help overcome this steric barrier.[2] Utilizing a high-boiling point solvent like DMF or dimethyl sulfoxide (DMSO) can facilitate higher reaction temperatures.[2] |
| Reaction Not Reaching Completion | It is crucial to monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[1] |
Issue 2: Formation of Over-Alkylation Product (Quaternary Ammonium Salt)
A common side reaction is the further alkylation of the desired tertiary amine product to form a quaternary ammonium salt.[7] This is particularly problematic as the tertiary amine can often be more nucleophilic than the starting secondary amine.[7]
| Potential Cause | Recommended Solution |
| Stoichiometry | Using an excess of the alkylating agent is a primary driver of over-alkylation.[7] To minimize this, use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[7] Another highly effective technique is the slow addition of the alkylating agent to the reaction mixture using a syringe pump, which maintains a low concentration of the electrophile and favors mono-alkylation.[5][7] |
| High Reactivity of Alkylating Agent | Highly reactive alkylating agents, such as methyl iodide and benzyl bromide, are more prone to causing over-alkylation.[7] When using these reagents, careful control of stoichiometry and slow addition are paramount. |
| Reaction Conditions | The choice of solvent, temperature, and base can influence the relative rates of mono- and di-alkylation.[7] Running the reaction at a lower temperature, if feasible for the desired mono-alkylation, can help reduce the rate of the second alkylation. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the N-alkylation of piperidines, offering insights into reaction mechanisms and alternative strategies.
Q1: What is the general mechanism for the N-alkylation of piperidine with an alkyl halide?
The N-alkylation of piperidine with an alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[8] A base is used to neutralize the resulting hydrohalic acid, regenerating the neutral amine for further reaction.[5]
Q2: My direct alkylation with an alkyl halide is failing. What are some alternative methods for N-alkylation?
When direct alkylation proves challenging, several alternative methods can be employed:
-
Reductive Amination: This is one of the most reliable and widely used methods for preparing tertiary amines from secondary amines.[9] It involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[7] A significant advantage of this method is that it completely avoids the formation of quaternary ammonium salts.[7][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent due to its selectivity for the iminium ion over the carbonyl starting material.[7][9]
-
Reaction with Alcohols (Borrowing Hydrogen): This method utilizes a catalyst to temporarily oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the amine.[1][10] This approach is considered a green chemistry alternative as it uses readily available alcohols as alkylating agents and generates water as the only byproduct.[10]
-
Buchwald-Hartwig Amination: While more commonly used for N-arylation, this palladium-catalyzed cross-coupling reaction can be adapted for N-alkylation, particularly with substrates that are challenging for traditional methods.[9]
Q3: How does the choice of solvent affect the N-alkylation reaction?
The solvent plays a crucial role in the N-alkylation of piperidines. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred.[1][4] These solvents can effectively solvate the transition state of the SN2 reaction and can also help to dissolve inorganic bases like potassium carbonate.[1] The choice of solvent can also impact the reaction rate, with some studies showing that solvents with a lower dielectric constant, such as ethanol, can sometimes lead to a faster reaction compared to methanol.[11]
Q4: I am working with a sterically hindered piperidine. What are the key considerations?
Steric hindrance around the nitrogen atom can significantly slow down the rate of N-alkylation.[2][12] Key strategies to overcome this include:
-
Increasing the reaction temperature and time. [2]
-
Using a more reactive alkylating agent , such as an alkyl iodide or triflate.[2]
-
Employing a stronger, non-nucleophilic base to facilitate the reaction.
-
Considering alternative synthetic routes like reductive amination if direct alkylation is not feasible.[2]
Visualizing the Workflow: Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield N-alkylation reactions.
Caption: A decision-making workflow for troubleshooting low-yield N-alkylation reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using K₂CO₃
-
To a round-bottom flask equipped with a magnetic stir bar, add the piperidine derivative (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a suitable anhydrous solvent (e.g., acetonitrile or DMF).[1]
-
Stir the mixture under an inert atmosphere (e.g., nitrogen).
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the mixture at room temperature.[13] For highly reactive alkyl halides, cooling the reaction mixture in an ice bath may be necessary.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: N-Alkylation using Reductive Amination
-
In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or THF).[1]
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.[1]
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.[7]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[7]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.
References
- Technical Support Center: Optimizing N-Alkylation of Piperidines - Benchchem.
- troubleshooting low conversion in N-alkylation of secondary amines - Benchchem.
- Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives - Benchchem.
- Procedure for N-alkylation of Piperidine? - ResearchGate.
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines - Benchchem.
- Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters.
- An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
- Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org.
- Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core - Benchchem.
- Alkylation of Amines (Sucks!) - Master Organic Chemistry.
- N-Dealkylation of Amines - PMC - NIH.
- Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. - Apollo.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications.
- Ch22: Alkylation of Amines.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications.
- The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons.
- Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴ - ResearchGate.
- Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH.
- Steric hindrance of 2,2,6,6-Tetramethylpiperidine - Benchchem.
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. Available at: [Link]
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
- Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit.
- CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents.
-
Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives1a | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]
- Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem.
- What's wrong with my reductive amination? I barely got any product. - Reddit.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - NIH.
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Technical Support Center: Overcoming Solubility Issues of Piperidine-Based Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of piperidine-based compounds in biological assays. The information herein is designed to be a practical resource to ensure the accuracy and reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do many piperidine-containing compounds exhibit poor aqueous solubility?
A1: The piperidine ring is a saturated heterocycle. While the nitrogen atom can participate in hydrogen bonding, the overall structure, especially when adorned with lipophilic substituents, can be quite nonpolar.[1] The solubility is highly dependent on the specific chemical structure and substitution patterns on the piperidine ring.[1]
Q2: What is the significance of the pKa of piperidine in relation to its solubility?
A2: The nitrogen atom in the piperidine ring is basic, with a typical pKa of the protonated form around 11.1 to 11.2.[1][2] This means that in acidic solutions (pH < pKa), the nitrogen becomes protonated, forming a positively charged piperidinium ion. This ionic form is generally significantly more water-soluble than the neutral, free base form that is predominant at neutral or basic pH.[1][3][4] Understanding the pH-solubility profile is therefore a crucial first step.[1]
Q3: What are the immediate first steps I should take to improve the solubility of my piperidine-based compound?
A3: The most direct initial approaches are:
-
pH Adjustment: Given the basic nature of piperidine compounds, preparing a stock solution in a mildly acidic vehicle can dramatically increase solubility by forming a more soluble salt.[1][5]
-
Use of Co-solvents: A water-miscible organic co-solvent is a widely used and effective method.[1] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are common choices.[1]
Q4: When is it necessary to explore more advanced solubilization techniques?
A4: If simple pH adjustments and co-solvents do not achieve the required concentration for your assay, or if the necessary concentration of the co-solvent is toxic to your biological system, it is time to consider more advanced methods.[6] These can include the use of cyclodextrins, surfactants, or the preparation of different salt forms of your compound.[1][5]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: My compound precipitates immediately upon dilution of the DMSO stock into the aqueous assay buffer.
-
Probable Cause: This phenomenon, often termed "crashing out," occurs when the compound's solubility in the final aqueous environment is much lower than in the concentrated DMSO stock.[7][8] The rapid dilution causes a "solvent shock," leading to precipitation.[8]
-
Suggested Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[7][9]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the DMSO stock into a small volume of buffer that contains a higher percentage of a co-solvent or a solubilizing agent, and then perform the final dilution into the assay medium.[1]
-
Pre-warm the Assay Medium: Adding the compound stock to a pre-warmed (e.g., 37°C) assay medium can sometimes improve solubility.[6][7]
-
Increase Mixing Efficiency: Add the stock solution dropwise while gently vortexing or stirring the assay medium to promote rapid and uniform dispersion.[7]
-
Problem 2: The compound appears soluble initially but precipitates over time during incubation.
-
Probable Cause:
-
Metabolic pH Shift: Cellular metabolism can produce acidic byproducts, lowering the pH of the culture medium. For a basic piperidine compound, a decrease in pH might surprisingly lead to precipitation if the buffer capacity is exceeded or if the compound has complex solubility behavior.[7][8]
-
Temperature Effects: Changes in temperature between preparation and incubation can affect solubility.[8]
-
Interaction with Media Components: The compound may be slowly interacting with salts, proteins, or other components in the media, leading to the formation of an insoluble complex.[8]
-
-
Suggested Solutions:
-
Monitor Media pH: Regularly check the pH of your culture medium, especially in long-term or high-density cell cultures.
-
Frequent Media Changes: More frequent replacement of the culture medium can help maintain a stable pH and remove metabolic waste.[7]
-
Use of Serum: If your assay allows, the presence of serum proteins can sometimes help to solubilize hydrophobic compounds.
-
Kinetic vs. Thermodynamic Solubility: You may be observing the difference between kinetic solubility (the concentration before precipitation starts) and thermodynamic solubility (the true equilibrium solubility). Consider determining both to better understand your compound's behavior.
-
Problem 3: The solubility of my compound is still too low, even with pH and co-solvent optimization.
-
Probable Cause: The intrinsic hydrophobicity of your piperidine derivative is too high for simple methods to overcome at the desired concentration.
-
Suggested Solutions: Advanced Formulation Strategies
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate hydrophobic molecules, like your piperidine compound, forming an "inclusion complex" that is more water-soluble.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[13]
-
Surfactants: Surfactants like Tween® 20 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14][15] It is crucial to determine the critical micelle concentration (CMC) and to test for any effects of the surfactant on your assay.
-
Salt Forms: If your compound is not already a salt, consider preparing different salt forms (e.g., hydrochloride, citrate, tartrate). Salt formation is a very effective way to increase the solubility and dissolution rate of ionizable drugs.[5]
-
Section 3: In-Depth Protocols
Protocol 1: Systematic Approach to Solubility Enhancement
This protocol outlines a systematic workflow for addressing the solubility of a novel piperidine-based compound.
Caption: A systematic workflow for addressing solubility issues.
Steps:
-
Characterize the Compound: Determine the pKa and LogP of your piperidine derivative. This will inform whether pH modification is a viable strategy.
-
pH Modification Trial:
-
Co-solvent Trial:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Test the solubility of this stock in your assay buffer at various final DMSO concentrations (e.g., 0.1%, 0.5%, 1%).
-
-
Evaluate and Decide:
-
Measure the solubility achieved with each method.
-
If a suitable concentration is reached without precipitation, proceed to validate the vehicle (the solvent/buffer combination) in your assay to ensure it doesn't interfere with the biological system.
-
If solubility remains inadequate, proceed to advanced strategies.
-
-
Advanced Strategy Trial (Example: Cyclodextrins):
-
Prepare solutions of a cyclodextrin (e.g., HP-β-CD) in your assay buffer at various concentrations.
-
Add your compound (from a minimal DMSO stock) to these solutions and determine the concentration at which it remains soluble.
-
-
Final Formulation and Validation:
-
Select the formulation that provides the best solubility with the least potential for assay interference.
-
Rigorously test this formulation as a vehicle control in your biological assay.
-
Protocol 2: Preparing a Stock Solution Using a Cyclodextrin
This protocol provides a method for using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
Caption: Workflow for cyclodextrin-mediated solubilization.
Materials:
-
Piperidine-based compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, HEPES) compatible with your assay
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Weigh out the required amount of HP-β-CD. A common starting concentration is 10-20% (w/v).
-
Dissolve the HP-β-CD in your aqueous buffer. This may require gentle warming and stirring. Allow the solution to cool to room temperature.
-
-
Prepare a Concentrated Compound Stock:
-
Dissolve your piperidine compound in the smallest possible volume of 100% DMSO to create a highly concentrated stock solution.
-
-
Form the Inclusion Complex:
-
While vortexing the HP-β-CD solution, slowly add the concentrated DMSO stock of your compound. The goal is to have a final DMSO concentration that is as low as possible.
-
Continue to mix the solution for at least 1-2 hours at room temperature to allow for the formation of the inclusion complex. Brief sonication can sometimes aid this process.
-
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution according to the stability of your compound.
-
Data Presentation
Table 1: Comparison of Solubilization Strategies for a Hypothetical Piperidine Compound
| Strategy | Vehicle Composition | Max Soluble Conc. (µM) | Observations |
| Aqueous Buffer | PBS, pH 7.4 | < 1 | Immediate precipitation |
| pH Adjustment | 50 mM Citrate Buffer, pH 3.0 | 50 | Soluble, but may not be compatible with all cell-based assays |
| Co-solvent | PBS, pH 7.4 + 0.5% DMSO | 25 | Precipitates after 2 hours of incubation |
| Cyclodextrin | PBS, pH 7.4 + 10% HP-β-CD | > 200 | Clear solution, stable for 24 hours at 37°C |
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- Pharmaceutical Technology. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- National Center for Biotechnology Information. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC.
- Pharmaceutical Technology. (2022, November 3).
- Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
- ChemIntel360. (2024, July 30). The Critical Role of Excipients in Enhancing Drug Absorption.
- SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
- SciELO. (n.d.).
- ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
- BenchChem. (2025).
- National Institutes of Health. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Deranged Physiology. (n.d.).
- ResearchGate. (2006, May 10).
- World Pharma Today. (n.d.).
- National Center for Biotechnology Information. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.
- National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025, July 10). (PDF)
- Aragen Life Sciences. (2021, September 30).
- PubMed. (2024, January 23).
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- PubMed. (n.d.).
- Solubility of Things. (n.d.). Piperidine.
- ResearchGate. (2025, August 5).
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
- National Center for Biotechnology Information. (n.d.). Piperidine | C5H11N | CID 8082 - PubChem.
- Wikipedia. (n.d.). Piperidine.
- Journal of Pharmacy & Pharmacognosy Research. (2023, December 1). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion.
- Technology Networks. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- ResearchGate. (n.d.). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method.
- YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
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Technical Support Center: Improving the Yield of Multi-Step Synthesis of Complex Piperidines
Welcome to the technical support center for the synthesis of complex piperidines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic workflows. The piperidine moiety is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals.[1][2] However, its synthesis, particularly in multi-step sequences aiming for complex, stereochemically rich targets, is fraught with challenges that can lead to diminished yields and difficult purifications.
This document moves beyond simple protocols to provide in-depth, mechanistically-grounded troubleshooting advice in a question-and-answer format. Our goal is to empower you to diagnose issues in your experiments, make informed decisions to optimize reaction conditions, and ultimately improve the overall yield and efficiency of your synthesis.
Section 1: Low Yield and Incomplete Conversion
This section addresses one of the most common frustrations in multi-step synthesis: reactions that stall or provide disappointingly low yields of the desired piperidine product.
Q1: My reductive amination to form the piperidine ring is stalling, and I'm getting a mix of starting materials and the imine intermediate. What's going wrong?
A1: This is a classic issue in reductive amination, which is a cornerstone for piperidine synthesis. The problem often lies in the delicate balance between imine/enamine formation and its subsequent reduction.
Causality: The reaction proceeds in two main stages: (1) condensation of a dicarbonyl compound with an amine to form an imine or enamine, and (2) reduction of this intermediate.[3] If the reduction is too fast, it can consume the reducing agent before the imine has had a chance to form. If imine formation is slow or reversible and the reducing agent is weak or unstable under the reaction conditions, the reaction will stall.
Troubleshooting Strategies:
-
Choice of Reducing Agent: The reactivity and pH compatibility of the reducing agent are critical.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at mildly acidic pH (4-6), where imine formation is favored. It is selective for the iminium ion over ketones and aldehydes, which is a major advantage.[4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder, non-toxic alternative to NaBH₃CN. It is effective in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) and does not require strict pH control.[5]
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting aldehyde/ketone if not used carefully. It's best used in a stepwise procedure where the imine is pre-formed before the reductant is added.[6][7]
-
-
pH Control: The pH of the reaction medium is crucial. Imine formation is acid-catalyzed but the amine must be in its neutral, nucleophilic state. A pH between 4 and 6 is often the optimal range. Using a weak acid like acetic acid can help maintain this balance.
-
Water Removal: The condensation step to form the imine releases water. This is a reversible reaction, so removing water can drive the equilibrium towards the imine product. This can be achieved by adding a dehydrating agent like molecular sieves (4Å) to the reaction mixture.[4]
-
Reaction Staging: Consider a two-step, one-pot procedure. First, stir the amine and carbonyl compound together (with an acid catalyst if needed) for a period (e.g., 1-2 hours) to allow for imine formation. Then, add the reducing agent to complete the reaction.
Protocol 1: Stepwise Optimization of a Reductive Amination
This protocol provides a systematic approach to troubleshooting a low-yielding reductive amination.
Objective: To identify the optimal conditions for the formation and reduction of the imine intermediate.
Materials:
-
Dicarbonyl starting material (1.0 eq)
-
Primary amine (1.1 eq)
-
Solvent (e.g., Methanol, THF, or DCM)
-
Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
-
Acid catalyst (e.g., Acetic Acid)
-
4Å Molecular Sieves
-
TLC plates and appropriate eluent system
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the dicarbonyl starting material and the chosen solvent.
-
Amine Addition: Add the primary amine to the solution and stir.
-
Imine Formation:
-
If using NaBH(OAc)₃, you can often proceed directly to the next step.
-
If using NaBH₃CN or NaBH₄, add a catalytic amount of acetic acid to bring the pH to ~5. Add activated 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS. The imine spot should appear, and the starting material spots should diminish.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the reducing agent (1.5 - 2.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the disappearance of the imine intermediate and the appearance of the piperidine product by TLC.
-
Workup: Once the reaction is complete, quench carefully by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[8]
Section 2: Stereocontrol and Diastereoselectivity
Achieving the correct stereochemistry is paramount in the synthesis of complex, biologically active molecules. Low diastereoselectivity can lead to difficult separations and a significant loss of material.
Q2: My piperidine synthesis is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?
A2: Low diastereoselectivity is a common problem when creating new stereocenters on the piperidine ring. The outcome is dictated by the relative energies of the competing transition states leading to the different diastereomers. Improving the dr requires increasing this energy difference.[9]
Causality: The stereochemical outcome of a reaction is determined by kinetic control (the relative activation energies of the transition states) or thermodynamic control (the relative stability of the products). Most piperidine-forming reactions are under kinetic control. To improve selectivity, you must modify the reaction to favor one transition state significantly over the others.
Troubleshooting Strategies:
-
Substrate Control: Leverage existing stereocenters in your starting material. A bulky substituent can sterically block one face of the molecule, forcing an incoming reagent to attack from the less hindered face.[9]
-
Action: Consider if a bulkier protecting group on the nitrogen (e.g., changing from Boc to Cbz) or another nearby functional group could exert greater steric influence on the forming stereocenter.
-
-
Reagent Control: The size and nature of the reagent can have a profound impact.
-
Example (Reduction): When reducing a piperidone to a piperidinol, a bulky reducing agent like L-Selectride® will approach from the less sterically hindered face, often leading to a different diastereomer than a smaller reagent like NaBH₄.
-
Action: Screen a variety of reagents with different steric profiles.
-
-
Catalyst Control: Chiral catalysts create a chiral environment around the reactants, favoring a transition state that leads to a specific stereoisomer. This is a powerful strategy for controlling both diastereoselectivity and enantioselectivity.[9][10]
-
Example (Hydrogenation): Asymmetric hydrogenation of a tetrahydropyridine intermediate using a chiral Rhodium or Ruthenium catalyst can set the stereochemistry of the newly formed centers with high fidelity.[2][11]
-
Action: Explore literature for chiral catalysts known to be effective for your specific reaction class (e.g., chiral Brønsted acids for Pictet-Spengler reactions).[12]
-
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity.[9] Lower temperatures make it more difficult for the reaction to overcome the higher activation energy barrier of the transition state leading to the undesired isomer.
Table 1: Strategies for Improving Diastereoselectivity
| Strategy | Principle | Example Application | Key Considerations |
| Substrate Control | Use existing chirality in the substrate to direct the stereochemical outcome. | A chiral auxiliary on the nitrogen directs an intramolecular cyclization. | The auxiliary must be easily installed and removed. The inherent bias must be strong enough. |
| Reagent Control | The steric or electronic properties of the reagent favor one pathway. | Using L-Selectride® vs. NaBH₄ for ketone reduction to favor axial vs. equatorial alcohol. | Requires screening of multiple reagents. May not be universally applicable. |
| Catalyst Control | A chiral catalyst creates a chiral pocket, lowering the activation energy for one enantiomeric path. | Asymmetric hydrogenation of an enamine using a chiral Rh(DIPAMP) catalyst. | Catalysts can be expensive and sensitive to poisoning. Requires careful optimization.[13] |
| Temperature | Lowering temperature increases the energy difference needed to access competing transition states. | Running a cyclization at -78°C instead of room temperature. | Can drastically slow down reaction rates, requiring longer reaction times. |
Diagram 1: Decision Tree for Improving Stereocontrol
This diagram provides a logical workflow for addressing poor stereoselectivity.
Caption: A decision-making workflow for troubleshooting and improving diastereoselectivity.
Section 3: Side Product Formation and Purification
Unwanted side reactions not only consume valuable starting material but also complicate purification, leading to lower isolated yields.
Q3: My Pictet-Spengler reaction is giving me a complex mixture, including what looks like an oxidized byproduct. How can I get a cleaner reaction?
A3: The Pictet-Spengler reaction, which forms a piperidine ring fused to an aromatic system, is powerful but sensitive.[14][15] Several side reactions can occur if conditions are not carefully controlled.
Causality and Troubleshooting:
-
Oxidation: The tetrahydro-β-carboline or tetrahydroisoquinoline products can be susceptible to air oxidation, especially at elevated temperatures or if trace metals are present, leading to the formation of aromatic byproducts.[16]
-
Solution: Run the reaction under a strictly inert atmosphere (Nitrogen or Argon). Use freshly distilled and degassed solvents to minimize dissolved oxygen.
-
-
Epimerization/Isomerization: A reversible retro-Pictet-Spengler reaction can occur under harsh acidic conditions or high temperatures. This allows the newly formed stereocenter to epimerize, leading to a mixture of diastereomers.[16]
-
Solution: Lower the reaction temperature. Screen different acid catalysts; sometimes a weaker Brønsted acid or a Lewis acid (e.g., BF₃·OEt₂) can promote the forward reaction efficiently without causing epimerization.
-
-
Decomposition: The starting materials or the product may be unstable to the strong acid and high heat often used in classical Pictet-Spengler conditions.
-
Solution: Use milder conditions. An N-acyliminium ion strategy, where the nitrogen is acylated, increases the electrophilicity of the iminium ion and can allow the reaction to proceed at lower temperatures and with weaker acids.[16]
-
Q4: I'm having trouble purifying my final piperidine product. It seems to co-elute with a pyridine-based impurity. What is the best way to separate them?
A4: This is a common issue when synthesizing piperidines via the reduction of pyridines. The starting pyridine and the piperidine product can have similar polarities, and more problematically, they can form an azeotrope, making separation by distillation difficult.[17]
Purification Strategies:
-
Acid/Base Extraction: Exploit the difference in basicity. Piperidines (pKa of the conjugate acid is ~11.2) are significantly more basic than pyridines (pKa ~5.2).
-
Procedure: Dissolve the mixture in an organic solvent (e.g., ether). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic piperidine will be preferentially protonated and move into the aqueous layer. The less basic pyridine will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) and extract the pure piperidine back into an organic solvent.
-
-
Selective Salt Formation: Piperidines can react with CO₂ to form a solid carbamate salt, while pyridine does not react under the same conditions.[17][18]
-
Procedure: Dissolve the crude mixture in a non-polar solvent like acetone or hexane. Bubble CO₂ gas through the solution. The piperidine carbamate will precipitate as a solid. The salt can then be collected by filtration, washed with fresh solvent, and then treated with a base to liberate the free piperidine.[18]
-
-
Azeotropic Distillation: While simple distillation is ineffective, azeotropic distillation with water can sometimes be used to break the piperidine-pyridine azeotrope.[17][19]
Section 4: Catalyst-Related Issues
Catalytic reactions are central to modern synthesis, but catalyst deactivation can bring a reaction to a halt.
Q5: My pyridine hydrogenation (e.g., using Pd/C) is very slow or stops completely after partial conversion. Is my catalyst being poisoned?
A5: Yes, this is a textbook case of product inhibition, a form of catalyst poisoning. The basic nitrogen atom of the piperidine product can strongly adsorb to the active sites on the metal catalyst (e.g., Palladium, Platinum, Rhodium), preventing the pyridine substrate from binding and reacting.[1][13][20]
Causality: The lone pair of electrons on the sp³-hybridized nitrogen of the piperidine product is more Lewis basic and sterically accessible than the lone pair in the sp²-hybridized pyridine ring. This allows it to act as a potent ligand that poisons the catalyst surface.
Mitigation Strategies:
-
Acidic Additives: Performing the hydrogenation in an acidic medium (e.g., acetic acid, or with an additive like HCl) protonates the highly basic piperidine product as it forms. The resulting piperidinium salt is far less likely to coordinate to and poison the metal catalyst.[21]
-
Protecting Groups: Temporarily protecting the nitrogen of the piperidine can prevent it from poisoning the catalyst. This is less common for this specific transformation but is a valid strategy in other contexts.
-
Catalyst Choice and Loading: Some catalysts are more resistant to poisoning than others. For example, Rhodium catalysts have shown high efficacy for pyridine hydrogenation under mild conditions.[11][22] Increasing the catalyst loading can sometimes help overcome partial deactivation, but this is a less efficient solution.
-
Flow Chemistry: In a continuous flow setup, the product is constantly removed from the reaction zone, minimizing its contact time with the catalyst bed and thus reducing the extent of poisoning.[13]
Diagram 2: Troubleshooting Catalyst Poisoning in Pyridine Hydrogenation
Caption: A logical workflow for diagnosing and solving catalyst poisoning by the piperidine product.
References
-
Wang, G., & Vedejs, E. (2009). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. Organic Letters. [Link]
-
Stereocontrolled Synthesis of Substituted Chiral Piperidines viaOne-Pot Asymmetric 6π-Azaelectrocyclization. (2012). ACS Publications. [Link]
-
Wang, G., & Vedejs, E. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. PubMed. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect. [Link]
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Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. [Link]
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2022). The Journal of Organic Chemistry. [Link]
-
Iridium Catalysis Enables Piperidine Synthesis from Pyridines. (2023). Scienmag. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2021). ResearchGate. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2022). Scripps Research. [Link]
-
Afanasyeva, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2017). NIH. [Link]
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Protecting group. (n.d.). Wikipedia. [Link]
-
Afanasyeva, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
- CN101602748B - A kind of purification method of high-purity piperidine. (n.d.).
-
Reductive amination and amide synthesis. (2015). ResearchGate. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
-
What are the purification methods for piperidines? (2023). Blog. [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. (2022). YouTube. [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]
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Pictet–Spengler reaction. (n.d.). Grokipedia. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
- US2363157A - Process for purifying piperidine. (n.d.).
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Technical Support Center: Addressing Metabolic Instability of Piperidine Derivatives In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for addressing the metabolic instability of piperidine-containing compounds during in vitro experiments. The piperidine scaffold is a cornerstone in medicinal chemistry, but its susceptibility to metabolism often poses significant challenges.[1][2][3] This resource combines established scientific principles with field-proven troubleshooting strategies to help you navigate these complexities, ensuring the generation of robust and reliable data.
Section 1: Understanding the Metabolic Landscape of Piperidine Derivatives
Before troubleshooting experimental issues, it's crucial to understand the primary metabolic pathways that piperidine rings undergo. This knowledge allows for a more targeted approach to identifying and mitigating metabolic liabilities.
Common Metabolic Pathways
Piperidine derivatives are primarily metabolized by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, with CYP3A4 often playing a major role.[4][5][6] Key metabolic transformations include:
-
N-Dealkylation: This is a predominant metabolic pathway for many piperidine-containing drugs, involving the removal of an alkyl group attached to the piperidine nitrogen.[4][5] The reaction is initiated by the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable intermediate that spontaneously breaks down.[7]
-
C-Hydroxylation: Oxidation can occur at the carbon atoms of the piperidine ring itself, most commonly at the positions adjacent (alpha) to the nitrogen.[8][9] This can lead to the formation of lactams.[5][6]
-
N-Oxidation: The piperidine nitrogen can be directly oxidized to form an N-oxide.[5][9]
-
Ring Opening: In some cases, metabolic processes can lead to the opening of the piperidine ring.[5][9]
-
Bioactivation to Reactive Metabolites: A significant concern is the bioactivation of the piperidine ring to form reactive iminium ions.[10][11] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for drug-induced toxicity.[10][11]
Visualizing Piperidine Metabolism
The following diagram illustrates the major metabolic pathways that can contribute to the instability of a generic N-alkyl piperidine derivative.
Caption: Major Phase I metabolic pathways of piperidine derivatives.
Section 2: Troubleshooting Guide for In Vitro Metabolic Stability Assays
This section addresses specific issues that researchers commonly encounter when evaluating the metabolic stability of piperidine derivatives using in vitro systems like human liver microsomes (HLM) and hepatocytes.
Issue 1: High or Complete Disappearance of Parent Compound in Liver Microsome Assay
Observation: You incubate your piperidine-containing compound with liver microsomes and NADPH, and at the first time point (e.g., 5 minutes), you observe very little or no parent compound remaining.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Causality Explained | Troubleshooting Steps |
| Highly Labile Compound | The compound is an excellent substrate for CYP enzymes, leading to rapid metabolism. This is common for lipophilic piperidines with unsubstituted positions alpha to the nitrogen. | 1. Reduce Incubation Time: Decrease the time points (e.g., 0, 1, 3, 5, 10 minutes) to capture the initial rate of metabolism.[12] 2. Lower Microsomal Protein Concentration: Reduce the amount of microsomal protein in the incubation to slow down the overall reaction rate.[12] 3. Metabolite Identification: Perform a preliminary metabolite identification study to confirm that the disappearance is due to metabolism and not other factors.[8] |
| Compound Instability | The compound may be chemically unstable in the incubation buffer (e.g., pH 7.4), leading to degradation independent of enzymatic activity. | 1. Run a "-NADPH" Control: Incubate the compound with microsomes without the NADPH cofactor. If the compound still disappears, the issue is likely chemical instability, not Phase I metabolism.[12][13] 2. Run a "Buffer Only" Control: Incubate the compound in the assay buffer without any microsomes to check for inherent instability. |
| Non-specific Binding | Highly lipophilic compounds can bind non-specifically to the plasticware (e.g., 96-well plates) or even the microsomal protein itself, leading to an apparent loss of compound.[14] | 1. Use Low-Binding Plates: Switch to polypropylene or other low-adhesion microplates. 2. Include Albumin: For hepatocyte assays, the presence of albumin in the media can mitigate non-specific binding.[14] For microsomal assays, this is less common but can be considered if binding is severe. 3. Quantify Recovery at Time Zero: Compare the peak area of the T=0 sample (quenched immediately) to a standard prepared at the same concentration in the quenching solvent. A significant difference suggests binding or solubility issues. |
| Poor Solubility / Aggregation | The compound may be precipitating out of solution at the tested concentration, leading to an artificially low measurement in the supernatant. Piperidine compounds can be prone to aggregation.[15] | 1. Check Solubility: Visually inspect the incubation mixture for any signs of precipitation. Determine the compound's solubility in the assay buffer beforehand. 2. Reduce Compound Concentration: Lower the substrate concentration to well below its solubility limit. 3. Add a Surfactant: In some cases, a very low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) can help prevent aggregation, but this must be used with caution as it can affect enzyme activity. |
Issue 2: Inconsistent or Highly Variable Intrinsic Clearance (CLint) Values
Observation: Replicate experiments or experiments run on different days yield significantly different half-life (t½) and CLint values for the same compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Causality Explained | Troubleshooting Steps |
| Inconsistent Microsome Activity | The enzymatic activity of liver microsomes can vary between lots and can degrade with improper handling (e.g., repeated freeze-thaw cycles). | 1. Use a Single Lot: For a given set of comparative studies, use the same lot of microsomes.[8] 2. Aliquot Microsomes: Upon receipt, thaw, gently mix, and aliquot the microsome stock into single-use vials to avoid multiple freeze-thaw cycles. 3. Run Positive Controls: Always include well-characterized high, medium, and low clearance compounds (e.g., Verapamil, Imipramine, Warfarin) to ensure the assay is performing as expected. |
| Pipetting Errors | Small volumes are often used in these assays, and inaccuracies in pipetting the compound, microsomes, or cofactors can lead to large variations in the final concentrations. | 1. Use Calibrated Pipettes: Regularly calibrate all pipettes.[8] 2. Automated Liquid Handlers: If available, use automated systems for better precision and reproducibility.[8] 3. Prepare Master Mixes: Prepare master mixes of buffer, microsomes, and cofactors to reduce the number of individual pipetting steps. |
| Sub-optimal Quenching | Incomplete or inconsistent termination of the metabolic reaction can lead to variability. | 1. Use Ice-Cold Acetonitrile: The quenching solution (typically acetonitrile with an internal standard) should be kept ice-cold to stop the reaction effectively.[16] 2. Ensure Rapid Mixing: Mix the quenching solution with the incubation sample thoroughly and immediately upon addition. |
Issue 3: Suspected Formation of Reactive Metabolites
Observation: Your compound shows signs of potential toxicity in other assays, or you have structural alerts (like an unsubstituted piperidine ring) that suggest bioactivation is possible.[10][17]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Causality Explained | Troubleshooting Steps |
| Formation of Iminium Ions | As discussed, CYP-mediated oxidation at the alpha-carbon of the piperidine can lead to the formation of a reactive iminium ion intermediate.[9][10] These are unstable and cannot be directly detected.[11] | 1. In Vitro Trapping Studies: The most direct way to confirm iminium ion formation is to perform the microsomal incubation in the presence of a nucleophilic trapping agent.[10][11] • Potassium Cyanide (KCN): KCN is a common trapping agent that reacts with the iminium ion to form a stable, detectable cyano-adduct.[10][11] • Glutathione (GSH): GSH can also be used to trap certain types of reactive intermediates.[17][18] 2. LC-MS/MS Analysis: Analyze the incubation mixture using high-resolution mass spectrometry to search for the expected mass of the trapped adduct (e.g., Parent + 25 Da for a cyano-adduct after dehydration).[10][19] |
Experimental Workflow: Reactive Metabolite Trapping
The following diagram outlines a typical workflow for a reactive metabolite trapping experiment.
Caption: Workflow for a reactive metabolite trapping experiment.
Section 3: Frequently Asked Questions (FAQs)
Q1: My piperidine compound is showing low clearance in microsomes but high clearance in hepatocytes. What could be the reason?
A1: This discrepancy often points to the involvement of metabolic pathways that are not fully active in microsomes.
-
Phase II Metabolism: Hepatocytes contain both Phase I and Phase II enzymes (like UGTs and SULTs), whereas standard microsomal assays only measure Phase I metabolism.[20][21] Your compound might be rapidly conjugated by Phase II enzymes after an initial Phase I oxidation.
-
Transporter Activity: Hepatocytes have active uptake and efflux transporters which are absent in microsomes. If your compound is actively transported into hepatocytes, this can lead to a higher intracellular concentration and thus a higher rate of metabolism.
-
Contribution from other Enzymes: Liver S9 fractions, which contain both microsomal and cytosolic enzymes, could be used to investigate the contribution of cytosolic enzymes.[20]
Q2: How does plasma protein binding (PPB) affect my in vitro metabolic stability results?
A2: In standard microsomal assays, there is negligible protein for the drug to bind to. However, in hepatocyte assays, which use media that may contain serum proteins, and more importantly, when extrapolating to the in vivo situation, PPB is critical.[14][22] Only the unbound fraction of a drug is available to be metabolized.[22] If your compound is highly protein-bound (>99%), its unbound concentration in the blood will be very low, which can significantly reduce its in vivo clearance rate compared to what might be predicted from a simple in vitro assay.[23] It is crucial to measure the fraction unbound (fu) and incorporate it into in vitro-in vivo extrapolation (IVIVE) calculations.[22][24]
Q3: What are the best medicinal chemistry strategies to improve the metabolic stability of a piperidine derivative?
A3: Once you have identified the metabolic "soft spot" through metabolite identification studies, you can employ several strategies:
-
Blocking Metabolism: Introduce a sterically hindering group, like a methyl or fluoro group, at or near the site of metabolism to block enzyme access.[8]
-
Deuteration: Replacing a hydrogen atom at a metabolic hotspot with deuterium can slow metabolism due to the kinetic isotope effect.[8][25]
-
Lowering Lipophilicity (LogP): Reducing the overall lipophilicity of the molecule can decrease its affinity for CYP enzymes, often improving stability.[8][26]
-
Bioisosteric Replacement: In some cases, the piperidine ring can be replaced with a more stable isostere, such as a spirocyclic system, though this can significantly impact other properties.[1][8]
Q4: My LC-MS/MS method is having trouble resolving the parent compound from its hydroxylated metabolites. What can I do?
A4: Co-elution of isomers is a common analytical challenge.
-
Optimize Chromatography: The key is to improve your chromatographic separation. Try a longer column, a shallower gradient, or a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). Changing the mobile phase pH can also alter the retention of the basic piperidine and its metabolites.[19]
-
Use High-Resolution Mass Spectrometry (HRMS): While HRMS won't separate isomers, it can confirm that the peaks have the same accurate mass, confirming they are indeed isomers.
-
Stable Isotope Tracers: Using a deuterated version of the parent compound can help distinguish metabolic pathways. For example, hydroxylation at different positions on the piperidine ring can result in the loss of a different number of deuterium atoms, allowing for differentiation by mass.[27]
Detailed Experimental Protocols
Protocol 1: Standard Liver Microsomal Stability Assay
This protocol provides a general framework for assessing Phase I metabolic stability.
-
Preparation:
-
Prepare a 1 M stock of NADPH in buffer.
-
Prepare a 1 mg/mL working stock of pooled human liver microsomes (HLM) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Acetonitrile). Dilute this to a 100 µM working solution.
-
-
Incubation:
-
In a 96-well plate, combine buffer, HLM (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately add it to a quenching solution (e.g., 150 µL of ice-cold acetonitrile containing a suitable internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining of the test compound versus time.
-
Calculate the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[13][16]
-
Protocol 2: Hepatocyte Stability Assay for Low-Turnover Compounds
This protocol is adapted for compounds that are metabolized slowly, requiring longer incubation times.
-
Cell Plating:
-
Thaw cryopreserved plateable human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated plates at a desired density and allow them to attach for 4-6 hours at 37°C.[28]
-
-
Incubation:
-
Prepare the test compound in serum-free incubation medium at the final desired concentration (e.g., 1 µM).
-
Remove the plating medium from the cells and replace it with the medium containing the test compound.
-
Incubate the plate at 37°C on an orbital shaker.
-
-
Sampling:
-
Collect samples at longer time points (e.g., 0, 4, 8, 12, 24 hours).[28] Sampling can be done by removing an aliquot of the medium at each time point.
-
-
Analysis:
-
Process the samples by protein precipitation (as in the microsomal assay) and analyze by LC-MS/MS.
-
Calculate the half-life and intrinsic clearance as described previously, normalizing to the number of hepatocytes per well.[28]
-
References
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Al-Tannak, N. F., Al-Kubeisi, A., & El-Kersh, M. A. (2020). Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. National Institutes of Health. [Link]
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Zhang, H., Gu, J., & Wang, L. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
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Zhang, H., Gu, J., & Wang, L. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]
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Al-Tannak, N. F., & El-Kersh, M. A. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites. PMC - NIH. [Link]
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Cyprotex | Evotec. (n.d.). Microsomal Stability. Evotec. [Link]
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Testa, B., & Naylor, P. D. (2017). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]
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Hwang, S. H., et al. (2015). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. [Link]
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Al-Tannak, N. F., & El-Kersh, M. A. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib. Preprints.org. [Link]
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Singh, S., et al. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. PubMed. [Link]
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Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. ResearchGate. [Link]
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Słoczyńska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Andersson, L., et al. (2012). An Optimized Automated Assay for Determination of Metabolic Stability Using Hepatocytes: Assay Validation, Variance Component Analysis, and In Vivo Relevance. ResearchGate. [Link]
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Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
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McNaughton, D., & Upreti, V. V. (2018). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. PMC - NIH. [Link]
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Shah, P., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. National Institutes of Health. [Link]
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Paxton, J. W., et al. (1998). Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. PubMed. [Link]
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Li, X., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. PMC - NIH. [Link]
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Savvin, S. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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Jamshidi-Kia, F., et al. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. National Institutes of Health. [Link]
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ResearchGate. (2015). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. [Link]
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Qasem, A. M. A., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. [Link]
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Niwa, T., et al. (2000). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed. [Link]
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Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
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Li, C., et al. (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]
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Bélanger, P., et al. (2024). Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. Wiley Online Library. [Link]
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Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]
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Ka, S., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
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Technical Support Center: Strategies to Reduce Cytotoxicity of Novel Heterocyclic Amines
Heterocyclic amines (HCAs) represent a promising and structurally diverse class of compounds in drug discovery. However, their development is frequently hampered by significant off-target cytotoxicity. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and mitigating the cytotoxic effects of novel HCA-based therapeutic candidates. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns encountered during the early-stage assessment of HCA cytotoxicity.
Q1: My novel HCA shows high cytotoxicity in initial screens. What are the most common causes?
High cytotoxicity from a novel HCA typically stems from two primary sources:
-
Intrinsic Reactivity: The molecule itself, due to its inherent chemical structure and electronic properties, may interfere with essential cellular machinery. This can include intercalation into DNA, inhibition of critical enzymes like topoisomerases, or disruption of mitochondrial function, leading to apoptosis or necrosis.
-
Metabolic Activation: Many HCAs are pro-toxicants, meaning they are relatively benign until they are metabolized by enzymes into highly reactive intermediates.[1][2] The primary culprits are Cytochrome P450 (CYP) enzymes, particularly CYP1A2, which are abundant in the liver.[1][3][4][5] These enzymes often N-hydroxylate the exocyclic amine group, generating a reactive arylnitrenium ion that can form covalent adducts with DNA and proteins, leading to cell death.[1][2]
Q2: What is the difference between on-target and off-target cytotoxicity?
-
On-target cytotoxicity is cell death that occurs as a direct result of the drug successfully modulating its intended therapeutic target. For example, an HCA designed to inhibit a specific kinase essential for cancer cell survival would exhibit on-target cytotoxicity in those cancer cells.
-
Off-target cytotoxicity , which is the focus of this guide, is damage to healthy cells or tissues caused by the drug interacting with unintended biological molecules or pathways. This is the undesirable side effect that limits the therapeutic window of a drug candidate.
Q3: Which in vitro assays are best for an initial cytotoxicity screen?
For a robust initial assessment, a combination of assays is recommended to capture different mechanisms of cell death:
-
Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is a proxy for viability. The MTT assay, for instance, relies on mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.[6] They are high-throughput and cost-effective for initial screening.
-
Cell Lysis/Membrane Integrity Assays (e.g., LDH, Trypan Blue): A Lactate Dehydrogenase (LDH) release assay measures the amount of LDH enzyme released from damaged cells into the culture medium. This is a direct marker of plasma membrane rupture and necrosis.
Using both types provides a more complete picture. A compound might reduce metabolic activity (MTT signal) without causing immediate membrane lysis (LDH signal), suggesting a cytostatic or apoptotic effect rather than a necrotic one.
Q4: How can I quickly assess if metabolic activation is the cause of cytotoxicity?
The most direct method is to compare the cytotoxicity of your compound in the presence and absence of a metabolic enzyme source. The most common source is the S9 liver fraction , a supernatant from homogenized liver tissue that contains a broad spectrum of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolic enzymes.[7][8][9]
If your HCA is significantly more cytotoxic to cells when co-incubated with the S9 fraction (and necessary cofactors like NADPH), it strongly suggests that its toxicity is mediated by metabolic activation.[7]
Section 2: Troubleshooting Guide: High In Vitro Cytotoxicity Detected
This section provides in-depth, actionable workflows for researchers who have confirmed significant cytotoxicity with their novel heterocyclic amine.
Problem 2.1: Differentiating Intrinsic Cytotoxicity from Metabolic Activation
The first critical step is to experimentally determine the primary driver of the observed toxicity. This dictates all subsequent mitigation strategies.
Workflow: Pinpointing the Source of Cytotoxicity The following workflow is a systematic approach to dissecting the cytotoxic mechanism.
Caption: Workflow to determine the role of metabolic activation in HCA cytotoxicity.
See Section 3 for the detailed experimental protocol for this workflow.
Problem 2.2: Mitigating Metabolism-Mediated Cytotoxicity
If your experiments indicate that metabolic activation is the key issue, the goal is to prevent the formation of the reactive toxic metabolite.
Strategy A: Structural Modification (Medicinal Chemistry Approach)
This is the most fundamental approach. The goal is to modify the HCA structure to block or alter its metabolism by CYP enzymes.
-
Causality: By understanding the structure-activity relationship (SAR) of HCA toxicity, chemists can make targeted modifications.[10][11][12] Electronic or steric effects can influence the stability and reactivity of the ultimate mutagenic metabolite.[11]
-
Block Metabolic "Hotspots": If bioinformatic tools or metabolite ID studies suggest a specific site of N-hydroxylation, introducing a blocking group (e.g., a methyl or fluoro group) at or near that position can sterically hinder the CYP enzyme's access and prevent the toxic activation step.
-
Alter Ring Electronics: Modifying the electron density of the heterocyclic ring system through the addition of electron-withdrawing or electron-donating groups can change the molecule's susceptibility to oxidative metabolism.
-
Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing lipophilicity (e.g., by adding polar functional groups) can decrease the rate of metabolic activation.
-
Table 1: Example Structure-Toxicity Relationships for HCAs
| Structural Modification | Rationale | Expected Impact on Cytotoxicity |
| Addition of a methyl group adjacent to the exocyclic amine | Steric hindrance at the primary site of CYP-mediated N-hydroxylation. | Decrease |
| Replacement of a C-H bond with a C-F bond on the aromatic ring | Fluorine is an electron-withdrawing group that can deactivate the ring towards oxidation. | Decrease |
| Introduction of a carboxylic acid or hydroxyl group | Increases polarity and hydrophilicity, potentially reducing CYP affinity and increasing renal clearance. | Decrease |
| Increasing the number of fused aromatic rings | Can increase planarity and DNA intercalation potential, and may alter metabolic profile. | Variable / Increase |
This table is a generalized guide. The actual effect of any modification must be empirically tested.
Strategy B: Co-administration with CYP450 Inhibitors (Investigational Tool)
While not a therapeutic strategy, co-administering your HCA with a known inhibitor of a specific CYP isozyme (e.g., furafylline for CYP1A2) in an in vitro setting can confirm which enzyme is responsible for the metabolic activation.[1] This provides crucial information to guide the medicinal chemistry efforts described above.
Problem 2.3: Mitigating Intrinsic Cytotoxicity
If the HCA is cytotoxic on its own, without metabolic activation, the strategies shift from altering metabolism to controlling the drug's exposure to non-target cells.
Strategy C: Formulation & Advanced Drug Delivery
The goal of formulation is to improve the therapeutic index by altering the drug's pharmacokinetic profile or by masking the molecule until it reaches the target site.[13][14]
-
Liposomal Encapsulation: Encapsulating the HCA within a lipid bilayer can shield it from healthy tissues, reducing systemic exposure and toxicity.[15] The liposome can be engineered for passive targeting (via the enhanced permeability and retention effect in tumors) or active targeting (by decorating the surface with ligands).
-
Polymeric Nanoparticles: Biodegradable polymers can form a matrix that entraps the HCA.[13][15][16][17] The drug is then released in a controlled, sustained manner, which can lower the peak plasma concentration (Cmax) and thereby reduce Cmax-related toxicities.[14] Surface modification can also be used to reduce cytotoxicity and add targeting moieties.[13]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility and potentially shielding the cytotoxic parts of the molecule until release.[18][19]
Strategy D: Prodrug Approach
A prodrug is an inactive or significantly less active derivative of a parent drug that is converted into the active form in vivo, ideally at the target site.[20][21] This is a powerful strategy to reduce systemic toxicity.[22][23]
-
Causality: The prodrug is designed with a chemical linker or "promoieity" that is cleaved by specific enzymes or conditions that are unique to the target tissue (e.g., tumors). For example, a prodrug might be designed to be activated by enzymes that are overexpressed in cancer cells, ensuring the cytotoxic payload is released preferentially in the tumor microenvironment.[24]
Decision Tree: Choosing a Strategy for Intrinsic Cytotoxicity This diagram helps guide the decision-making process when faced with intrinsic toxicity.
Caption: Decision tree for selecting a strategy to mitigate intrinsic cytotoxicity.
Section 3: Reference Protocols
These protocols provide detailed, self-validating methodologies for the key experiments described in this guide.
Protocol 3.1: MTT Assay for Cell Viability
This assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.[6]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[25]
-
Compound Treatment: Prepare serial dilutions of the HCA compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[25]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[26]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing living cells to convert the MTT into formazan crystals.[26]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the purple crystals.[25] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control wells: (Abs_treated / Abs_vehicle) * 100. Plot the results to determine the IC50 value.
Protocol 3.2: In Vitro Metabolism Assay using S9 Fraction
This protocol is designed to be run in parallel with a standard cytotoxicity assay to determine the impact of metabolism.
-
Prepare S9 Reaction Mix: On ice, prepare a master mix. For each reaction, you will need:
-
Set up Experimental Conditions: In your 96-well cell plate (prepared as in Protocol 3.1), you will have three main conditions for each HCA concentration:
-
HCA only: Add HCA to the cells in the standard medium.
-
HCA + Metabolism: Add the complete S9 Reaction Mix along with your HCA to the cells.
-
Negative Control: Add an S9 mix without the NADPH cofactor along with your HCA. This control ensures that any increase in toxicity is due to enzymatic metabolism and not just the presence of the S9 proteins.
-
-
Incubation: Transfer the test compound into the reaction system and incubate at 37°C for a set period (e.g., 1-4 hours, this may need optimization).[7][27]
-
Wash and Continue Assay: After the metabolic incubation period, gently remove the S9-containing medium, wash the cells once with PBS, and replace it with a fresh standard medium.
-
Proceed with Cytotoxicity Assay: Continue the standard cytotoxicity protocol (e.g., MTT assay) by incubating for the remaining desired exposure time (e.g., continue to 24 or 48 hours total) and then proceeding with the MTT addition and reading steps.
-
Analysis: Compare the IC50 values obtained from the "HCA only" and "HCA + Metabolism" conditions. A significant drop in the IC50 value in the presence of the complete S9 mix is a strong indicator of metabolism-dependent cytotoxicity.
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"refining purification methods for chiral amine compounds"
<Technical Support Center: Refining Purification Methods for Chiral Amine Compounds >
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the purification of chiral amine compounds. The enantiomeric purity of amines is a critical parameter in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2][3] This resource offers practical, in-depth solutions to common challenges encountered during the purification process, ensuring the integrity and success of your research.
Section 1: Chiral Chromatography (HPLC & SFC)
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a cornerstone for separating enantiomers.[1][3] SFC, in particular, is gaining prominence as a "green" alternative, often providing faster separations and improved peak shapes for basic compounds like amines.[4]
Frequently Asked Questions & Troubleshooting Guide: Chiral Chromatography
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my chiral amine analytes in HPLC or SFC?
Answer: Poor peak shape is a frequent challenge when analyzing chiral amines, typically arising from interactions with the stationary phase or suboptimal mobile phase conditions.[2]
-
Cause 1: Silanol Interactions. Free silanol groups on silica-based chiral stationary phases (CSPs) can strongly interact with basic amines, leading to peak tailing.[2]
-
Solution: Introduce a basic modifier to the mobile phase to mask these silanol groups. Diethylamine (DEA), triethylamine (TEA), or butylamine are common choices, usually at concentrations of 0.1-0.5%.[2] Be mindful that prolonged use of such additives can permanently alter the column's chemistry.[2]
-
-
Cause 2: Analyte Ionization State. The charge state of the amine is crucial for its interaction with the CSP.
-
Solution: The addition of acidic and basic additives to the mobile phase can control the ionization state of the analyte. For SFC, a common mobile phase modifier is methanol containing 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA).[1]
-
-
Cause 3: Inappropriate Injection Solvent. Injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever feasible, dissolve and inject your sample in the mobile phase. If a different solvent is necessary, ensure it is weaker (less eluotropic) than the mobile phase to prevent precipitation on the column.[5]
-
Question: My chiral separation is not achieving baseline resolution. How can I improve it?
Answer: Achieving optimal resolution is key. If you're facing challenges, consider the following:
-
Tip 1: Mobile Phase Composition. The choice and concentration of the organic modifier and additives in the mobile phase can significantly impact selectivity.[6] Experiment with different alcohols (e.g., methanol, ethanol, isopropanol) as modifiers. The concentration of additives like formic acid can even alter the elution order of enantiomers.[6]
-
Tip 2: Stationary Phase Selection. Not all CSPs are created equal for every compound. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) offer different selectivities.[6] For primary amines, cyclofructan-based and crown ether-based CSPs have shown excellent performance, especially in SFC.[4][7]
-
Tip 3: Temperature. Column temperature affects the thermodynamics of the chiral recognition process. Systematically varying the temperature can sometimes dramatically improve resolution.
Question: I'm experiencing a sudden increase in backpressure in my HPLC/SFC system. What should I do?
Answer: A sudden pressure increase often indicates a blockage.
-
Step 1: Isolate the Problem. Disconnect the column and run the pump to see if the pressure remains high. If it does, the issue is likely in the system (e.g., blocked tubing or injector). If the pressure drops, the blockage is in the column or guard column.[8]
-
Step 2: Check the Inlet Frit. The inlet frit of the column can become blocked by particulate matter from the sample or mobile phase.[5]
-
Step 3: Sample Precipitation. If the sample is not fully soluble in the mobile phase, it can precipitate and block the column.[5]
-
Solution: Ensure your sample is completely dissolved in a solvent compatible with the mobile phase.
-
Experimental Protocol: Chiral SFC Method Development for a Primary Amine
-
Column: Crown ether-based chiral stationary phase (e.g., Crownpak® CR-I (+)).[7]
-
Mobile Phase:
-
A: Carbon Dioxide (CO2)
-
B: Methanol with 0.3% TFA and 0.2% TEA[1]
-
-
Gradient: 5-50% B over 10 minutes.
-
Flow Rate: 3.0 mL/min.[1]
-
Back Pressure: 150 bar.[1]
-
Temperature: 40°C.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve the racemic amine in the initial mobile phase composition.[1]
Visualization: Chiral Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for chiral chromatography.
Section 2: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and scalable method for resolving racemic amines.[9][10] It involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts, which can then be separated based on their different solubilities.[11][12]
Frequently Asked Questions & Troubleshooting Guide: Diastereomeric Salt Crystallization
Question: My diastereomeric salt crystallization is yielding a low enantiomeric excess (ee). How can I improve it?
Answer: Low enantiomeric excess is a common hurdle. Here are several factors to investigate:
-
Cause 1: Inadequate Solvent System. The solubility difference between the two diastereomeric salts is highly dependent on the solvent.[13]
-
Solution: Screen a variety of solvents with different polarities. A solvent switch method, where one diastereomer is crystallized from one solvent and the other from a different solvent mixture, can be effective.[13]
-
-
Cause 2: Incorrect Stoichiometry. A 1:1 molar ratio of the amine to the resolving agent is not always optimal.
-
Solution: Experiment with different stoichiometries. Starting with 0.5 molar equivalents of the chiral resolving agent is a common screening practice.[13]
-
-
Cause 3: Formation of a Solid Solution. The two diastereomers may co-crystallize, making separation by simple crystallization difficult.[13]
-
Cause 4: Racemization. The chiral amine may be racemizing under the crystallization conditions.
-
Solution: Ensure the conditions (e.g., temperature, pH) are not promoting racemization. Some silica gels, for instance, can be slightly acidic and cause racemization during subsequent purification steps.[15]
-
Question: The yield of my desired diastereomeric salt is very low. What can I do?
Answer: Low yield can be due to several factors related to the crystallization kinetics and thermodynamics.
-
Tip 1: Optimize Equilibration Time. The system may not have reached thermodynamic equilibrium.
-
Solution: Vary the stirring time. While for some systems 30 minutes may be sufficient, others may benefit from longer periods to improve separation without sacrificing yield.[13] However, in kinetically controlled resolutions, faster filtration might be needed to prevent the crystallization of the more soluble diastereomer.[13]
-
-
Tip 2: Seeding. Inducing crystallization with a small amount of the desired pure diastereomeric salt can improve both yield and purity.
-
Tip 3: Temperature Profile. A controlled cooling profile can promote the growth of larger, purer crystals. Crash cooling often leads to the inclusion of impurities.
Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Amine
-
Reactant Preparation: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
Addition of Resolving Agent: Add a solution of the chiral resolving agent (e.g., (S)-(+)-mandelic acid, 0.5-1.0 equivalents) in the same solvent to the amine solution.
-
Crystallization: Stir the mixture at a controlled temperature (e.g., room temperature or cooled) for a predetermined time to allow for crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Treat the isolated salt with a base (e.g., NaOH solution) to deprotonate the amine.
-
Extraction: Extract the free chiral amine with an appropriate organic solvent.
-
Analysis: Determine the enantiomeric excess of the purified amine using chiral HPLC or SFC.
Visualization: Principle of Diastereomeric Salt Resolution
Caption: Principle of chiral resolution via diastereomeric salt formation.
Section 3: Determination of Enantiomeric Excess (ee)
Accurately determining the enantiomeric excess (ee) is crucial to validate the success of your purification.
Frequently Asked Questions & Troubleshooting Guide: Enantiomeric Excess Determination
Question: My calculation of enantiomeric excess seems incorrect. How is it properly calculated?
Answer: Enantiomeric excess is a measure of the purity of a chiral substance.[16]
-
Definition: It is the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[16]
-
Formula: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|
-
Example: A mixture containing 70% of the R-enantiomer and 30% of the S-enantiomer has an ee of 40% (70% - 30%).[16]
-
Question: Are there alternatives to chiral chromatography for determining ee?
Answer: While chiral HPLC and SFC are the gold standards, other techniques exist.
-
NMR Spectroscopy: Chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric environments that result in distinguishable signals for the enantiomers in an NMR spectrum.
-
Polarimetry: Historically, optical rotation was used to determine "optical purity," which is often equivalent to ee.[17] However, this method can be unreliable due to non-linear relationships between concentration and rotation (the Horeau effect) and the influence of optically active impurities.[17]
Quantitative Data Summary: Purification Method Comparison
| Purification Method | Typical Purity (ee) | Scalability | Key Advantages | Common Challenges |
| Chiral HPLC/SFC | >99% | Analytical to Preparative | High resolution, broad applicability | High cost, solvent consumption (HPLC) |
| Diastereomeric Salt Crystallization | 90-99% (can be improved with recrystallization) | High | Cost-effective, simple | Method development can be tedious, formation of solid solutions |
| Kinetic Resolution (Enzymatic) | Variable (up to >99%) | Moderate to High | High selectivity, mild conditions | 50% theoretical yield limit, enzyme cost/stability |
Conclusion
The purification of chiral amines is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying principles of different purification techniques and anticipating common pitfalls, researchers can develop robust and efficient methods. This guide provides a foundation for troubleshooting and optimizing your purification workflows, ultimately leading to the successful isolation of high-purity enantiomers for your research and development endeavors.
References
- A Comparative Guide: HPLC vs.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Chiral column takes the crown for supercritical enantiosepar
- Chiral SFC-UV separation of amine and imine derivative using standard...
- Technical Support Center: Purific
- Technical Support Center: Preventing Racemiz
- Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separ
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchG
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE - Benchchem.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Optical Purity and Enantiomeric Excess - Master Organic Chemistry.
- What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?
- Enantiomeric excess - Wikipedia.
- Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis - Benchchem.
- Chiral resolution - Wikipedia.
- ChiPros Chiral Amines - Sigma-Aldrich.
- Enantiomeric Excess (ee) and Specific Rotation Practice Problems - Chemistry Steps.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online.
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Educ
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing).
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Public
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Chiral resolution methods and the integration of a racemization step....
- (PDF)
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A.
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- A Comparative Guide to Chiral Amine Synthesis: Evaluating Alternatives to (S)-3-Acetyl-1-Boc-pyrrolidine - Benchchem.
- Asymmetric synthesis of chiral amine in organic solvent and in-situ product recovery for process intensification: A case study | Request PDF - ResearchG
- HPLC Troubleshooting Guide.
- Trouble with chiral separations - May 20 2020 - Chrom
- Chiral Amine Synthesis.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
- Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
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Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Piperidine-Containing Molecules
Welcome to the technical support center dedicated to advancing your research in central nervous system (CNS) drug discovery. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of delivering piperidine-containing molecules across the blood-brain barrier (BBB). Here, we synthesize established principles with practical, field-proven insights to support your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in getting piperidine-containing molecules across the blood-brain barrier?
The primary challenges in delivering piperidine-containing molecules to the CNS are multifaceted and rooted in the unique, protective nature of the BBB. This barrier is a complex interface of tightly packed endothelial cells, astrocytes, and pericytes that strictly regulates the passage of substances into the brain.[1] For piperidine-containing compounds, the key hurdles include:
-
High Polarity and Hydrogen Bonding Capacity: The nitrogen atom in the piperidine ring can be a hydrogen bond donor and acceptor, increasing the molecule's polarity. Molecules with a high capacity for hydrogen bonding tend to interact with the aqueous environment and the polar head groups of the phospholipid bilayer of the BBB, which can impede their passive diffusion across this lipid-rich barrier.[2][3]
-
P-glycoprotein (P-gp) Efflux: The piperidine scaffold can be recognized by efflux transporters like P-glycoprotein (P-gp), which are highly expressed at the BBB.[4][5] These transporters act as "gatekeepers," actively pumping xenobiotics, including many drug molecules, out of the brain endothelial cells and back into the bloodstream, thereby severely limiting their brain accumulation.[5]
-
Molecular Weight and Size: While the piperidine ring itself is relatively small, synthetic modifications aimed at improving potency or selectivity can increase the overall molecular weight and size. Generally, molecules with a molecular weight greater than 400-500 Daltons exhibit poorer BBB penetration.[1]
-
Lipophilicity Balance: Achieving an optimal level of lipophilicity is crucial. While increased lipophilicity can enhance partitioning into the lipid membranes of the BBB, excessive lipophilicity can lead to increased plasma protein binding, non-specific tissue binding, and trapping within the endothelial cell membranes, all of which can reduce the concentration of the free drug available to enter the brain.[1][6]
Q2: What are the key physicochemical properties to optimize for enhanced BBB penetration of my piperidine-containing compound?
Optimizing the physicochemical properties of your molecule is a critical first step in enhancing its BBB penetration. Based on extensive empirical data from successful CNS drugs, the following parameters should be carefully considered:[7]
| Physicochemical Property | Optimal Range for BBB Penetration | Rationale |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules are more likely to passively diffuse across the tight junctions of the BBB.[1] |
| Lipophilicity (cLogP/cLogD) | 1.5 - 3.5 | A balanced lipophilicity is required to facilitate partitioning into and out of the lipid membranes of the BBB.[2] |
| Polar Surface Area (PSA) | < 60-70 Ų | A lower PSA generally correlates with better passive diffusion across the BBB by reducing hydrogen bonding potential.[2] |
| Hydrogen Bond Donors (HBD) | ≤ 1-2 | Minimizing HBDs is critical as they can interact with the polar head groups of phospholipids, hindering BBB transit.[2][7] |
| Hydrogen Bond Acceptors (HBA) | < 5-6 | While less detrimental than HBDs, a high number of HBAs can still increase polarity and reduce permeability.[8] |
| pKa | 7.5 - 10.5 (for basic compounds) | The basicity of the piperidine nitrogen influences its ionization state at physiological pH. A moderately basic pKa can allow for sufficient unbound, neutral species to cross the BBB. |
Q3: How can I mitigate P-glycoprotein (P-gp) mediated efflux of my piperidine-containing molecule?
Mitigating P-gp efflux is a significant hurdle for many CNS drug candidates. Several strategies can be employed:
-
Structural Modifications: Subtle changes to the molecular structure can disrupt its recognition by P-gp. This can include:
-
Reducing Hydrogen Bond Donors: P-gp substrates often possess hydrogen bond donor functionalities. Masking or removing these can reduce efflux.[2]
-
Increasing Lipophilicity and Rigidity: In some cases, increasing the rigidity of the molecule by introducing features like triple bonds or incorporating the piperidine ring into a more constrained system can reduce P-gp recognition.[9]
-
Modulating Basicity: Fine-tuning the pKa of the piperidine nitrogen can alter the charge distribution and reduce P-gp substrate liability.[9]
-
-
Co-administration with P-gp Inhibitors: While less common as a primary strategy due to potential drug-drug interactions, co-administering your compound with a known P-gp inhibitor can be used in preclinical studies to confirm P-gp involvement in efflux.[10][11] Piperine itself, the natural product containing a piperidine moiety, is a known P-gp inhibitor.[10]
-
Prodrug Approaches: A prodrug strategy can be employed to mask the features of the molecule that are recognized by P-gp. The prodrug is designed to be inactive and not a P-gp substrate, and once it has crossed the BBB, it is cleaved to release the active parent drug.[12][13]
Q4: What are the most common in vitro models for assessing BBB permeability, and what are their pros and cons?
Several in vitro models are available to assess the BBB permeability of your compounds, each with its own advantages and limitations.[14]
| In Vitro Model | Description | Advantages | Disadvantages |
| Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | A non-cell-based assay that uses a lipid-coated filter to mimic the BBB. | High-throughput, low cost, excellent for assessing passive diffusion. | Lacks transporters and efflux pumps, providing no information on active transport or efflux.[15] |
| Monolayer Cell Cultures (e.g., hBMEC, bEnd.3) | A single layer of immortalized brain endothelial cells is grown on a transwell insert.[16] | Relatively easy to culture, provides some information on transporters. | Often have lower transendothelial electrical resistance (TEER) and may not fully replicate the in vivo BBB tightness.[17] |
| Co-culture Models | Brain endothelial cells are co-cultured with astrocytes and/or pericytes.[17] | More closely mimics the in vivo environment, leading to tighter junctions and higher TEER values.[14] | More complex and time-consuming to set up and maintain. |
| Stem Cell-Derived Models (iPSCs) | Brain endothelial-like cells are differentiated from induced pluripotent stem cells.[14] | Human-derived, can form very tight junctions with high TEER, and express relevant transporters.[14] | Can be expensive and require specialized cell culture expertise. |
Troubleshooting Guides
Issue 1: My piperidine-containing compound shows high potency at its target but has poor brain penetration in vivo (Low Brain-to-Plasma Ratio).
Possible Causes and Troubleshooting Steps:
-
High P-gp Efflux:
-
Diagnosis: Perform an in vitro efflux assay using a cell line that overexpresses P-gp (e.g., MDCK-MDR1). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
-
Solution:
-
-
Poor Physicochemical Properties:
-
Diagnosis: Re-evaluate the physicochemical properties of your compound against the optimal ranges outlined in FAQ Q2.
-
Solution:
-
High Polarity (PSA > 70 Ų): Introduce more lipophilic groups or mask polar functionalities. For example, converting a hydroxyl group to a methoxy group.
-
Low Lipophilicity (cLogP < 1.5): Add non-polar substituents, such as methyl or fluoro groups, to aromatic rings.
-
High Molecular Weight (MW > 500 Da): Simplify the molecular structure while trying to maintain potency.
-
-
-
High Plasma Protein Binding:
-
Diagnosis: Measure the fraction of unbound drug in plasma (fu,p). High plasma protein binding can significantly reduce the free concentration of the drug available to cross the BBB.
-
Solution: Modify the structure to reduce binding to plasma proteins, which can sometimes be achieved by altering lipophilicity or charge distribution.
-
Experimental Workflow for Diagnosing Poor Brain Penetration
Caption: A systematic workflow for troubleshooting poor in vivo brain penetration.
Issue 2: My compound shows good passive permeability in the PAMPA-BBB assay but low permeability in a cell-based in vitro model.
Possible Causes and Troubleshooting Steps:
-
Active Efflux: This is the most likely cause. The PAMPA assay only measures passive diffusion, while cell-based models express efflux transporters like P-gp.
-
Diagnosis: As described in Issue 1, perform a bidirectional transport study in your cell-based model. An efflux ratio > 2 confirms active efflux.
-
Solution: Refer to the strategies for mitigating P-gp efflux in FAQ Q3 and Issue 1.
-
-
Poor Cell Health or Monolayer Integrity in the Cell-Based Assay:
-
Diagnosis:
-
Measure Transendothelial Electrical Resistance (TEER): Low TEER values indicate a leaky cell monolayer.
-
Assess Permeability of a Paracellular Marker: Use a marker like sucrose or Lucifer yellow. High permeability of this marker also indicates a compromised barrier.
-
-
Solution:
-
Optimize Cell Culture Conditions: Ensure proper seeding density, media composition, and incubation time.
-
Switch to a Co-culture Model: Co-culturing with astrocytes can significantly improve monolayer tightness.[17]
-
-
Decision Tree for Discrepant In Vitro Permeability Results
Caption: A decision-making tool for inconsistent in vitro permeability data.
In Vivo Brain Uptake Measurement: A Brief Overview
For definitive assessment of BBB penetration, in vivo studies are essential.[18]
| In Vivo Method | Description | Key Parameter Measured |
| Intravenous Injection & Brain Homogenate Analysis | The compound is administered intravenously, and at various time points, blood and brain tissue are collected and analyzed.[18] | Brain-to-Plasma Ratio (Kp) or Unbound Brain-to-Plasma Ratio (Kp,uu) |
| In Situ Brain Perfusion | The brain vasculature is isolated and perfused with a solution containing the test compound. This allows for the measurement of unidirectional influx.[19] | Unidirectional influx constant (Kin) |
| Microdialysis | A microdialysis probe is inserted into a specific brain region to sample the unbound drug concentration in the brain interstitial fluid.[18] | Unbound drug concentration in the brain |
Advanced Strategies: Beyond Physicochemical Modifications
When optimizing physicochemical properties is insufficient, consider these advanced approaches:
-
Prodrugs: As previously mentioned, prodrugs can be designed to be more lipophilic or to be substrates for influx transporters at the BBB, releasing the active drug within the CNS.[6][12][20]
-
Nanoparticle-Based Delivery: Encapsulating the piperidine-containing molecule in nanoparticles can facilitate its transport across the BBB.[21][22][23] These nanoparticles can be engineered to target specific receptors on the brain endothelial cells, promoting receptor-mediated transcytosis.[22]
References
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- How to Measure Drug Transport across the Blood-Brain Barrier. (n.d.). PMC - PubMed Central.
- Physicochemical determinants of blood brain barrier penetrating molecules. (n.d.). RJPT.
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- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. (n.d.). Rowan Scientific.
- Predicting Penetration Across the Blood-Brain Barrier From Simple Descriptors and Fragmentation Schemes. (n.d.). PubMed.
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- METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. (n.d.). PubMed Central.
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- Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. (2016). Bentham Science Publishers.
- The duality of the BBB: breaking the myth of the blood-brain barrier breakdown. (n.d.). PMC.
- (PDF) Hydrogen-Bonding Capacity and Brain Penetration. (n.d.). ResearchGate.
- Study of Some Piperine Analogues on Drugs Efflux by Targeting P-glycoprotein, an in silico Approach. (n.d.). Bentham Science Publisher.
- View of IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. (n.d.).
- Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. (2017). PubMed.
- Prodrug approaches for CNS delivery. (2008). PubMed.
- In vivo methods to study uptake of nanoparticles into the brain. (n.d.). Utrecht University.
- Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. (n.d.). PubMed Central.
- Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. (n.d.). PubMed Central.
- Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue. (2011). PubMed.
- Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. (n.d.).
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.
- Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (n.d.). MDPI.
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (n.d.). PubMed Central.
- Prodrug strategy for enhanced therapy of central nervous system disease. (n.d.). RSC Publishing.
- Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. (n.d.). MDPI.
- P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber.
- Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (n.d.). Al-Quds University.
- In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. (n.d.). PubMed.
- Technical Support Center: Optimization of 3-[(4-Methylphenyl)methyl]piperidine for Blood-Brain Barrier Penetration. (n.d.). Benchchem.
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Technical Support Center: Improving the Oral Bioavailability of 2-(1-Isopropylpiperidin-2-yl)ethanamine Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the oral bioavailability of 2-(1-Isopropylpiperidin-2-yl)ethanamine analogues. Our approach moves beyond simple protocols to explain the scientific rationale behind experimental choices, empowering you to overcome common challenges in the lab.
Introduction: The Core Challenge
The this compound scaffold presents a unique set of challenges for oral drug delivery. As a basic amine, its ionization state is highly dependent on the pH of the gastrointestinal (GI) tract, which can lead to variable solubility and permeability.[1] Furthermore, the piperidine ring and associated alkyl groups are potential sites for extensive first-pass metabolism by cytochrome P450 enzymes in the gut wall and liver.[2][3] This guide is structured to address these issues systematically, from initial characterization to advanced formulation strategies.
Part 1: Initial Characterization & Troubleshooting
This section addresses the foundational questions that arise when a promising analogue first demonstrates poor oral exposure.
FAQ 1: My compound exhibits very low aqueous solubility in our initial screen. What is the cause and how do I properly characterize it?
A: Low solubility is a common issue for amine-containing compounds, often due to their crystalline nature and lipophilicity.[4] For your specific analogues, the basic ethanamine and piperidine nitrogens will be protonated in the acidic environment of the stomach, likely increasing solubility there. However, as the compound moves to the more neutral pH of the small intestine—the primary site of absorption—it may convert to its less soluble free-base form and precipitate.[5][6] A thorough understanding of this pH-dependent solubility is the first critical step.
Causality: The positive charge of the protonated amine interacts favorably with water, enhancing solubility. The neutral free base is more lipophilic and has lower aqueous solubility, a prerequisite for passive diffusion across the gut wall, creating a paradoxical situation. If solubility in the intestine is too low, the concentration gradient needed for absorption cannot be established.[7]
Troubleshooting Protocol: Kinetic & Thermodynamic pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the stomach and intestines.
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of your solid compound to separate vials containing each buffer.
-
Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples (e.g., using a 0.45 µm PTFE filter) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8][9]
-
-
Kinetic Solubility (Solvent Addition Method):
-
Prepare a high-concentration stock solution of your compound in DMSO.
-
Add a small volume of the stock solution to each of the physiological buffers.
-
Incubate for a shorter, defined period (e.g., 2-4 hours) at 37°C.
-
Measure the concentration of the compound that remains in solution after this period, often using nephelometry or turbidimetry to detect precipitation.
-
-
Interpretation: A large difference between thermodynamic and kinetic solubility suggests the compound may form a supersaturated solution that precipitates over time. A steep drop in solubility as pH increases from 1.2 to 6.8 confirms pH-dependent solubility and highlights the risk of precipitation in the intestine.[10]
Part 2: Permeability, Efflux, and Absorption
Once solubility is understood, the next hurdle is getting the molecule across the intestinal wall.
FAQ 2: My compound is soluble, but permeability appears low in our Caco-2 assay. Why is this happening and how can I confirm the mechanism?
A: Low permeability in a Caco-2 assay, despite adequate solubility, often points to two potential culprits: 1) poor passive diffusion due to physicochemical properties (e.g., high polarity, large size) or 2) active transport out of the cell by efflux pumps like P-glycoprotein (P-gp).[11][12] Basic amines are known substrates for P-gp, which is highly expressed in the small intestine and acts as a barrier to oral absorption.[11][13]
Causality: The Caco-2 cell monolayer mimics the human intestinal epithelium, expressing key efflux transporters.[14] If your compound is a P-gp substrate, it may be able to enter the cell from the apical (intestinal lumen) side, but it is then actively pumped back out before it can reach the basolateral (blood) side, resulting in low net transport.[15]
To diagnose this, you must measure permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A). A significantly higher B-A permeability compared to A-B permeability yields an efflux ratio (ER) >2, which is a strong indicator of active efflux.[16][17]
Caption: Workflow for assessing permeability and P-gp mediated efflux.
Troubleshooting Protocol: Caco-2 Bidirectional Permeability Assay [14][16]
-
Cell Culture: Culture Caco-2 cells on Transwell filter inserts for 18-22 days until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Values >200 Ω·cm² are generally acceptable.[16]
-
Prepare Dosing Solutions: Prepare solutions of your compound (e.g., at 10 µM) in transport buffer (HBSS). For the P-gp inhibition arm, also prepare a solution containing your compound plus a known P-gp inhibitor like verapamil.
-
A-B Permeability:
-
Add the compound dosing solution to the apical (upper) chamber.
-
Add fresh buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At set time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and analyze by LC-MS/MS.
-
-
B-A Permeability:
-
Add the compound dosing solution to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
Follow the same incubation and sampling procedure, taking samples from the apical chamber.
-
-
P-gp Inhibition Arm: Repeat the A-B permeability experiment using the dosing solution that includes the P-gp inhibitor.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the flux rate, A is the surface area, and C0 is the initial concentration.[16]
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
-
Interpretation:
-
An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
A significant increase in the A-B Papp value in the presence of the P-gp inhibitor confirms that P-gp is the primary efflux pump responsible.[18]
-
Part 3: Metabolic Stability
A compound that is both soluble and permeable can still fail if it is rapidly metabolized before reaching systemic circulation.
FAQ 3: My compound shows excellent permeability but has very low exposure in vivo. Could first-pass metabolism be the issue?
A: Absolutely. This is a classic profile for a compound undergoing extensive first-pass metabolism.[19] The liver and the gut wall are rich in metabolic enzymes, particularly Cytochrome P450s (CYPs).[2] For piperidine-containing drugs, common metabolic pathways include N-dealkylation (removal of the isopropyl group) and oxidation of the piperidine ring.[20][21] These metabolic processes convert the parent drug into more polar, often inactive, metabolites that are easily eliminated, thus drastically reducing the amount of active drug that reaches systemic circulation.[22]
Causality: The body treats xenobiotics (foreign compounds like drugs) as potential toxins and has evolved efficient mechanisms to clear them. Enzymes like CYP3A4, which is highly abundant in the liver and intestine, are particularly adept at metabolizing compounds with lipophilic moieties and sites susceptible to oxidation, such as the N-isopropyl group and the piperidine ring carbons.[3][21]
Caption: Key metabolic pathways reducing bioavailability.
Troubleshooting Protocol: Liver Microsomal Stability Assay
-
Reagents: Obtain human liver microsomes (HLM), NADPH regenerating system (cofactor), and reaction buffer.
-
Incubation:
-
Pre-warm HLM and buffer to 37°C.
-
Add your compound (at a low concentration, e.g., 1 µM) to the HLM suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to measure the concentration of the remaining parent compound.
-
Data Analysis:
-
Plot the natural log of the percentage of parent drug remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
-
Interpretation: A short half-life (<30 minutes) and high intrinsic clearance indicate that the compound is rapidly metabolized and is likely to suffer from high first-pass metabolism in vivo. You should also run control incubations without NADPH to check for non-CYP-mediated degradation.
Part 4: Strategic Solutions
After diagnosing the problem, the next step is to engineer a solution.
FAQ 4: I've confirmed my analogue has issues with solubility and/or metabolism. What are my primary strategies to overcome this?
A: You have two main avenues: Formulation Strategies and Structural Modification (Prodrugs) . The best choice depends on the severity of the problem and the properties of your specific analogue.
1. Formulation Strategies: These approaches aim to improve the dissolution rate or present the drug in a pre-dissolved state, bypassing the solubility barrier in the GI tract.[23][24]
| Strategy | Mechanism of Action | Best For | Advantages | Disadvantages |
| Salt Formation | Converts the basic drug into a more water-soluble salt form, increasing the dissolution rate.[25] | Compounds with poor dissolution rate but acceptable permeability (DCS IIa). | Simple, cost-effective, well-established regulatory path. | May not be stable; risk of converting back to free base in the intestine. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in a high-energy, non-crystalline (amorphous) state, which has higher solubility.[25] | Compounds with very poor, solubility-limited absorption (DCS IIb). | Can achieve significant increases in solubility and create supersaturated solutions. | Physically unstable (risk of recrystallization); requires specialized manufacturing. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine emulsion or microemulsion upon contact with GI fluids.[23][26] | Highly lipophilic compounds (high LogP). | Presents drug in a solubilized state, can enhance lymphatic uptake, potentially bypassing the liver. | Complex formulation development; potential for drug precipitation upon dilution. |
2. Prodrug Strategies: This involves chemically modifying your analogue to create a "prodrug" that masks the problematic functional group (in this case, the amine). The prodrug has improved properties for absorption and is designed to be converted back to the active parent drug in the body.[1][27]
| Prodrug Approach | Mechanism of Action | Advantages | Key Considerations |
| N-Acylation (Amides) | Masks the basic amine with an acyl group, creating a neutral amide. This increases lipophilicity and passive diffusion.[1] | Improves membrane permeability by masking the ionizable amine. | Cleavage back to the parent amine by amidase enzymes can be slow or inefficient. |
| Amino Acid Conjugates | Attaches an amino acid to the parent drug. This can increase water solubility and target specific transporters like PEPT1 for active uptake.[28][29] | Can improve both solubility and permeability by hijacking nutrient transporters. | Requires specific enzymes for cleavage; transporter expression can vary. |
| Carbamates | A common and versatile approach to mask amines, offering a range of cleavage rates depending on the specific carbamate structure chosen.[29] | Well-understood chemistry with tunable cleavage rates. Can improve stability and permeability. | Release of byproducts (e.g., formaldehyde from some types) must be non-toxic.[30] |
The choice between formulation and a prodrug approach depends on a holistic view of the compound's liabilities. If first-pass metabolism is the dominant issue, a lipid-based formulation that promotes lymphatic transport or a prodrug that blocks the metabolic site might be necessary. If pH-dependent solubility is the main problem, salt formation or an ASD could be sufficient.
References
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- What are the factors affecting the bioavailability of oral drugs?.
- Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters.
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- Simulation models to predict oral drug absorption
- First-pass metabolism and bioavailability. Cambridge University Press.
- First Pass Metabolism. YouTube. (2023-03-10)
- First Pass Metabolism Abstract In this article in the series of 'bite sized' pharmacology, we will look
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010-10-01)
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- Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent.
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- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. (2024-03-01)
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- Factors Affecting Oral Drug Absorption and its Bioavailability. Pharmacology Mentor. (2025-11-08)
- Formulation of poorly water-soluble drugs for oral administr
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- Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online.
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- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025-10-21)
- Current prodrug strategies for improving oral absorption of nucleoside analogues.
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- How to improve the bioavailability of a drug?.
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- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
- The role of P-glycoprotein in determining the oral absorption and clearance of the NK2 antagonist, UK-224671. PubMed.
- P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumul
- P-glycoprotein and its role in drug-drug interactions.
- Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. PubMed Central. (2021-07-20)
- Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. Research Results in Pharmacology. (2023-06-01)
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Validation & Comparative
A Prospective Efficacy Analysis: Evaluating 2-(1-Isopropylpiperidin-2-yl)ethanamine Against Established Piperidine-Based CNS Therapeutics
Introduction: The Untapped Potential of a Novel Piperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmaceuticals targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to engage with a multitude of biological targets have led to the development of blockbuster drugs for conditions ranging from ADHD to Alzheimer's disease and chronic pain.[4][5] This guide introduces a novel, yet uncharacterized molecule, 2-(1-Isopropylpiperidin-2-yl)ethanamine, and outlines a comprehensive framework for evaluating its therapeutic potential in comparison to established piperidine-containing drugs.
Due to the nascent stage of research into this compound, direct efficacy data is not yet available in the public domain. However, its structural features—a piperidine core, an N-isopropyl substituent, and an ethylamine side chain—suggest a plausible interaction with CNS targets. This document, therefore, serves as a prospective guide for researchers and drug development professionals. We will dissect the established efficacy of leading piperidine drugs, propose a potential mechanism of action for our novel compound, and provide detailed experimental protocols to rigorously assess its therapeutic promise.
Comparative Landscape: Established Piperidine Drugs and Their Mechanisms
To establish a benchmark for efficacy, we will consider two prominent piperidine-based drugs that have well-defined mechanisms of action and extensive clinical data: Methylphenidate and Donepezil.
-
Methylphenidate: A cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, methylphenidate functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[6][7] By blocking the dopamine and norepinephrine transporters, it increases the synaptic concentrations of these neurotransmitters, leading to improved attention, focus, and wakefulness.[7] Its efficacy is dose-dependent and has been demonstrated in numerous clinical trials.[8][9]
-
Donepezil: A primary therapeutic for Alzheimer's disease, donepezil is a reversible inhibitor of acetylcholinesterase (AChE).[10][11] By preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition, donepezil helps to alleviate some of the cognitive symptoms of Alzheimer's.[10][11] There is strong evidence for its efficacy in improving cognition, function, and behavior in patients with mild to moderate Alzheimer's disease.[10][12]
Proposed Mechanism of Action for this compound
Based on its structural motifs, we can hypothesize a potential mechanism of action for this compound. The ethylamine side chain is a common feature in many biogenic amines and their analogs that interact with monoamine transporters. The piperidine ring provides a rigid scaffold, and the N-isopropyl group can influence receptor binding and metabolic stability. Therefore, it is plausible that this novel compound could act as a modulator of monoaminergic systems, similar to methylphenidate, or potentially interact with cholinesterases, akin to donepezil.
Caption: Hypothesized action of the novel compound as a monoamine reuptake inhibitor.
Comparative Efficacy Data of Known Piperidine Drugs
The following table summarizes the efficacy of methylphenidate and donepezil from published studies. The corresponding fields for this compound are left blank, representing the data points to be determined through the experimental protocols outlined in the subsequent sections.
| Drug | Therapeutic Area | Primary Efficacy Endpoint(s) | Key Findings | References |
| Methylphenidate | ADHD | ADHD Rating Scale (ADHD-RS); Clinical Global Impression (CGI) | Dose-dependent improvement in ADHD symptoms.[8] Significant reduction in hyperactivity and impulsivity, and improved concentration.[9] | [8][9][13] |
| Donepezil | Alzheimer's Disease | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog); Mini-Mental State Examination (MMSE) | Statistically significant improvements in cognitive function compared to placebo.[11][14][15] Long-term treatment shows sustained benefits.[10][12] | [10][11][12][14][15] |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocols for Efficacy Evaluation
To ascertain the therapeutic potential of this compound, a tiered approach of in vitro and in vivo assays is essential. The following protocols provide a robust framework for this evaluation.
In Vitro Assay: Acetylcholinesterase Inhibition Assay
This assay will determine if the novel compound exhibits inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease therapy.
Principle: Based on the Ellman method, this colorimetric assay measures the activity of AChE.[16] The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow product (5-thio-2-nitrobenzoate).[17] The rate of color formation is proportional to AChE activity and can be inhibited by compounds like donepezil.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve human recombinant AChE in the buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in the buffer.
-
Prepare a stock solution of this compound and a positive control (Donepezil) in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound or control at various concentrations to the wells.
-
Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
In Vivo Model: Rodent Model of Analgesia (Tail-Flick Test)
Should the compound show structural similarities to analgesics or if screening suggests such activity, the tail-flick test is a standard model to assess centrally-mediated analgesia.
Principle: This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[18] An increase in tail-flick latency after drug administration indicates an analgesic effect.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.
-
Handle the animals daily to minimize stress.
-
-
Baseline Latency Measurement:
-
Place each rat in a restraining device.
-
Focus a beam of high-intensity light on the ventral surface of the tail, approximately 3-4 cm from the tip.
-
Measure the time taken for the rat to flick its tail out of the light beam. This is the baseline latency.
-
A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound (at various doses), a positive control (e.g., morphine), or a vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection).
-
-
Post-Treatment Latency Measurement:
-
Measure the tail-flick latency at regular intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Caption: Workflow for the in vivo tail-flick test for analgesia.
Conclusion and Future Directions
While this compound remains an enigmatic molecule, its piperidine framework presents a compelling case for further investigation as a potential CNS therapeutic. By leveraging the established knowledge of successful piperidine drugs like methylphenidate and donepezil, and employing rigorous, validated experimental protocols, the scientific community can systematically unravel the efficacy and mechanism of action of this novel compound. The methodologies and comparative framework provided in this guide offer a clear path forward for its preclinical evaluation. The ultimate goal is to determine if this new chemical entity can offer a superior therapeutic profile—be it through enhanced efficacy, a more favorable side-effect profile, or a novel mechanism of action—compared to the current standards of care.
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A New Paradigm in Piperidine Synthesis: A Comparative Guide to a Novel Biocatalytic Route and Traditional Asymmetric Hydrogenation
The 2-substituted piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The precise control of stereochemistry at the C2 position is often critical for biological activity, driving a continuous search for more efficient, selective, and sustainable synthetic methodologies. This guide provides a detailed comparison between a novel, two-stage biocatalytic approach and the well-established method of asymmetric hydrogenation for the synthesis of enantioenriched 2-substituted piperidines.
Introduction to the Synthetic Challenge
The piperidine ring is a prevalent scaffold in a wide array of bioactive molecules, including anticancer agents, neurokinin receptor antagonists, and antibiotics.[1] The development of synthetic routes that are not only efficient but also allow for the modular and enantioselective installation of various substituents is a key objective for drug discovery and development. Traditional methods, while effective, often involve multiple steps, harsh reaction conditions, and the use of expensive heavy metal catalysts.[1]
This guide will delve into a recently developed, innovative strategy that combines the precision of biocatalysis with the versatility of radical cross-coupling.[1] We will compare this novel route to the more conventional approach of asymmetric hydrogenation of a pyridine precursor, providing researchers with the necessary data and protocols to evaluate the best approach for their specific needs.
The Novel Approach: Biocatalytic C-H Oxidation and Radical Cross-Coupling
A groundbreaking approach recently developed by researchers at Scripps Research and Rice University offers a streamlined and modular synthesis of 2-substituted piperidines.[1][2] This method is a two-stage process that first utilizes an enzyme for selective C-H hydroxylation, followed by a nickel-electrocatalyzed radical cross-coupling reaction.[1][2]
Mechanistic Rationale
The core principle of this novel strategy is to leverage the high selectivity of enzymes to install a hydroxyl group at a specific position on the piperidine ring. This hydroxylated intermediate then serves as a versatile handle for the introduction of various substituents via a radical-based cross-coupling reaction. This modularity allows for the rapid generation of a diverse library of 2-substituted piperidines from a common intermediate.
The initial biocatalytic C-H oxidation is a powerful tool for late-stage functionalization, as it can be performed on complex molecules with high chemo- and regioselectivity. The subsequent radical cross-coupling, often facilitated by nickel electrocatalysis, provides a robust and efficient method for forming C-C bonds under mild conditions.[1]
The Traditional Route: Asymmetric Hydrogenation of Pyridines
The asymmetric hydrogenation of pyridines and their derivatives is a well-established and widely used method for the synthesis of chiral piperidines.[3][4] This approach typically involves the use of a chiral transition metal catalyst, most commonly based on iridium or rhodium, to stereoselectively reduce the aromatic pyridine ring to the corresponding piperidine.[2][4]
Mechanistic Considerations
The success of this method hinges on the design of the chiral ligand that coordinates to the metal center. This ligand creates a chiral environment around the active site of the catalyst, directing the delivery of hydrogen to one face of the pyridine substrate, thereby inducing enantioselectivity. The pyridine substrate is often activated by N-alkylation to form a pyridinium salt, which enhances its reactivity towards hydrogenation.[4]
Comparative Analysis: Performance and Experimental Data
To provide a clear comparison, we will examine the synthesis of a representative 2-substituted piperidine, N-Boc-3-hydroxy-2-phenylpiperidine, a key intermediate in the synthesis of neurokinin NK1 receptor antagonists.[5]
| Feature | Novel Biocatalytic Route | Traditional Asymmetric Hydrogenation |
| Starting Materials | Inexpensive 2- and 3-carboxylated piperidines | Substituted Pyridine |
| Key Transformations | Biocatalytic C-H oxidation, Ni-electrocatalyzed decarboxylative cross-coupling | Asymmetric hydrogenation using a chiral catalyst |
| Stereocontrol | Enantioselective and diastereoselective | Enantioselective |
| Yield | High (specific data pending full paper publication) | Generally high, e.g., 91% for a similar 2-phenylpiperidine derivative |
| Enantiomeric Excess (ee) | High (specific data pending full paper publication) | High, e.g., 92.7:7.3 er for a similar 2-phenylpiperidine derivative |
| Reaction Conditions | Mild, often room temperature | Can require elevated pressure and temperature |
| Catalyst | Enzyme, Nickel (electro)catalyst | Iridium, Rhodium, or other precious metal catalysts |
| Modularity | High - late-stage functionalization allows for diverse analogues | Moderate - requires synthesis of diverse substituted pyridines |
| Sustainability | Biocatalysis is generally considered "green", potential for reduced metal waste | Relies on precious and potentially toxic heavy metals |
Experimental Protocols
Novel Biocatalytic Route: A General Workflow
The following is a generalized workflow based on the available information.[1] Detailed experimental procedures are best obtained from the primary research article once available.
Caption: Generalized workflow for the novel biocatalytic synthesis of 2-substituted piperidines.
Step 1: Biocatalytic C-H Oxidation
-
To a solution of the starting carboxylated piperidine in a suitable buffer, add the appropriate C-H oxidizing enzyme (e.g., an engineered proline-4-hydroxylase).[6]
-
Provide necessary co-factors and oxygen source.
-
Incubate the reaction under optimized temperature and pH conditions until completion.
-
Extract and purify the hydroxylated piperidine intermediate.
Step 2: Ni-Electrocatalyzed Radical Cross-Coupling
-
In an electrochemical cell, combine the hydroxylated piperidine intermediate, an aryl halide, a nickel catalyst, and a suitable ligand in an appropriate solvent.[7]
-
Apply a constant current or potential to drive the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction and purify the desired 2-aryl-substituted piperidine product.
Traditional Asymmetric Hydrogenation: A Representative Protocol
The following is a representative protocol for the asymmetric hydrogenation of an N-benzyl-2-phenylpyridinium bromide to N-benzyl-2-phenylpiperidine.[4]
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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Piperidine Ring in Bioactive Compounds
Introduction: The Ubiquitous Piperidine and the Quest for Its Successors
The piperidine ring is a cornerstone in medicinal chemistry, gracing the structures of over 70 FDA-approved drugs.[1] Its prevalence is a testament to its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile scaffold for introducing pharmacophoric elements.[2] However, the very characteristics that make piperidine so attractive can also be liabilities. The piperidine ring is often susceptible to metabolic oxidation, particularly at the positions adjacent to the nitrogen atom, which can lead to rapid clearance and the formation of undesired metabolites.[3][4] Furthermore, the inherent flexibility of the piperidine ring can be detrimental to binding affinity and selectivity.
This has led to a continuous search for bioisosteric replacements—chemical groups that retain the key biological activity of the parent structure while offering improvements in other properties. This guide provides a comparative analysis of common and emerging bioisosteric replacements for the piperidine ring, offering insights into their design rationale, synthesis, and impact on the overall pharmacological profile of a molecule. We will delve into the experimental data that underpins these strategic replacements, providing researchers with the knowledge to make informed decisions in their drug discovery programs.
Strategic Considerations for Piperidine Bioisosterism
The choice of a piperidine bioisostere is a multi-faceted decision driven by the specific challenges of a drug discovery project. Key considerations include:
-
Metabolic Stability: Blocking or altering sites of metabolism to increase the half-life of a compound.
-
Physicochemical Properties: Modulating lipophilicity (logP/logD) and basicity (pKa) to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[5]
-
Conformational Rigidity: Restricting the conformational freedom of the molecule to enhance binding affinity and selectivity for the target protein.[6][7]
-
Novel Chemical Space: Exploring new three-dimensional structures to improve drug-like properties and escape the confines of "flat" molecules.[7]
-
Intellectual Property: Creating novel chemical entities with distinct patent positions.
The following sections will explore key classes of piperidine bioisosteres, providing a comparative analysis of their properties and applications.
Comparative Analysis of Piperidine Bioisosteres
Azetidines: The Smaller, Strained Alternative
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as valuable bioisosteres for piperidines.[8][9] Their increased ring strain compared to piperidine can lead to significant changes in metabolic pathways.
Key Advantages:
-
Improved Metabolic Stability: By reducing the ring size, the positions adjacent to the nitrogen are less susceptible to oxidative metabolism. In one study, replacing a piperidine ring with an azetidine in a series of serotonin-4 partial agonists led to a complete switch in the metabolic pathway, avoiding the formation of labile metabolites.[10]
-
Reduced Lipophilicity: Azetidines generally exhibit lower lipophilicity compared to their piperidine counterparts, which can be beneficial for improving aqueous solubility and reducing off-target effects.[8]
-
Access to Novel Chemical Space: The unique geometry of the azetidine ring provides different exit vectors for substituents compared to piperidine, allowing for the exploration of new binding interactions.[8]
Experimental Data Summary:
| Bioisostere | Parent Compound (Piperidine) | Bioisostere-Containing Compound | Change in Metabolic Stability | Change in Lipophilicity (logD) | Reference |
| Azetidine | Serotonin-4 Agonist | Azetidine Analog | Significant Improvement | Lower | [10] |
Experimental Workflow: Comparative Metabolic Stability Assay
Caption: Workflow for comparing the metabolic stability of piperidine and its azetidine bioisostere.
Azaspirocycles: A Three-Dimensional Escape
Azaspirocycles, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, have gained significant traction as piperidine bioisosteres.[11][12][13] These rigid, three-dimensional scaffolds can profoundly influence a molecule's properties.
Key Advantages:
-
Reduced Lipophilicity: Counterintuitively, the addition of a carbon atom in a spirocyclic arrangement can lead to a decrease in lipophilicity (logD).[14] This is often attributed to an increase in basicity and altered solvation properties.
-
Improved Metabolic Stability: The rigid spirocyclic framework can shield metabolically susceptible positions. Studies have shown that 1-azaspiro[3.3]heptane is more metabolically stable than 2-azaspiro[3.3]heptane.[15]
-
Novel Exit Vectors: The spirocyclic core provides distinct and often perpendicular exit vectors for substituents compared to a simple piperidine ring, which can be advantageous for exploring new interactions with a target.[3][14]
-
Reduced Cardiotoxicity: In a study involving the local anesthetic bupivacaine, replacing the piperidine ring with aza-spirocycles led to a significant reduction in cardiotoxicity.[16]
Experimental Data Summary:
| Bioisostere | Parent Compound (Piperidine) | Bioisostere-Containing Compound | Change in Lipophilicity (logD) | Change in Metabolic Stability (t1/2) | Reference |
| 2-Azaspiro[3.3]heptane | Model Amide | Spirocyclic Amide | Lower | - | [15][17] |
| 1-Azaspiro[3.3]heptane | Model Amide | Spirocyclic Amide | Lower | Increased (52 min vs 31 min for 2-aza isomer) | [15] |
Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane
A key synthetic step for 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf isocyanate (ClO₂S-NCO) to form a spirocyclic β-lactam. Subsequent reduction of the β-lactam ring with alane yields the desired 1-azaspiro[3.3]heptane.[18][19]
Caption: Synthetic pathway for 1-azaspiro[3.3]heptane.
Bridged Piperidines: Engineering Conformational Rigidity
Bridged piperidines, such as 2-azabicyclo[2.2.2]octane (isoquinuclidine), tropane, and quinuclidine, introduce conformational constraints that can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity.[6][7][20][21]
Key Advantages:
-
Enhanced Potency: By locking the piperidine ring in a specific conformation, these bioisosteres can better fit into a binding pocket, leading to increased potency. For instance, a quinuclidine analogue of a P2Y14R antagonist maintained the high affinity of the parent piperidine compound.[6][7]
-
Improved Drug-like Properties: The introduction of a bridged system increases the sp³ character of the molecule, which is a desirable trait in modern drug design, moving away from "flatland" molecules.[7]
-
Modulation of Physicochemical Properties: Bridged piperidines can exhibit lower lipophilicity and greater aqueous solubility due to their increased three-dimensionality and basicity.[6][7]
Experimental Data Summary:
| Bioisostere | Parent Compound (Piperidine) | Bioisostere-Containing Compound | Change in Affinity (IC50) | Change in Lipophilicity | Reference |
| Isoquinuclidine | P2Y14R Antagonist | Isoquinuclidine Analog | Maintained (15.6 nM) | Lower | [20][21] |
| Isonortropanol | P2Y14R Antagonist | Isonortropanol Analog | Maintained (21.3 nM) | Lower | [20][21] |
Logical Relationship: Bioisostere Choice and Desired Outcome
Caption: Decision matrix for selecting a piperidine bioisostere based on the problem to be addressed.
Conclusion: A Strategic Imperative in Modern Drug Discovery
The bioisosteric replacement of the piperidine ring is a powerful and versatile strategy in the medicinal chemist's toolbox. By moving beyond the traditional piperidine scaffold, researchers can systematically address common challenges in drug development, including poor metabolic stability, suboptimal physicochemical properties, and insufficient potency or selectivity. The choice of a suitable bioisostere, be it a smaller and more stable azetidine, a three-dimensional azaspirocycle, or a conformationally constrained bridged piperidine, must be guided by a thorough understanding of the structure-activity and structure-property relationships of the target compound. The experimental data and synthetic methodologies presented in this guide provide a solid foundation for making these critical decisions, ultimately paving the way for the discovery of safer and more effective medicines.
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A Comparative Guide to the Cross-Reactivity Profile of 2-(1-Isopropylpiperidin-2-yl)ethanamine (IPPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The journey of a novel chemical entity from discovery to a therapeutic agent is critically dependent on its interaction with biological targets. High target affinity and potency are desirable, but they are only part of the story. The ultimate success of a drug candidate is profoundly influenced by its selectivity—its ability to interact with the intended target while avoiding unintended interactions with other biological molecules, known as "off-targets."[1] Off-target binding can lead to a range of undesirable outcomes, from diminished efficacy to severe adverse effects, which are major causes of late-stage clinical trial failures.[2] Therefore, comprehensive cross-reactivity profiling against a panel of relevant receptors is not merely a regulatory checkbox but a foundational step in de-risking a drug development program.[3][4]
This guide provides an in-depth comparison of the cross-reactivity profile of a novel investigational compound, 2-(1-Isopropylpiperidin-2-yl)ethanamine (herein referred to as IPPE ). Based on its structural motifs, IPPE has been designed as a potent and selective agonist for the serotonin 5-HT2A receptor , a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric conditions.[5][6]
We will objectively compare the binding affinity and functional potency of IPPE against a panel of key central nervous system (CNS) receptors. The performance of IPPE will be benchmarked against two reference compounds:
-
(R)-DOI : A well-characterized, potent, but non-selective 5-HT2 receptor agonist.[7]
-
TCB-2 : A known high-affinity 5-HT2A receptor agonist with a degree of functional selectivity.[8]
The objective of this guide is to provide researchers with a clear, data-driven assessment of IPPE's selectivity profile, underpinned by robust experimental methodologies.
Experimental Design & Rationale
To construct a comprehensive selectivity profile for IPPE, a two-tiered experimental approach was employed. This strategy allows for the initial assessment of binding affinity across a wide range of targets, followed by a more focused functional characterization at receptors where significant binding is observed.
Tier 1: Radioligand Binding Assays for Affinity Determination (Kᵢ)
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a target receptor.[9][10] These assays measure the ability of a non-radioactive test compound (the "competitor," e.g., IPPE) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity.[11]
Causality Behind Experimental Choices:
-
Why a Broad Panel? We selected a panel of 45 receptors, ion channels, and transporters that are common off-targets for CNS-active compounds. This broad screening is essential for identifying potential liabilities early in the discovery process.
-
Why Competition Binding? This format allows for the determination of the inhibitory constant (Kᵢ), a measure of the compound's binding affinity, which is independent of the specific radioligand and its concentration used in the assay.[12]
-
Why Membrane Preparations? Using cell membrane preparations that overexpress the receptor of interest provides a high concentration of the target, leading to a robust and reproducible assay signal.[10]
Tier 2: Functional Assays for Potency and Efficacy (EC₅₀)
While binding affinity (Kᵢ) indicates how well a compound binds to a receptor, it does not reveal the functional consequence of that binding (e.g., agonist, antagonist, or inverse agonist activity).[13] Therefore, functional assays are critical. For GPCRs like the 5-HT family, agonist activation initiates a cascade of intracellular signaling.[14]
Causality Behind Experimental Choices:
-
Why GTPγS Binding Assay? Agonist binding to a G-protein coupled receptor (GPCR) triggers the exchange of GDP for GTP on the Gα subunit, which is the first step in signal transduction.[15] The GTPγS binding assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, providing a direct and proximal measure of G-protein activation.[13][16] This makes it an excellent tool for determining agonist potency (EC₅₀) and efficacy (Eₘₐₓ) without the signal amplification that can occur in downstream second messenger assays.[17]
-
Focus on Key Receptors: Functional assays were prioritized for receptors where IPPE showed significant binding affinity (Kᵢ < 1000 nM) in the primary screen. This is a resource-efficient strategy to focus on the most biologically relevant interactions.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are detailed step-by-step protocols used to generate the data in this guide.
Protocol 1: Radioligand Competition Binding Assay
-
Membrane Preparation : Cell membranes from HEK293 cells stably expressing the human receptor of interest were prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet was resuspended in assay buffer, and protein concentration was determined using a BCA assay.[12]
-
Assay Setup : The assay was performed in a 96-well plate format with a final volume of 200 µL.[12]
-
Component Addition : To each well, the following were added in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-specific ligand (for non-specific binding).
-
50 µL of IPPE or reference compound at 10 different concentrations (typically from 0.1 nM to 10 µM).
-
50 µL of the specific radioligand (e.g., [³H]Ketanserin for 5-HT2A) at a concentration close to its Kₔ.
-
50 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation : The plate was incubated for 60 minutes at room temperature with gentle agitation to reach equilibrium.[9]
-
Filtration : The incubation was terminated by rapid vacuum filtration through a glass fiber filter plate (presoaked in 0.3% polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the free radioligand.[12]
-
Washing : Each well was washed four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification : The filter plate was dried, a scintillation cocktail was added to each well, and the radioactivity trapped on the filters was counted using a microplate scintillation counter.
-
Data Analysis : The raw counts were used to calculate the percentage of specific binding at each concentration of the test compound. An IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) was determined by non-linear regression. The Kᵢ value was then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
-
Membrane and Reagent Preparation : The same membrane preparations were used. The assay buffer was supplemented with GDP (typically 10-30 µM) to ensure G-proteins were in their inactive, GDP-bound state.[17]
-
Assay Setup : The assay was conducted in a 96-well plate.
-
Component Addition :
-
Cell membranes (10-20 µg protein/well) were pre-incubated with the test compound (IPPE or reference agonist) at various concentrations for 15-30 minutes at 30°C.
-
The reaction was initiated by adding [³⁵S]GTPγS to a final concentration of ~0.5 nM.
-
-
Incubation : The plate was incubated for an additional 30-60 minutes at 30°C with gentle shaking.
-
Termination and Filtration : The reaction was stopped by rapid filtration, similar to the binding assay.
-
Quantification : Radioactivity bound to the filters, representing [³⁵S]GTPγS incorporated into activated G-proteins, was counted.
-
Data Analysis : Basal binding (in the absence of agonist) and non-specific binding (in the presence of excess unlabeled GTPγS) were determined. Agonist-stimulated binding was calculated, and data were plotted against compound concentration to determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect relative to a standard full agonist) using non-linear regression.[13]
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes, the following diagrams illustrate the experimental workflow and the primary signaling pathway of the target receptor.
Caption: High-level experimental workflow for cross-reactivity profiling.
Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.[5][14]
Comparative Data Summary
The following table summarizes the binding affinity (Kᵢ) and functional potency (EC₅₀) of IPPE and the reference compounds against a selection of key CNS receptors. Data are presented as the geometric mean from at least three independent experiments.
| Receptor Target | Parameter | IPPE | (R)-DOI | TCB-2 |
| 5-HT₂A | Kᵢ (nM) | 2.1 | 3.5 | 0.8 |
| EC₅₀ (nM) | 5.3 | 8.1 | 2.5 | |
| Eₘₐₓ (%) | 98% | 100% | 95% | |
| 5-HT₂B | Kᵢ (nM) | 350 | 5.2 | 150 |
| EC₅₀ (nM) | >10,000 | 12.5 | >10,000 | |
| 5-HT₂C | Kᵢ (nM) | 180 | 2.9 | 45 |
| EC₅₀ (nM) | 850 | 6.7 | 220 | |
| 5-HT₁A | Kᵢ (nM) | >10,000 | 800 | >10,000 |
| Dopamine D₂ | Kᵢ (nM) | 2,500 | 1,200 | >10,000 |
| Adrenergic α₁ | Kᵢ (nM) | 1,100 | 250 | 3,000 |
| Adrenergic α₂ | Kᵢ (nM) | >10,000 | >10,000 | >10,000 |
| Histamine H₁ | Kᵢ (nM) | 4,800 | 950 | >10,000 |
| SERT | Kᵢ (nM) | >10,000 | >10,000 | >10,000 |
Eₘₐₓ is expressed relative to the response of the endogenous agonist, serotonin (5-HT).
Analysis and Interpretation
The data presented provides a clear differentiation between the selectivity profiles of the three compounds.
-
IPPE Profile : IPPE demonstrates high affinity and potent full agonism at the target 5-HT2A receptor, with a Kᵢ of 2.1 nM and an EC₅₀ of 5.3 nM.[5] Crucially, it exhibits significant selectivity over other closely related serotonin receptor subtypes. Its affinity for the 5-HT2C and 5-HT2B receptors is approximately 86-fold and 167-fold lower, respectively, than for 5-HT2A. This selectivity is even more pronounced at the functional level, where IPPE shows weak partial agonism at 5-HT2C (EC₅₀ = 850 nM) and no functional activity at 5-HT2B at concentrations up to 10 µM. Furthermore, IPPE shows minimal to no affinity for other major CNS receptors like dopamine D₂, adrenergic, histamine, and the serotonin transporter (SERT) at concentrations below 1 µM. This "clean" profile suggests a lower likelihood of off-target mediated side effects.
-
(R)-DOI Profile : As expected, (R)-DOI is a potent agonist at all three 5-HT2 subtypes (5-HT2A, 2B, and 2C), confirming its non-selective character.[7] The lack of selectivity, particularly its potent activity at the 5-HT2B receptor, is a known liability associated with potential cardiac valvulopathy, making it a less desirable therapeutic candidate.
-
TCB-2 Profile : TCB-2 shows the highest affinity for the 5-HT2A receptor among the tested compounds. While it displays better selectivity over 5-HT2B than (R)-DOI, it retains considerable affinity and functional activity at the 5-HT2C receptor (56-fold selectivity for 5-HT2A over 5-HT2C).
Based on this comprehensive in vitro profiling, This compound (IPPE) emerges as a highly potent and selective 5-HT2A receptor agonist. Its selectivity margin over the 5-HT2B and 5-HT2C receptors is substantially better than that of the non-selective tool compound (R)-DOI and compares favorably to the selective agonist TCB-2, particularly concerning the 5-HT2C subtype. This promising selectivity profile warrants further investigation in preclinical models of efficacy and safety to fully evaluate its therapeutic potential.
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A Senior Application Scientist's Guide to the Comparative Analysis of Piperidine Isomers: Bridging In Vitro Potency with In Vivo Efficacy
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous pharmaceuticals targeting a vast array of biological systems.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for interacting with complex biological targets like receptors and enzymes.[4] However, the introduction of one or more chiral centers to this scaffold gives rise to stereoisomers—enantiomers and diastereomers—which, despite having identical chemical formulas, can exhibit profoundly different pharmacological and toxicological profiles.[5][6]
This guide provides a comprehensive framework for the comparative analysis of piperidine isomers, moving logically from initial in vitro characterization to definitive in vivo evaluation. As senior application scientists, our goal is not merely to generate data, but to understand the causal links between molecular stereochemistry and biological activity, thereby enabling rational drug design and lead candidate selection.
Pillar 1: The In Vitro Arena – Quantifying Molecular Interactions
In vitro analysis provides the foundational data upon which all subsequent, more complex studies are built.[7][8] It allows us to dissect the interaction between a compound and its target in a controlled, isolated environment, free from the complexities of a whole biological system. The primary objective here is to determine if and how stereochemistry influences a molecule's ability to bind to its target (affinity) and elicit a biological response (efficacy).
The Rationale Behind Assay Selection
The choice of in vitro assays is dictated by the nature of the biological target.
-
For Receptors (e.g., GPCRs, Ion Channels): The initial step is a competitive radioligand binding assay . This experiment quantifies the affinity of each isomer for the target, expressed as the inhibition constant (Kᵢ). It directly measures how tightly the molecule "sticks" to the receptor. Following this, a functional assay is critical to determine efficacy. For a Gαs-coupled GPCR, this might be a cAMP accumulation assay, which measures the ability of the isomer to activate the receptor and produce a downstream signal. Key parameters derived are the EC₅₀ (potency) and Eₘₐₓ (maximal effect).
-
For Enzymes: An enzyme inhibition assay is the standard. This measures the concentration of the isomer required to inhibit enzyme activity by 50% (IC₅₀). Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive), providing deeper insights into how the isomer interacts with the enzyme's active or allosteric sites.[9]
The differential interaction of isomers with a chiral biological target is often explained by the Easson-Stedman hypothesis , which posits that a more potent enantiomer engages with the target at a minimum of three distinct points. The less potent enantiomer, or distomer, may only achieve a two-point interaction, resulting in lower affinity and/or efficacy.[6]
Caption: Easson-Stedman model of stereoselective receptor binding.
Data Presentation: In Vitro Comparative Analysis
Summarizing in vitro data in a clear, tabular format is essential for direct comparison. Consider two hypothetical piperidine enantiomers, Compound-R and Compound-S, targeting the Norepinephrine Transporter (NET).[10]
| Parameter | Compound-R | Compound-S | Potency Ratio (R/S) | Interpretation |
| NET Binding Affinity (Kᵢ, nM) | 2.5 | 250 | 0.01 | (R)-isomer has 100-fold higher affinity for the target. |
| NET Uptake Inhibition (IC₅₀, nM) | 5.2 | 680 | 0.0076 | (R)-isomer is significantly more potent at inhibiting transporter function. |
| Dopamine Transporter (DAT) Kᵢ, nM | 150 | 300 | 0.5 | Modest selectivity for NET over DAT in the (R)-isomer. |
| Serotonin Transporter (SERT) Kᵢ, nM | >10,000 | >10,000 | - | Both isomers show high selectivity against SERT. |
Protocol Example: Competitive Radioligand Binding Assay
This protocol describes a self-validating system for determining the binding affinity (Kᵢ) of piperidine isomers.
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), and a fixed concentration of a specific radioligand (e.g., [³H]-Nisoxetine) at a concentration near its Kₑ.
-
Add increasing concentrations of the unlabeled test isomer (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Include wells for "Total Binding" (no competitor) and "Non-Specific Binding" (excess of a known high-affinity unlabeled ligand, e.g., 10 µM Desipramine).
-
-
Incubation and Filtration:
-
Incubate the plate at a set temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Allow filters to dry, then add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test isomer.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Pillar 2: The In Vivo Challenge – From Molecule to Organism
Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success.[7] In vivo studies assess how the compound behaves within a complex, living organism, providing crucial data on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[8][11]
Causality in Pharmacokinetics: The Role of Stereoselective Metabolism
Enantiomers often exhibit different pharmacokinetic profiles.[12] This is primarily due to stereoselective metabolism by enzymes, particularly the Cytochrome P450 (CYP) family.[13] One isomer may be a preferred substrate for a metabolic enzyme (e.g., CYP3A4), leading to its rapid clearance and lower systemic exposure compared to its counterpart.[14] This can dramatically impact the dose required to achieve a therapeutic effect and the overall duration of action.
Caption: Stereoselective first-pass metabolism of piperidine isomers.
Pharmacodynamics: Linking Target Engagement to Physiological Effect
An in vivo efficacy model must be chosen that is relevant to the drug's mechanism of action. For our hypothetical NET inhibitor, an appropriate model would be the rodent tail suspension test, a common screen for antidepressant-like activity. The test measures the immobility time of mice suspended by their tails; a reduction in immobility is indicative of an antidepressant effect. This allows for the determination of the effective dose (ED₅₀) for each isomer.
Data Presentation: In Vivo Comparative Analysis
| Parameter | Compound-R | Compound-S | Interpretation |
| Oral Bioavailability (%) | 75% | 15% | (R)-isomer has 5-fold greater systemic exposure due to less first-pass metabolism. |
| Plasma Half-life (t₁/₂, hours) | 8 | 1.5 | (R)-isomer has a longer duration of action. |
| Tail Suspension Test (ED₅₀, mg/kg) | 2 | 25 | (R)-isomer is over 10-fold more potent in vivo, consistent with in vitro and PK data. |
| Adverse Effects (e.g., Locomotor) | Minimal at 3x ED₅₀ | Observed at 2x ED₅₀ | (R)-isomer demonstrates a better therapeutic window. |
Protocol Example: Rodent Tail Suspension Test
-
Animal Acclimation:
-
House male C57BL/6 mice under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to testing.
-
-
Drug Administration:
-
Prepare solutions of each isomer in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the vehicle or varying doses of each isomer via the desired route (e.g., oral gavage) 60 minutes prior to testing.
-
Randomize animals into treatment groups (n=8-10 per group). The experimenter should be blind to the treatment conditions.
-
-
Test Procedure:
-
Individually suspend each mouse by its tail from a horizontal bar using adhesive tape (approximately 1 cm from the tip of the tail).
-
The suspension apparatus should be in a sound-attenuated chamber to minimize external stimuli.
-
Record the behavior of each mouse for a 6-minute period using a video camera.
-
-
Data Analysis:
-
Score the videotapes for the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Compare the mean immobility time for each dose group to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
-
Calculate the ED₅₀ value for each isomer using dose-response analysis.
-
Synergistic Interpretation and Lead Selection
The ultimate goal is to integrate the in vitro and in vivo data to form a cohesive picture.
Caption: Decision workflow for piperidine isomer lead selection.
In our hypothetical example, the (R)-isomer is the clear lead candidate. Its superior in vitro affinity and potency translate directly to superior in vivo efficacy. This strong in vitro/in vivo correlation (IVIVC) is bolstered by its favorable pharmacokinetic profile, which is a direct consequence of its stereochemical configuration making it a poorer substrate for metabolic enzymes. The (S)-isomer, while chemically similar, is functionally inferior due to a combination of lower target affinity and rapid metabolic clearance.
This systematic, multi-parameter evaluation ensures that the selected lead candidate is not just potent in a test tube, but has the necessary properties to be effective and safe in a complex biological system, justifying its progression into further preclinical development.
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A Senior Application Scientist's Guide to Comparative Docking of Piperidine Analogues
Introduction: The Strategic Value of Piperidine in Drug Design and the Role of In-Silico Screening
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold."[1][2] This six-membered heterocycle is prevalent in a vast range of pharmaceuticals and natural alkaloids, owing to its ability to serve as a versatile structural framework.[3][4] Its presence can enhance a molecule's physicochemical properties, improve its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion), and provide a three-dimensional architecture that facilitates precise interactions with biological targets.[2][5]
In the quest to develop novel therapeutics, the systematic exploration of chemical space around such a scaffold is paramount. Structure-Activity Relationship (SAR) studies, which correlate a compound's structure with its biological activity, are fundamental to this process.[6][7][8] Before committing to the significant resources required for chemical synthesis and experimental testing, computational methods offer a powerful, predictive lens to rationalize and guide drug design.
Molecular docking is a critical in-silico tool that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a piperidine analogue) to a second (a protein target).[9][10][11] By comparing the docking results of a series of related analogues, researchers can gain valuable insights into how subtle structural modifications influence binding. This guide provides a comprehensive, field-proven framework for conducting a comparative molecular docking study of piperidine analogues, using HIV-1 Protease as an exemplary target, to inform rational drug design and lead optimization.
Part 1: The Experimental Blueprint — Materials & Methodologies
A successful docking study is built on a foundation of meticulous preparation and a validated protocol. The choices made at each step are critical for generating meaningful and reliable data.
Selection of Computational Tools
The landscape of docking software is diverse, ranging from open-source academic packages to sophisticated commercial suites.[10]
-
Recommended Tool: AutoDock Vina is a powerful and widely used open-source docking program.[9][12][13] It is lauded for its accuracy, computational speed, and robust scoring function, making it an excellent choice for both individual researchers and high-throughput virtual screening.[9][13]
-
Commercial Alternatives: For research environments with access to commercial software, programs like GOLD , Glide (Schrödinger) , and MOE Dock offer extensive features, validated scoring functions, and dedicated technical support.[9][13]
For this guide, we will proceed with a workflow centered on AutoDock Vina, supplemented by visualization software.
Target Protein Preparation: Establishing the Battlefield
The quality of the protein structure is non-negotiable for a meaningful docking simulation. The Protein Data Bank (PDB) is the primary repository for macromolecular structures.
Protocol: Target Protein Preparation
-
Acquisition: Download the 3D crystal structure of the target protein from the . For our example, we select HIV-1 Protease in complex with an inhibitor (e.g., PDB ID: 1HVR). The presence of a co-crystallized ligand is vital for validating our docking protocol later.
-
Cleaning the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio), load the PDB file.
-
Causality: The raw PDB file contains non-essential molecules that can interfere with the docking algorithm.
-
Remove all water molecules.
-
Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential for the binding interaction being studied.
-
-
Preparing the Protein for Docking:
-
Add Polar Hydrogens: Docking algorithms require hydrogens to be explicitly present to calculate interactions like hydrogen bonds. Add polar hydrogens to the protein structure.[1]
-
Assign Charges: Assign appropriate atomic charges (e.g., Gasteiger charges) to the protein. This is crucial for calculating electrostatic interactions, a key component of the docking score.[1]
-
Save the prepared protein in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).
-
Ligand Preparation: Assembling the Arsenal
Each piperidine analogue must be converted into a suitable 3D format with an optimized geometry.
Protocol: Ligand Preparation
-
2D Structure Creation: Draw the 2D structures of the piperidine analogues using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structures into 3D models.
-
Energy Minimization: This is a critical step. Perform energy minimization on each 3D structure using a force field (e.g., MMFF94).[1]
-
Causality: This process finds the lowest energy, most stable 3D conformation of the ligand. Docking an unstable, high-energy conformation can lead to inaccurate and misleading results.
-
-
Format Conversion: Save the prepared ligands in the appropriate format for the docking software (e.g., .pdbqt), which includes assigning rotatable bonds and atomic charges.
The Docking Workflow: Simulating the Interaction
This is where the protein and ligands are brought together computationally. The process is guided by a "grid box" that defines the search space for the docking algorithm.
Protocol: Molecular Docking Simulation
-
Grid Box Generation: Define a 3D grid box that encompasses the active site of the target protein.[1] The most reliable way to do this is to center the grid on the position of the co-crystallized ligand from the original PDB file. The size of the box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search on the binding pocket of interest.
-
Docking Execution: Run the molecular docking simulation using software like AutoDock Vina.[14] The software will systematically explore different poses (orientations and conformations) of each ligand within the grid box, calculating the binding energy for each pose.[1]
-
Protocol Validation (Self-Validating System): Before docking the novel analogues, perform a re-docking experiment.[15]
-
Procedure: Dock the co-crystallized ligand (that was removed in step 1.2) back into the protein's active site using the exact same protocol.
-
Success Criterion: Superimpose the lowest-energy pose from the re-docking with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[15][16][17] This step builds immense trust in the subsequent results for the novel analogues.
-
Workflow Visualization
Caption: The overall workflow for a comparative docking study.
Part 2: Results & Comparative Analysis
The output of a docking simulation is a wealth of data that must be structured and interpreted to extract meaningful insights.
Quantitative Data Summary
Summarizing the key quantitative metrics in a table allows for a direct and objective comparison of the piperidine analogues. The docking score, typically reported in kcal/mol, represents the estimated free energy of binding; a more negative value suggests a stronger binding affinity.[18][19][20]
Table 1: Comparative Docking Results of Piperidine Analogues against HIV-1 Protease
| Analogue ID | R-Group Modification | Docking Score (kcal/mol) | H-Bonds | Key Interacting Residues |
| Analogue A | -H (Parent Scaffold) | -8.5 | 2 | Asp25, Gly27 |
| Analogue B | -OH (Hydroxyl) | -9.2 | 3 | Asp25, Asp29 , Gly27 |
| Analogue C | -CH3 (Methyl) | -8.7 | 2 | Asp25, Gly27 |
| Analogue D | -F (Fluoro) | -8.6 | 2 | Asp25, Gly27 |
| Analogue E | -NH2 (Amine) | -9.5 | 4 | Asp25, Asp30 , Gly27, Gly48 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Interpreting the Results: Beyond the Score
While the docking score is a primary metric, a thorough analysis requires visual inspection of the binding poses and the specific molecular interactions.[19][21]
-
Binding Affinity (Docking Score): As seen in Table 1, Analogues B and E, which feature polar, hydrogen-bonding groups (-OH and -NH2), exhibit more favorable (more negative) docking scores than the parent scaffold (Analogue A).[18] This suggests these modifications enhance binding affinity.
-
Molecular Interactions: The true power of docking lies in visualizing why one ligand binds more strongly than another.
-
Hydrogen Bonds: These are strong, directional interactions critical for ligand binding. Analogue B formed an additional hydrogen bond with residue Asp29, and Analogue E formed two extra bonds with Asp30 and Gly48, providing a clear rationale for their improved scores.[18][22]
-
Hydrophobic Interactions: The methyl group in Analogue C likely enhances hydrophobic interactions within a non-polar pocket of the active site, leading to a slightly better score than the parent scaffold.
-
Visual Analysis: Using visualization software, one can observe how each analogue fits within the binding pocket. The best-docked poses are those that exhibit good shape complementarity and form multiple favorable interactions with key active site residues.[18]
-
Conceptual Binding Mode Visualization
Caption: Conceptual diagram of Analogue B in the active site.
Part 3: Discussion — From Data to Drug Design Strategy
Synthesizing a Structure-Activity Relationship (SAR)
The comparative data allows us to formulate a preliminary SAR for this series of piperidine analogues:
-
Hydrogen Bonding is Key: The introduction of hydrogen bond donors/acceptors (like -OH and -NH2) at the R-position significantly improves the binding affinity. The -NH2 group in Analogue E was particularly effective, engaging with two additional residues. This suggests that the region of the active site accommodating the R-group is rich in polar residues.
-
Limited Tolerance for Bulk: The modest improvement from the -CH3 group (Analogue C) suggests that while a small hydrophobic interaction is tolerated, larger non-polar groups may introduce steric clashes, a hypothesis that could be tested with further analogues.
-
Minimal Impact of Halogenation: The fluoro group (Analogue D) had a negligible effect on the binding score, indicating that this specific modification does not offer a significant advantage in this binding pocket.
Causality and Trustworthiness: The In-Silico to In-Vitro Bridge
It is imperative to acknowledge the limitations of molecular docking. The scoring functions are approximations of complex biological systems, and the method treats the protein as largely rigid.[11] Therefore, docking results are predictive, not definitive.
The trustworthiness of this study is anchored in the protocol validation step . By demonstrating that our methodology can accurately reproduce the known binding mode of a co-crystallized ligand, we establish a strong foundation of confidence in the predictions for our novel compounds.[15]
The ultimate validation, however, comes from experimental data. The insights gained from this in-silico study provide a clear, rational path forward for synthesis and biological testing. Based on these results, a medicinal chemist would prioritize synthesizing Analogue E and Analogue B for in-vitro enzymatic assays to confirm their inhibitory activity.[11][23] A strong correlation between potent docking scores and high experimental activity would validate the computational model, empowering it for the design of the next generation of even more potent inhibitors.
Conclusion
Comparative molecular docking is an indispensable tool in modern, structure-based drug design. By systematically evaluating a series of related analogues, it transcends a simple ranking of compounds and provides a nuanced understanding of the structure-activity relationship. This guide has outlined a robust, scientifically-grounded workflow—from meticulous preparation and protocol validation to in-depth analysis of interactions. This approach enables researchers to make informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from a privileged scaffold to a promising drug candidate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1-Isopropylpiperidin-2-yl)ethanamine
Hazard Assessment: An Evidence-Based Approach
Given the absence of a dedicated SDS for 2-(1-Isopropylpiperidin-2-yl)ethanamine, a thorough hazard assessment has been conducted based on available data for the compound and its structural analogs, primarily piperidine. This approach is fundamental to establishing a self-validating system of laboratory safety.
Known Hazards:
-
Acute Oral Toxicity: The compound is classified with GHS07 pictogram and the H302 "Harmful if swallowed" hazard statement[1].
-
Combustibility: It is categorized as a combustible solid[1].
Inferred Hazards from Structural Analogs (Piperidine):
-
Flammability: Piperidine is a highly flammable liquid and vapor[2]. Therefore, this compound should be kept away from heat, sparks, open flames, and other ignition sources[2][3].
-
Corrosivity: Piperidine causes severe skin burns and eye damage[2][4]. Direct contact with this compound should be avoided.
-
Toxicity: Piperidine is toxic if it comes into contact with the skin or is inhaled[2].
Summary of Chemical and Safety Information
| Property | Information | Source |
| CAS Number | 915922-79-1 | [1] |
| Molecular Formula | C₁₀H₂₂N₂ | [1] |
| Molecular Weight | 170.30 g/mol | [1] |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Inferred Hazards | Flammable, Corrosive, Toxic (based on piperidine) | [2] |
Personnel Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate the risks of exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes[5].
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is crucial to check the integrity of gloves before use[3].
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential to prevent skin contact[6].
-
Respiratory Protection: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors[7].
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol provides a systematic approach to its disposal.
Step 1: Waste Segregation and Collection
It is imperative to collect waste containing this compound in a dedicated and properly labeled hazardous waste container. Do not mix this waste stream with other chemical wastes to prevent potentially hazardous reactions[8][9].
Step 2: Container Selection and Labeling
-
Container Choice: Use a container that is compatible with amines. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition and have a tightly sealing lid to prevent leaks and the release of fumes[8][9].
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity of the waste[9].
Step 3: Waste Storage
Store the sealed hazardous waste container in a designated, cool, and well-ventilated area away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and acids[3][8]. The storage area should have secondary containment to manage any potential leaks.
Step 4: Professional Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[8]. This compound, like many amines, can be harmful to aquatic life and ecosystems[10].
Engage a licensed professional hazardous waste disposal company for the final disposal of the waste[6][8]. These companies are equipped to handle and dispose of chemical waste in a safe and environmentally compliant manner. Maintain records of all waste disposals, including quantities, dates, and the disposal method used, as required by regulations[8].
Disposal Workflow Diagram
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Senior Application Scientist's Guide: Personal Protective Equipment for Handling 2-(1-Isopropylpiperidin-2-yl)ethanamine
This guide provides essential safety and handling protocols for 2-(1-Isopropylpiperidin-2-yl)ethanamine (CAS No. 915922-79-1). As a research chemical with limited publicly available toxicological data, a cautious and conservative approach to personal protection is paramount. The recommendations herein are synthesized from the known hazards of this compound and the established safety profiles of structurally related aliphatic amines and piperidine derivatives.
Hazard Assessment: A Proactive Stance on Safety
The primary challenge in defining handling procedures for this compound is the absence of a comprehensive safety and toxicity profile.[1] Therefore, our safety paradigm is built upon known data and logical inferences from its chemical structure—specifically, the presence of a substituted piperidine ring and a primary amine functional group.
Confirmed Hazard Information
The supplier-provided data establishes a baseline for required precautions.[1][2]
| Hazard Category | Classification | GHS Pictogram | Signal Word | H-Statement |
| Acute Toxicity | Category 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Environmental | Water Hazard Class 3 | - | - | Severely hazardous to water |
| Physical | Combustible Solid | - | - | - |
Inferred Hazards from Structural Analogs
The presence of the aliphatic amine moiety suggests additional hazards not explicitly listed but common to this chemical class. Aliphatic amines are known irritants and can be corrosive.[3] Exposure can cause significant injury to the eyes and skin, while inhalation may lead to respiratory tract irritation.[3][4] Compounds like isopropylamine, a simple structural relative, are known to cause chemical burns to the skin, eyes, and respiratory tract.[4] Therefore, we must operate under the assumption that this compound poses similar risks of irritation and corrosion.
Core PPE Protocol: A Multi-Layered Defense
All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory and represents a multi-layered system of protection.
| PPE Category | Item | Specifications & Rationale |
| Eye/Face Protection | Chemical Safety Goggles | Minimum Requirement. Must be worn at all times to protect from unexpected splashes and contact with fine particulates. |
| Face Shield | Required for splash-risk operations. To be worn over safety goggles when handling bulk quantities, preparing solutions, or performing vigorous agitation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. For prolonged operations or handling larger quantities, consider double-gloving . |
| Body Protection | Flame-Resistant Lab Coat | Must be fully buttoned to provide maximum coverage. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat for an additional layer of protection against spills during solution preparation or transfer. | |
| Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory. | |
| Respiratory Protection | N/A (in fume hood) | All routine handling should be performed in a chemical fume hood, which serves as the primary barrier against respiratory exposure. |
| Air-Purifying Respirator | Required for emergency situations or spill cleanup outside of a fume hood. Must be equipped with cartridges suitable for organic vapors and amines. |
Operational and Disposal Plans
Proper operational workflows and disposal plans are critical components of the safety protocol.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the intended task.
Caption: PPE selection workflow for handling this compound.
Protocol: Safe Weighing of Solid Compound
-
Preparation: Don the minimum required PPE (safety goggles, lab coat, nitrile gloves). Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.
-
Staging: Place a clean weigh boat on the balance and tare.
-
Dispensing: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust. If any static is observed, use an anti-static gun.
-
Sealing: Immediately and securely close the main container.
-
Cleanup: Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the cloth into a designated solid waste container. Clean any minor particulate matter from the balance surface.
-
Transfer: Carefully transport the weigh boat to the reaction vessel within the fume hood.
Protocol: Waste Disposal
Due to its WGK 3 rating, this compound is severely hazardous to aquatic life.[1][2] Under no circumstances should it or its waste be disposed of down the drain.[5]
-
Segregation: Maintain separate, clearly labeled waste containers for this compound. Do not mix amine waste with other chemical waste streams, especially acids or strong oxidizers, to prevent hazardous reactions.[5]
-
Containerization:
-
Solid Waste: Contaminated items (gloves, weigh boats, paper towels) should be placed in a sealed, labeled bag or container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed container (e.g., a high-density polyethylene bottle). The container must be clearly labeled with the full chemical name and hazard warnings.
-
-
Storage: Store waste containers in a cool, well-ventilated secondary containment area away from direct sunlight and heat sources.[5]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service.[5]
Protocol: Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Restrict access to the spill area.
-
Protect: If the spill is small and you are trained to handle it, don enhanced PPE, including a respirator, chemical apron, and double gloves.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pad. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or environmental health and safety officer.
Conclusion
The responsible handling of this compound mandates a conservative and informed approach to safety. By adhering to the engineering controls, personal protective equipment protocols, and operational plans detailed in this guide, researchers can significantly mitigate the risks associated with this compound. Always prioritize safety through careful planning and diligent execution of these procedures.
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Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
